Duovent
Description
Structure
2D Structure
Properties
CAS No. |
438627-66-8 |
|---|---|
Molecular Formula |
C33H51BrN2O6 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1 |
InChI Key |
FYTIZSKUAAWPPR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ipratropium Bromide and Fenoterol
Introduction
The combination of ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide represents a cornerstone in the management of reversible obstructive airway diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] This formulation leverages two distinct pharmacological pathways to achieve potent and often synergistic bronchodilation. Ipratropium bromide is a short-acting muscarinic antagonist (SAMA), while fenoterol is a short-acting beta-2 adrenergic agonist (SABA).[1][3] By targeting both the parasympathetic and sympathetic nervous system influences on bronchial smooth muscle tone, this combination provides a comprehensive approach to relieving bronchospasm.[4][5] This technical guide provides an in-depth exploration of the individual and combined mechanisms of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Ipratropium Bromide: Muscarinic Antagonism
Ipratropium bromide functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[6][7][8] Its therapeutic effect in the airways is primarily mediated by the blockade of M1 and M3 muscarinic receptor subtypes.[9][10]
Molecular Mechanism
The parasympathetic nervous system, via the vagus nerve, plays a crucial role in regulating the basal tone of airway smooth muscle.[3] The release of the neurotransmitter acetylcholine (ACh) at nerve endings leads to the stimulation of M3 muscarinic receptors on bronchial smooth muscle cells.[10][11] This interaction activates a Gq protein-coupled signaling cascade, which ultimately increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][10] Elevated cGMP levels promote calcium influx and release from intracellular stores, leading to smooth muscle contraction and bronchoconstriction.[8]
Ipratropium bromide competitively blocks the binding of acetylcholine to these muscarinic receptors.[9][12] This antagonism prevents the increase in intracellular cGMP, thereby inhibiting the bronchoconstrictive and mucus-secreting effects of vagal stimulation.[6][10][11] As a quaternary ammonium (B1175870) compound, ipratropium is poorly absorbed systemically and does not cross the blood-brain barrier, which confines its effects primarily to the lungs and minimizes central side effects.[8][10]
Fenoterol: Beta-2 Adrenergic Agonism
Fenoterol is a potent, selective beta-2 adrenergic receptor agonist.[13][14][15] Its primary role is to induce relaxation of the airway smooth muscle, effectively counteracting bronchoconstriction.
Molecular Mechanism
Fenoterol mimics the action of epinephrine (B1671497) on beta-2 adrenergic receptors, which are abundantly located on the surface of bronchial smooth muscle cells.[1][16] These receptors are Gs protein-coupled. Upon binding of fenoterol, the Gs protein is activated, which in turn stimulates the enzyme adenylyl cyclase.[1][14][16]
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][14][16][17] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][16][17] PKA then phosphorylates several target proteins, which leads to a cascade of events culminating in bronchodilation. These events include the sequestration of intracellular calcium, a decrease in myosin light-chain kinase activity, and the opening of potassium channels, which hyperpolarizes the cell membrane.[18] The combined effect is the profound relaxation of airway smooth muscle.[18] Furthermore, fenoterol can inhibit the release of inflammatory mediators from mast cells.[14]
References
- 1. What is Fenoterol Hydrobromide used for? [synapse.patsnap.com]
- 2. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Evidence of overadditive interaction between fenoterol and ipratropium bromide in the counteraction of cholinomimetic-induced tracheobronchial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of the combination of ipratropium bromide and fenoterol inhaled via the Respimat Soft Mist inhaler for relief of airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 12. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]
- 17. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
fenoterol beta-2 adrenergic receptor binding affinity
An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Affinity of Fenoterol (B1672521)
Introduction
Fenoterol is a selective beta-2 adrenergic receptor (β2-AR) agonist utilized clinically as a bronchodilator and tocolytic agent. As a member of the G-protein coupled receptor (GPCR) family, the β2-AR is a key target in the treatment of asthma and other respiratory diseases. The interaction between fenoterol and the β2-AR is fundamental to its therapeutic effect. Fenoterol possesses two chiral centers, resulting in four distinct stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S'). The stereochemistry of fenoterol profoundly influences its binding affinity, thermodynamics, and subsequent receptor activation, making it a valuable molecular probe for studying GPCR pharmacology.[1][2] This guide provides a comprehensive overview of fenoterol's binding characteristics, the experimental protocols used for its quantification, and the signaling pathways it modulates.
Binding Affinity and Functional Potency
The affinity of fenoterol stereoisomers for the β2-AR has been determined through radioligand binding studies, typically employing a high-affinity antagonist like [3H]CGP-12177 for displacement assays.[1] These studies reveal a distinct rank order of affinity among the isomers. Functional assays, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, are used to determine the potency (EC50) of these isomers in eliciting a cellular response.
Table 1: Binding Affinity (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor
| Stereoisomer | Ki (nM) | Cell System | Radioligand | Reference |
| (R,R')-fenoterol | 350 | HEK-293 cells with human β2-AR | [3H]CGP-12177 | [1] |
| (R,R')-fenoterol | 2,880 | Rat Erythrocytes | Not Specified | [1] |
| (S,S')-fenoterol | 27,800 | HEK-293 cells with human β2-AR | [3H]CGP-12177 | [1] |
| (S,S')-fenoterol | No measurable binding | Rat Erythrocytes | Not Specified | [1] |
Note: The relative order of affinity is (R,R') > (R,S') > (S,R') > (S,S'), with an enantioselectivity ratio (Ki of S,S' / Ki of R,R') of approximately 80 in HEK-293 cells.[1][3]
Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers
| Stereoisomer | EC50 (nM) | Assay | Cell System | Reference |
| (R,R')-fenoterol | 0.3 | cAMP Accumulation | HEK-293 cells with human β2-AR | [1] |
| (R,R')-fenoterol | 73 | Cardiomyocyte Contractility | Rat Cardiomyocytes | [1] |
| (S,S')-fenoterol | 580 | cAMP Accumulation | HEK-293 cells with human β2-AR | [1] |
| (S,S')-fenoterol | No significant effect | Cardiomyocyte Contractility | Rat Cardiomyocytes | [1] |
Signaling Pathways
Upon binding, fenoterol activates the β2-AR, primarily initiating the canonical Gs protein signaling cascade.[4] This activation leads to a series of intracellular events culminating in a physiological response, such as smooth muscle relaxation.[4] Some evidence suggests that fenoterol isomers can also differentially engage other G-proteins or β-arrestin-mediated pathways, a phenomenon known as biased agonism.[2][5]
-
Gs Pathway (Canonical): Fenoterol binding induces a conformational change in the β2-AR, promoting its coupling to the heterotrimeric Gs protein.[1] This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the cellular response.[6]
-
Alternative Pathways: Studies have indicated that certain fenoterol stereoisomers may also couple to Gi proteins.[2] Additionally, β2-AR activation can trigger G-protein-independent signaling through β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[5]
Experimental Methodologies
The binding affinity (Ki) of an unlabeled compound like fenoterol is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized workflow for determining the Ki of fenoterol for the β2-AR expressed in a cell line like HEK-293.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human β2-AR.
-
Radioligand: [3H]CGP-12177 (a high-affinity β2-AR antagonist).
-
Test Compound: Fenoterol stereoisomers of varying concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.[7]
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4.[8]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[8]
-
Scintillation Counter: For quantifying radioactivity.
2. Membrane Preparation:
-
Homogenize cultured cells in an ice-cold lysis buffer.[9]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet with fresh assay buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation (e.g., via BCA assay).[8] Aliquot and store at -80°C.
3. Binding Assay Procedure:
-
In a 96-well plate, set up triplicate reactions for Total Binding, Non-specific Binding (NSB), and Competitive Binding.[9]
-
Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.[9]
-
NSB Wells: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control (Propranolol).[9]
-
Competitive Binding Wells: Add cell membranes, radioligand, and varying concentrations of fenoterol.
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8][9]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, separating bound from free radioligand.[8]
-
Quickly wash the filters multiple times with ice-cold wash buffer.[8]
-
Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the fenoterol concentration.
-
Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value, which is the concentration of fenoterol that inhibits 50% of the specific radioligand binding.[9]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. | Semantic Scholar [semanticscholar.org]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Ipratropium Bromide: An In-depth Technical Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of ipratropium (B1672105) bromide, a widely used anticholinergic bronchodilator. The document details its binding affinity and functional activity at M1, M2, and M3 receptor subtypes, presents relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Introduction
Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] Its therapeutic effect in conditions like chronic obstructive pulmonary disease (COPD) and asthma stems primarily from the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation and reduced mucus secretion.[5][6] However, its non-selective nature, with comparable affinity for M1, M2, and M3 subtypes, is a key pharmacological characteristic.[2][5][7] This lack of selectivity has important physiological implications, particularly concerning its interaction with M2 autoreceptors on presynaptic cholinergic nerve terminals.[1][3]
Quantitative Analysis of Muscarinic Receptor Subtype Selectivity
The binding affinity and functional potency of ipratropium bromide have been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity across the primary muscarinic receptor subtypes relevant to airway function.
Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |
| M1 | Ipratropium bromide | Radioligand Binding | - | - | 2.9 | [7][8] |
| M2 | Ipratropium bromide | Radioligand Binding | - | - | 2.0 | [7][8] |
| M3 | Ipratropium bromide | Radioligand Binding | - | - | 1.7 | [7][8] |
Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand. A lower value indicates a higher binding affinity.
Table 2: Functional Antagonism of Ipratropium Bromide
| Receptor Subtype | Agonist Challenged | Functional Assay | Tissue/Cell Preparation | pA2 | Reference |
| M3 (presumed) | Acetylcholine | Bronchoconstriction | Isolated rat lungs | 8.39 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the muscarinic receptor subtype selectivity of ipratropium bromide.
Radioligand Binding Assay for Ki Determination
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of ipratropium bromide for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Ipratropium bromide.
-
Atropine (for determining non-specific binding).
-
Assay buffer (e.g., Krebs buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the desired muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 7 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of ipratropium bromide.
-
Non-Specific Binding: In a parallel set of wells, add a high concentration of atropine (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plates for 1 hour at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through GF/B filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its efficacy as an agonist or antagonist.
M1 and M3 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.
Objective: To determine the antagonistic effect of ipratropium bromide on agonist-induced calcium mobilization in cells expressing M1 or M3 receptors.
Materials:
-
CHO cells stably expressing human M1 or M3 muscarinic receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Ipratropium bromide.
-
Assay buffer.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Seed the CHO cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide for a defined period.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then inject a fixed concentration of the muscarinic agonist (e.g., the EC80 concentration of carbachol) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the agonist-induced response against the logarithm of the ipratropium bromide concentration.
-
Determine the IC50 value for ipratropium bromide's inhibition of the agonist response.
-
M2 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Objective: To determine the antagonistic effect of ipratropium bromide on agonist-induced inhibition of cAMP production in cells expressing M2 receptors.
Materials:
-
CHO cells stably expressing human M2 muscarinic receptors.
-
A muscarinic agonist (e.g., carbachol).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Ipratropium bromide.
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Plating: Seed the CHO cells in a suitable multi-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide.
-
Agonist and Forskolin Stimulation: Stimulate the cells with a fixed concentration of the muscarinic agonist in the presence of forskolin (to induce a measurable level of cAMP).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
The M2 agonist will inhibit the forskolin-stimulated cAMP production, and ipratropium bromide will reverse this inhibition.
-
Plot the cAMP levels against the logarithm of the ipratropium bromide concentration to determine its potency in blocking the agonist's effect.
-
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ipratropium bromide in vials using kinetic and first-derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
The Core Effects of Duovent on Airway Smooth Muscle Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical examination of the pharmacological effects of Duovent, a combination bronchodilator, on airway smooth muscle (ASM) cells. This compound leverages the synergistic actions of its two active components: fenoterol (B1672521) hydrobromide, a β2-adrenergic receptor agonist, and ipratropium (B1672105) bromide, a muscarinic receptor antagonist.[1][2] By targeting two distinct signaling pathways that regulate bronchomotor tone, this combination achieves a potent and complementary spasmolytic effect.[1] This guide will detail the core mechanisms of action, present quantitative data from key studies, outline relevant experimental protocols, and visualize the underlying cellular pathways.
Introduction: The Dual-Action Strategy
Chronic obstructive pulmonary disease (COPD) and asthma are characterized by reversible airway obstruction, primarily driven by the contraction of airway smooth muscle.[2][3] this compound's therapeutic strategy is based on simultaneously modulating the two principal pathways governing ASM tone: the sympathetic (relaxant) and parasympathetic (contractile) nervous inputs.
-
Fenoterol Hydrobromide: A direct-acting sympathomimetic agent that selectively stimulates β2-adrenergic receptors, initiating a cascade that leads to ASM relaxation.[3][4]
-
Ipratropium Bromide: A quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective muscarinic receptor antagonist, primarily blocking acetylcholine-mediated bronchoconstriction.[5][6][7]
The combination of these agents allows for effective bronchodilation with a complementary action, where a lower dose of the β-adrenergic component is needed to achieve the desired effect, potentially reducing side effects.[1]
Core Mechanisms of Action and Signaling Pathways
The synergistic effect of this compound arises from its dual modulation of intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn regulate intracellular calcium (Ca2+) levels.
Fenoterol: The β2-Adrenergic Pathway (Relaxation)
Fenoterol functions as a β2-adrenergic agonist.[4] Its binding to β2-receptors on the surface of ASM cells triggers the activation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade that results in smooth muscle relaxation.
Signaling Cascade:
-
Receptor Activation: Fenoterol binds to the β2-adrenergic receptor.
-
G-Protein Activation: The Gs-protein is activated.
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[4]
-
Phosphorylation Events: PKA phosphorylates several downstream targets, leading to:
-
Decreased intracellular Ca2+ concentrations.
-
Phosphorylation of myosin light chain kinase (MLCK), reducing its activity.
-
Opening of calcium-activated potassium channels, leading to hyperpolarization.
-
-
Muscle Relaxation: The net effect is a reduction in the contractile state of the ASM cell, leading to bronchodilation.[4]
References
- 1. The Extracellular cAMP-Adenosine Pathway in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute controlled study of the dose-response relationship of fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Molecular Pharmacology of Fenoterol and Iratropium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular pharmacology of two critical bronchodilators: the short-acting beta-2 adrenergic agonist, fenoterol (B1672521), and the short-acting muscarinic antagonist, ipratropium (B1672105). This document details their mechanisms of action, receptor interactions, downstream signaling pathways, and the experimental protocols used for their characterization.
Introduction
Fenoterol and ipratropium are mainstays in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Fenoterol provides rapid bronchodilation by stimulating beta-2 adrenergic receptors, leading to airway smooth muscle relaxation.[1][2][3] Ipratropium, conversely, blocks the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic receptors.[4][5] Their distinct mechanisms of action allow for synergistic effects when used in combination, providing enhanced bronchodilation.[6] This guide delves into the core molecular principles governing their therapeutic effects.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of fenoterol and ipratropium from various in vitro and preclinical studies. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Fenoterol Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | |||
| (R,R')-Fenoterol | 350 nM | Human β2-Adrenergic Receptor (HEK cells) | [7] |
| (S,S')-Fenoterol | 27,800 nM | Human β2-Adrenergic Receptor (HEK cells) | [7] |
| (R,R')-Fenoterol | 4 nM (active conformation) | β2-Adrenergic Receptor | [8] |
| (R,R')-Fenoterol | 345 nM (inactive conformation) | β2-Adrenergic Receptor | [8] |
| Fenoterol | 120 nmol/L (KD) | Guinea Pig Lung β2-Adrenoceptors | |
| Functional Potency (EC50) | |||
| (R,R')-Fenoterol | 15.9 nM | cAMP Accumulation (1321N1 cells) | |
| (R,R')-Fenoterol | 0.3 nM | cAMP Accumulation (HEK-293 cells) | [3] |
| Fenoterol | 57 nmol/L | Relaxation of maximally precontracted guinea pig tracheae | [9] |
| Fenoterol (FEV1) | 132 µg | Patients with stable reversible airway obstruction | [6] |
Table 2: Ipratropium Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | |||
| Ipratropium Bromide | 0.5 - 3.6 nM | Human Peripheral Lung & Airway Smooth Muscle Muscarinic Receptors | [10] |
| Inhibitory Concentration (IC50) | |||
| Ipratropium Bromide | 2.9 nM | M1 Muscarinic Receptor | [4] |
| Ipratropium Bromide | 2.0 nM | M2 Muscarinic Receptor | [4] |
| Ipratropium Bromide | 1.7 nM | M3 Muscarinic Receptor | [4] |
| Functional Potency (ED50) | |||
| Ipratropium Bromide (FEV1) | 14 µg | Patients with stable reversible airway obstruction | [6] |
Signaling Pathways
The distinct therapeutic effects of fenoterol and ipratropium are rooted in their modulation of separate intracellular signaling cascades.
Fenoterol: Beta-2 Adrenergic Receptor Signaling
Fenoterol, a selective beta-2 adrenergic receptor agonist, primarily signals through the canonical Gs-protein pathway.[11] Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[11]
Beyond the canonical pathway, beta-2 adrenergic receptor activation can also trigger G-protein-independent signaling through β-arrestins.[12][13] This pathway is implicated in receptor desensitization and internalization, as well as potentially mediating some of the anti-inflammatory effects of fenoterol.[12][14]
Ipratropium: Muscarinic Receptor Signaling
Ipratropium is a non-selective antagonist of muscarinic acetylcholine receptors, with its primary therapeutic effects in the airways mediated by the blockade of M3 receptors.[4][5] In the airways, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, activating the Gq-protein pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and bronchoconstriction. By competitively inhibiting acetylcholine binding, ipratropium prevents this cascade, resulting in bronchodilation.[5]
Key Experimental Protocols
The characterization of fenoterol and ipratropium relies on a suite of established pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[11][15]
Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., fenoterol or ipratropium) by its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human beta-2 adrenergic or M3 muscarinic receptor).
-
Radiolabeled ligand (e.g., [3H]-Dihydroalprenolol for β2AR, [3H]-N-methylscopolamine for muscarinic receptors).
-
Unlabeled test compound (fenoterol or ipratropium).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Non-specific binding control (a high concentration of a known antagonist, e.g., propranolol (B1214883) for β2AR, atropine (B194438) for muscarinic receptors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation.[16] Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition (radioligand + varying concentrations of the test compound).[17][18]
-
Incubation: Add the membrane preparation to all wells and incubate at a defined temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.[17]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[17]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the potency (EC50) of fenoterol in stimulating cAMP production.
Materials:
-
Cells expressing the beta-2 adrenergic receptor (e.g., CHO-K1 or HEK-293).
-
Fenoterol.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight.[19]
-
Compound Addition: Pre-treat cells with a PDE inhibitor. Then, add varying concentrations of fenoterol or forskolin to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[19]
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.[20]
-
Data Acquisition: Read the plate using a compatible plate reader. The signal is typically inversely proportional to the intracellular cAMP concentration.[21]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the cAMP concentration against the log concentration of fenoterol to determine the EC50 value.[21]
Isolated Organ Bath Studies
Isolated organ bath experiments are crucial for assessing the functional effects of drugs on intact tissues.[22][23]
Objective: To measure the dose-response relationship of fenoterol-induced relaxation or ipratropium-induced inhibition of contraction in isolated airway smooth muscle.
Materials:
-
Animal tissue (e.g., guinea pig trachea or human bronchial rings).[24][25]
-
Isolated organ bath system with force transducers.[22]
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contractile agent (e.g., carbachol (B1668302) or acetylcholine).
-
Fenoterol and/or ipratropium.
Procedure:
-
Tissue Preparation: Dissect the airway tissue into rings or strips and mount them in the organ bath chambers under a resting tension.[2]
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.[2]
-
Contraction: For relaxation studies with fenoterol, pre-contract the tissues with a contractile agent to a stable plateau.[9]
-
Dose-Response Curve: Add cumulative concentrations of fenoterol (for relaxation) or ipratropium (prior to adding a contractile agent) to the bath and record the change in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction or the inhibition of contraction. Plot the response against the log concentration of the drug to determine the EC50 or IC50 value.
Conclusion
This technical guide has provided a comprehensive overview of the molecular pharmacology of fenoterol and ipratropium. The detailed information on their quantitative pharmacology, signaling pathways, and the experimental protocols for their characterization serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental principles is essential for the rational design and development of novel and improved therapies for respiratory diseases.
References
- 1. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]
- 20. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. reprocell.com [reprocell.com]
- 23. scireq.com [scireq.com]
- 24. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preclinical Studies on Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA) widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The document delves into its mechanism of action, pharmacological effects in various preclinical models, pharmacokinetic profile, and toxicological data.
Core Mechanism of Action
Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][3][4] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine on M3 receptors located on airway smooth muscle cells.[2][4] This antagonism prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[1][5][6] The resulting decrease in intracellular cGMP leads to the relaxation of bronchial smooth muscles, alleviating bronchoconstriction.[1][5] Additionally, by blocking muscarinic receptors on submucosal glands, ipratropium can reduce mucus secretion.[4] As a quaternary amine, it is poorly absorbed systemically and does not cross the blood-brain barrier, which limits central nervous system side effects.[1]
Caption: Mechanism of action of ipratropium bromide in airway smooth muscle.
Preclinical Pharmacology: In Vitro Studies
A variety of in vitro models have been employed to characterize the pharmacological properties of ipratropium bromide, including its effects on airway smooth muscle relaxation and inflammation.
Data from In Vitro Studies
| Model System | Key Parameter | Finding | Reference |
| Recombinant Human Receptors | Receptor Binding Affinity (IC₅₀) | M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM | [3] |
| Feline Bronchial Smooth Muscle | Relaxant Potency (-logEC₅₀) | More potent than fenoterol, isoprenaline, salbutamol, salmeterol, and theophylline (B1681296) under low acetylcholine-induced tone. | [7] |
| Human THP-1 Macrophages (LPS-stimulated) | Anti-inflammatory Effect (IL-6 Reduction) | Dose-dependent reduction in IL-6. At 1x10⁻⁶ M, IL-6 was reduced from 262.85 pg/ml to 166.9 pg/ml. | [8] |
| Human THP-1 Macrophages (LPS-stimulated) | Anti-inflammatory Effect (TNF-α Reduction) | Ipratropium demonstrated TNF-α reducing ability. | [8] |
| Rat Hearts / Ventricular Myocytes (Ischaemia/Reperfusion Model) | Myocardial Injury | Ipratropium (1x10⁻¹¹ M - 1x10⁻⁴ M) dose-dependently increased infarct/risk ratio and decreased cell viability. | [9] |
| Guinea Pig Tracheal Tissue | Inhibition of Insulin-Induced Contraction | Profoundly inhibited insulin-mediated tracheal tissue contraction. | [10] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol is based on the methodology used to assess the anti-inflammatory properties of ipratropium bromide in human THP-1 macrophage cells.[8][11]
Objective: To determine the effect of ipratropium bromide on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated THP-1 cells.
Materials:
-
Human monocytic cell line (THP-1)
-
RPMI 1640 medium with Glutamax I
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin (PenStrep)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Ipratropium Bromide
-
Human IL-6 and TNF-α DuoSet ELISA kits
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI 1640 supplemented with 10% FBS and 1% PenStrep.
-
Seed cells in a 96-well plate at a density of 1x10⁵ cells/well.
-
Induce differentiation into macrophages by treating with PMA (100 ng/ml) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.
-
-
Drug Treatment and Stimulation:
-
Prepare stock solutions of ipratropium bromide.
-
Pre-treat the differentiated THP-1 cells with various concentrations of ipratropium bromide (e.g., 1x10⁻⁸ M, 1x10⁻⁷ M, 1x10⁻⁶ M) for 1 hour.
-
Stimulate the cells with LPS (10 µl/ml) to induce an inflammatory response. Include an "LPS only" control group.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Quantification:
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Compare the cytokine levels in the ipratropium-treated groups to the "LPS only" control group to determine the percentage of inhibition.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance (P < 0.05).
-
Caption: Experimental workflow for assessing the anti-inflammatory effects of ipratropium.
Preclinical Pharmacology: In Vivo Studies
Animal models have been instrumental in evaluating the efficacy and mechanism of ipratropium bromide in complex physiological systems, particularly in models of obstructive airway diseases and pulmonary inflammation.
Data from In Vivo Studies
| Animal Model | Key Parameter | Finding | Reference |
| Rat Model of COPD (SO₂ exposure) | Muscarinic Receptor Density | No change in receptor density or affinity in COPD rats vs. controls. Long-term (30-day) ipratropium inhalation significantly increased receptor density (upregulation). | [12] |
| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | Airway Resistance | Pretreatment with ipratropium significantly prevented the cadmium-induced increase in airway resistance. | [13][14] |
| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | Inflammatory Cell Infiltration | Reduced neutrophil numbers in bronchoalveolar lavage fluid (BALF). | [13][14] |
| Rat Model of Acute Pulmonary Inflammation (Cadmium inhalation) | MMP-9 Activity | Significantly attenuated the increase in MMP-9 activity. | [13][14] |
| Anesthetized Guinea Pigs | Bronchospasm (Acetylcholine-induced) | Inhibited acetylcholine-induced bronchospasm (EC₅₀ = 68 µg/ml). | [3] |
| Anesthetized Dogs | Bronchoconstriction (Neurokinin A-induced) | Partially reduced the increase in lung resistance after neurokinin A challenge. | [15] |
Experimental Protocol: In Vivo Pulmonary Inflammation Model
This protocol is based on the methodology used to investigate the anti-inflammatory effects of ipratropium bromide in a rat model of cadmium-induced acute lung injury.[13][14]
Objective: To evaluate the protective effects of ipratropium bromide on airway resistance and inflammatory markers in rats exposed to cadmium.
Animals: Male Wistar rats.
Materials:
-
Cadmium chloride (CdCl₂) solution
-
Ipratropium bromide solution for nebulization
-
Whole-body plethysmograph for measuring airway resistance
-
Equipment for bronchoalveolar lavage (BAL)
-
Materials for cell counting and differentiation
-
Kits for measuring MMP-9 activity (e.g., zymography)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Pretreatment:
-
Divide animals into groups: Sham, Cadmium-exposed, Ipratropium + Cadmium.
-
Expose the treatment group to an aerosol of ipratropium bromide (e.g., 0.2 mg/20 ml) for a specified duration (e.g., 30 minutes) before cadmium exposure. The sham and cadmium-only groups are exposed to a saline aerosol.
-
-
Induction of Inflammation:
-
Expose the Cadmium and Ipratropium + Cadmium groups to an aerosol of CdCl₂ solution for a set period to induce acute pulmonary inflammation. The sham group is exposed to air or saline aerosol.
-
-
Measurement of Airway Resistance:
-
At a specific time point after exposure (e.g., 24 hours), anesthetize the rats.
-
Measure airway resistance using a whole-body plethysmograph.
-
-
Bronchoalveolar Lavage (BAL):
-
Following functional measurements, perform a tracheotomy and cannulate the trachea.
-
Instill and aspirate a buffered saline solution into the lungs multiple times to collect BAL fluid.
-
-
Analysis of BAL Fluid:
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts (macrophages, neutrophils, etc.).
-
Centrifuge the remaining BAL fluid and use the supernatant to measure MMP-9 activity via zymography or ELISA.
-
-
Data Analysis:
-
Compare the results from the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Caption: Experimental workflow for the rat model of cadmium-induced pulmonary inflammation.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals have shown that ipratropium bromide has low systemic absorption after inhalation, consistent with its structure as a quaternary amine.
| Species | Route | Parameter | Value | Reference |
| Rat | IV (7-8 mg/kg) | Terminal half-life (plasma) | 6-8 hours | [16] |
| Rat | IV | Terminal half-life (urine) | 21-24 hours | [16] |
| Rat | - | Protein Binding (in vitro) | 0-9% | [17][18] |
| Dog | IV infusion | Clearance (Cl) | 34-42 ml/min/kg | [16] |
| Dog | IV infusion | Volume of distribution (Vss) | 2-10 L/kg | [16] |
Note: Some human pharmacokinetic data is included for context where preclinical data is sparse.
Preclinical Toxicology
Toxicological studies have been conducted in multiple species via various administration routes, demonstrating a wide safety margin for ipratropium bromide, particularly when administered via inhalation.[19]
| Species | Route | Study Type | Finding | Reference |
| Mouse | Oral | Acute Toxicity (LD₅₀) | >1000 mg/kg | [20] |
| Rat | Oral | Acute Toxicity (LD₅₀) | ~1700 mg/kg | [20] |
| Dog | Oral | Acute Toxicity (LD₅₀) | ~400 mg/kg | [20] |
| Mouse, Rat, Dog, Monkey | Oral, SC, IV, Inhalation | General Toxicity | High doses produced typical anticholinergic symptoms (mydriasis, dry mucosa). LC₅₀ by inhalation could not be determined due to low toxicity. | [19] |
| Rat, Mouse | Oral | Carcinogenicity (2-year) | No evidence of carcinogenic activity. | [21] |
| Multiple systems | In vitro / In vivo | Mutagenicity | Negative in Ames test, mouse dominant lethal test, mouse micronucleus test, and chromosome aberration test. | [20] |
| Rat | Oral | Fertility | Unaffected at doses up to 50 mg/kg. Decreased conception rate at 500 mg/kg. | [20] |
| Rat, Rabbit | Inhalation / Oral | Teratogenicity | No evidence of teratogenic effects. Embryotoxicity (increased resorption) observed at high oral doses in rats (≥90 mg/kg). | [20] |
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. Ipratropium (bromide) - Applications - CAT N°: 29423 [bertin-bioreagent.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in<i>in vitro</i>macrophage models [ouci.dntb.gov.ua]
- 12. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. drugs.com [drugs.com]
- 19. [Toxicological studies on ipratropiumbromide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Atrovent HFA (Ipratropium Bromide Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Discovery and Development of Fenoterol: A Technical Guide
An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Journey of a Potent β2-Adrenergic Agonist
Abstract
This technical guide provides a comprehensive overview of the discovery and history of fenoterol (B1672521), a potent β2-adrenergic receptor agonist developed by Boehringer Ingelheim. Patented in 1962 and introduced for medical use in 1971, fenoterol emerged as a significant therapeutic agent for the management of asthma and as a tocolytic for preterm labor. This document details the original synthesis of fenoterol, its pharmacological profile, including its mechanism of action and receptor binding affinity, and the key preclinical and clinical studies that established its efficacy and safety profile. Particular attention is given to the experimental methodologies employed in these seminal studies. The guide also addresses the later-emerged safety concerns that led to a re-evaluation of its therapeutic role.
Introduction: The Quest for a Selective Bronchodilator
In the mid-20th century, the search for effective treatments for obstructive airway diseases like asthma was a major focus of pharmaceutical research. The limitations of non-selective adrenergic agonists, such as isoprenaline, which exhibited significant cardiovascular side effects, spurred the development of more targeted therapies. The goal was to develop a compound that could selectively activate the β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation, without significantly stimulating the β1-adrenergic receptors in the heart. This quest led to the synthesis and development of fenoterol by the German pharmaceutical company Boehringer Ingelheim.
The Discovery and Synthesis of Fenoterol
Fenoterol was first patented in 1962 by Boehringer Ingelheim, with the inventors credited as Zeile, Thoma, and Mentrup. The chemical name for fenoterol is (RR,SS)-5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol. It is a racemic mixture of the (R,R)- and (S,S)-enantiomers, which are the biologically active forms.
Chemical Synthesis
While the original patent documents provide the foundational methodology, a general synthetic route for fenoterol and its analogs can be outlined as follows. This process typically involves the reaction of a protected catechol derivative with an appropriate amino alcohol.
Experimental Protocol: General Synthesis of Fenoterol Analogues
A common approach to synthesizing fenoterol analogues involves the coupling of an epoxide formed from a protected 3,5-dihydroxyphenyl derivative with an appropriate amine.
-
Step 1: Epoxide Formation: A suitable starting material, such as (R)- or (S)-3',5'-dibenzyloxyphenylbromohydrin, is treated with a base, for example, potassium carbonate (K2CO3), in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). This reaction facilitates the intramolecular cyclization to form the corresponding epoxide. The reaction is typically stirred for several hours at room temperature under an inert atmosphere (e.g., argon).
-
Step 2: Epoxide Ring Opening: The formed epoxide is then reacted with the desired amine, in the case of fenoterol, 2-(4-hydroxyphenyl)-1-methylethylamine. This reaction opens the epoxide ring and forms the final carbon skeleton of the fenoterol molecule.
-
Step 3: Deprotection: The protecting groups on the phenolic hydroxyls are removed. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent, such as methanol.
-
Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired fenoterol as a racemic mixture.
Pharmacological Profile
Fenoterol is a direct-acting sympathomimetic amine that selectively stimulates β2-adrenergic receptors. This selectivity, while not absolute, is more pronounced than that of older β-agonists like isoprenaline.
Mechanism of Action
Fenoterol's primary mechanism of action involves the activation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.
dot
Caption: Signaling pathway of fenoterol-mediated bronchodilation.
Receptor Binding Affinity and Selectivity
Early in vitro studies were crucial in characterizing the binding profile of fenoterol to adrenergic receptors. Radioligand binding assays were the primary method used to determine the affinity and selectivity of the compound.
Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors (Representative)
-
Tissue Preparation: Guinea pig lung tissue, known to be rich in β2-adrenergic receptors, was a common source for membrane preparations. The tissue would be homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand: A radiolabeled antagonist, such as [3H]-dihydroalprenolol or [125I]-iodocyanopindolol, was used to label the β-adrenergic receptors.
-
Competition Assay: The membrane preparation was incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled fenoterol.
-
Separation and Counting: After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, was then measured using a scintillation counter.
-
Data Analysis: The concentration of fenoterol that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Table 1: Receptor Binding Affinities (Ki) of Fenoterol and Other β-Agonists
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |
| Fenoterol | ~100 | ~10 | ~10 |
| Isoprenaline | ~20 | ~15 | ~1.3 |
| Salbutamol | ~200 | ~20 | ~10 |
Note: The values presented are approximate and compiled from various early studies. The exact values can vary depending on the experimental conditions.
Clinical Development and Efficacy
Fenoterol underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of asthma and for the inhibition of premature labor.
Use in Asthma
Early clinical trials in the 1970s focused on establishing the bronchodilator effect of fenoterol in patients with reversible airway obstruction.
Experimental Protocol: Early Clinical Trial in Asthma (Representative)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design was often employed.
-
Patient Population: Adult patients with a clinical diagnosis of asthma and demonstrated reversible airway obstruction (e.g., a >15% increase in FEV1 after administration of a bronchodilator) were recruited.
-
Intervention: Patients would receive single inhaled doses of fenoterol (e.g., 200-400 µg), a comparator drug (e.g., isoprenaline or salbutamol), and a placebo on separate study days, with a washout period in between.
-
Outcome Measures: The primary outcome was the change in forced expiratory volume in one second (FEV1). Other pulmonary function tests, such as forced vital capacity (FVC) and peak expiratory flow rate (PEFR), were also measured at various time points post-dosing. Heart rate and blood pressure were monitored to assess cardiovascular side effects.
-
Statistical Analysis: Analysis of variance (ANOVA) for a crossover design was used to compare the effects of the different treatments.
Table 2: Summary of Early Clinical Trial Results for Fenoterol in Asthma
| Parameter | Fenoterol (200 µg, inhaled) | Placebo |
| Mean Peak % Increase in FEV1 | 30-40% | <5% |
| Time to Onset of Action | < 5 minutes | - |
| Duration of Action | 4-6 hours | - |
| Mean Change in Heart Rate (bpm) | +5 to +10 | No significant change |
Use as a Tocolytic Agent
The ability of β2-agonists to relax smooth muscle extended to the myometrium, leading to their investigation as tocolytic agents to inhibit premature labor.
Experimental Protocol: Clinical Trial for Tocolysis (Representative)
-
Study Design: Randomized controlled trials comparing intravenous fenoterol to placebo or other tocolytic agents.
-
Patient Population: Pregnant women between 24 and 34 weeks of gestation with diagnosed preterm labor (e.g., regular uterine contractions and cervical changes).
-
Intervention: Intravenous infusion of fenoterol, with the dose titrated to reduce or stop uterine contractions, versus a placebo infusion or another tocolytic agent.
-
Outcome Measures: The primary outcome was the successful postponement of delivery for at least 48 hours. Secondary outcomes included gestational age at delivery, neonatal outcomes (e.g., birth weight, respiratory distress syndrome), and maternal side effects (e.g., tachycardia, hyperglycemia).
-
Statistical Analysis: Chi-squared tests or Fisher's exact tests were used to compare proportions of successful tocolysis, and t-tests or Mann-Whitney U tests were used for continuous variables like gestational age.
Table 3: Summary of Clinical Trial Results for Fenoterol in Tocolysis
| Outcome | Fenoterol | Placebo/No Treatment |
| Successful Tocolysis (>48 hours) | 50-70% | 20-40% |
| Mean Prolongation of Pregnancy | 7-14 days | 1-3 days |
| Maternal Tachycardia (>120 bpm) | Common | Rare |
Safety Concerns and Decline in Use
In the 1980s, a series of epidemiological studies, particularly from New Zealand, raised serious concerns about an association between the use of high-dose fenoterol inhalers and an increased risk of death in patients with asthma.[1] While the exact cause remains a subject of debate—with potential contributing factors including the high potency of the formulation, patient self-management practices, and the potential for masking underlying inflammation—these findings led to a significant decline in the use of fenoterol for asthma in many countries. The focus of asthma management shifted towards the regular use of anti-inflammatory medications, with short-acting β2-agonists recommended for rescue use only.
Conclusion
The development of fenoterol represents a significant milestone in the history of respiratory and obstetric medicine. It was one of the first relatively selective β2-adrenergic agonists, offering improved bronchodilation with fewer cardiovascular side effects compared to its predecessors. The in-depth scientific investigation into its synthesis, pharmacology, and clinical efficacy laid the groundwork for the development of subsequent generations of β2-agonists. However, the story of fenoterol also serves as a crucial lesson in pharmacovigilance and the importance of understanding the complex interplay between a drug's potency, its formulation, and patient use in the real-world setting. While its use has diminished, the scientific journey of fenoterol continues to inform drug development and clinical practice today.
dot
Caption: Workflow of fenoterol's discovery and development.
References
Duovent: A Technical Guide to its Formulation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duovent is a combination bronchodilator medication containing two active pharmaceutical ingredients (APIs): ipratropium (B1672105) bromide, a muscarinic antagonist, and fenoterol (B1672521) hydrobromide, a beta-2 adrenergic agonist. This combination provides a synergistic effect in the management of bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma, leading to more significant improvements in lung function than either agent alone. This technical guide provides an in-depth overview of the formulation, chemical properties, and analytical methodologies related to this compound.
Formulation of this compound
This compound is primarily available in two formulations: a solution for nebulization and a metered-dose inhaler (MDI).
Nebulizer Solution
The nebulizer solution is a sterile, isotonic, aqueous solution intended for oral inhalation using a suitable nebulizing device. The typical composition of a single-dose vial is summarized in the table below.
| Component | Concentration (per 4 mL vial) | Purpose |
| Ipratropium Bromide | 0.5 mg | Active Ingredient |
| Fenoterol Hydrobromide | 1.25 mg | Active Ingredient |
| Sodium Chloride | q.s. to isotonicity | Isotonicity Agent |
| Hydrochloric Acid | q.s. to pH 3.0-4.0 | pH Adjusting Agent |
| Purified Water | q.s. to 4 mL | Vehicle |
Metered-Dose Inhaler (MDI)
The MDI formulation is a pressurized suspension of the micronized active ingredients in a hydrofluoroalkane (HFA) propellant. This formulation is designed to deliver a precise dose of each medication with each actuation.
| Component | Concentration (per actuation) | Purpose |
| Ipratropium Bromide | 20 µg | Active Ingredient |
| Fenoterol Hydrobromide | 50 µg | Active Ingredient |
| HFA 134a | q.s. | Propellant |
| Ethanol (anhydrous) | Present | Co-solvent/Valve Lubricant |
| Citric Acid (anhydrous) | Present | Stabilizing Agent |
| Purified Water | Present | Co-solvent |
Chemical Properties of Active Pharmaceutical Ingredients
A thorough understanding of the physicochemical properties of the APIs is crucial for formulation development, analytical method development, and ensuring product stability.
Ipratropium Bromide
| Property | Value |
| Chemical Name | (1R,3r,5S,8r)-3-hydroxy-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl 2-phenylpropanoate (B8470279) bromide |
| Molecular Formula | C₂₀H₃₀BrNO₃ |
| Molecular Weight | 412.37 g/mol |
| Appearance | White or almost white crystalline powder |
| Melting Point | Approximately 230 °C (with decomposition)[1] |
| Solubility | Freely soluble in water (10 mg/mL) and methanol (B129727); sparingly soluble in ethanol.[2] |
| pKa | 15.3[2] |
Fenoterol Hydrobromide
| Property | Value |
| Chemical Name | 1-(3,5-dihydroxyphenyl)-2-[[1-(4-hydroxybenzyl)ethyl]amino]ethanol hydrobromide |
| Molecular Formula | C₁₇H₂₂BrNO₄ |
| Molecular Weight | 384.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Approximately 226-228 °C |
| Solubility | Soluble in water (25 mg/mL and 50 mg/mL have been reported) and ethanol.[3][4] |
| pKa | The pKa values for the phenolic hydroxyl groups are around 8.5 and 10.0, and for the secondary amine is around 9.3. |
Mechanism of Action and Signaling Pathways
The bronchodilatory effect of this compound results from the distinct and complementary mechanisms of its two active ingredients.
Ipratropium Bromide: Muscarinic Receptor Antagonism
Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[5] In the airways, acetylcholine is released from parasympathetic nerve endings and binds to M3 muscarinic receptors on bronchial smooth muscle, causing bronchoconstriction. By blocking these receptors, ipratropium bromide inhibits the bronchoconstrictor effect of the vagal nerve, leading to bronchodilation.[1][6]
Fenoterol Hydrobromide: Beta-2 Adrenergic Receptor Agonism
Fenoterol hydrobromide is a potent, direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors.[4] These receptors are predominantly located on the smooth muscle of the airways. Activation of beta-2 receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Experimental Protocols
Assay of Ipratropium Bromide and Fenoterol Hydrobromide by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous quantification of ipratropium bromide and fenoterol hydrobromide in this compound formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm or 220 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of ipratropium bromide and fenoterol hydrobromide reference standards in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation (Nebulizer Solution): Dilute an accurately measured volume of the nebulizer solution with the mobile phase to a concentration within the calibration range.
-
Sample Preparation (MDI): Actuate a specified number of doses from the MDI into a known volume of mobile phase. Sonicate and filter the solution before injection.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak areas is within acceptable limits (e.g., <2%).
-
Check the tailing factor and theoretical plates for each analyte peak to ensure good chromatographic performance.
5. Analysis:
-
Inject the blank (mobile phase), working standard solutions, and sample solutions into the chromatograph.
-
Record the peak areas for ipratropium bromide and fenoterol hydrobromide.
6. Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of each analyte in the sample solutions from the calibration curve.
Aerodynamic Particle Size Distribution by Cascade Impaction
This method is used to determine the particle size distribution of the aerosolized drug from the MDI, which is a critical quality attribute influencing lung deposition.
1. Instrumentation:
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).
-
Vacuum pump with a calibrated flow rate controller.
-
Induction port (e.g., USP/Ph. Eur. induction port).
-
HPLC system for drug quantification.
2. Preparation:
-
Coat the collection plates of the impactor with a suitable solvent (e.g., a mixture of methanol and silicone) to prevent particle bounce.
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Connect the impactor to the vacuum pump and set the appropriate flow rate (e.g., 28.3 L/min for the ACI).
3. Sample Collection:
-
Shake the MDI and prime it according to the product instructions.
-
Connect the MDI to the induction port using a suitable actuator adapter.
-
Actuate a predetermined number of doses into the impactor with the vacuum pump running.
4. Drug Recovery:
-
Disassemble the impactor in a low-humidity environment.
-
Rinse the induction port, each stage, and the filter with a known volume of a suitable solvent (e.g., mobile phase from the HPLC assay) to dissolve the deposited drug.
-
Collect the rinsings from each component into separate volumetric flasks.
5. Analysis:
-
Quantify the amount of each active ingredient in the solvent from each stage using the validated HPLC method described previously.
6. Data Analysis:
-
Calculate the mass of each drug deposited on each stage of the impactor.
-
Determine the cumulative mass distribution and calculate key parameters such as the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter less than a specified size (e.g., 5 µm).
Conclusion
This technical guide has provided a comprehensive overview of the formulation and chemical properties of this compound. The combination of ipratropium bromide and fenoterol hydrobromide offers a dual mechanism of action for effective bronchodilation. The detailed physicochemical data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar combination respiratory products. The provided diagrams of the signaling pathways and experimental workflow offer a visual representation of the key concepts discussed.
References
- 1. Fenoterol Hydrobromide | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. mpbio.com [mpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ipratropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Bronchodilator Synergy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of bronchodilators, particularly long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs), is a cornerstone of therapy for obstructive airway diseases like asthma and COPD. The efficacy of these combinations often exceeds the additive effects of the individual drugs, a phenomenon known as synergy.[1][2][3] Studying these synergistic interactions at a preclinical stage is crucial for optimizing drug development. In vitro models provide a powerful platform to dissect the molecular mechanisms of synergy and to quantify the enhanced efficacy of drug combinations in a controlled environment.[4][5]
This document provides detailed application notes and protocols for utilizing two robust in vitro models: primary human Airway Smooth Muscle (ASM) cells and Precision-Cut Lung Slices (PCLS). It covers functional assays to measure bronchodilation and mechanistic assays to probe the underlying signaling pathways.
Key Signaling Pathways in Bronchodilator Action
Bronchodilator synergy primarily arises from the crosstalk between the two main G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.[6][7]
-
β2-Adrenergic Pathway (Relaxation): β2-agonists bind to β2-adrenergic receptors, which are coupled to the Gs alpha subunit (Gαs). This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets to promote smooth muscle relaxation.[9][10]
-
Muscarinic Pathway (Contraction): Acetylcholine and other muscarinic agonists bind to M3 muscarinic receptors, coupled to the Gq alpha subunit (Gαq). This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both leading to muscle contraction.[11] M2 receptors are also present and are coupled to Gi, which can inhibit adenylyl cyclase.[12]
Synergy occurs through multiple interaction points. For instance, elevated cAMP from β2-agonist stimulation can inhibit IP3-induced Ca2+ release, directly counteracting the contractile signal.[9][13] Conversely, muscarinic antagonists block the contractile signaling cascade, making the cell more responsive to the relaxant effects of β2-agonists.[1]
Application Note 1: Functional Synergy Assessment in Precision-Cut Lung Slices (PCLS)
PCLS are an advanced ex vivo model that preserves the native tissue architecture and cellular heterogeneity of the lung, making them ideal for studying integrated physiological responses like airway contraction and relaxation.[5][14][15]
Protocol 1.1: Airway Contraction and Relaxation Assay in PCLS
This protocol details how to measure the synergistic relaxation effects of a β2-agonist and a muscarinic antagonist on pre-contracted airways in PCLS.
Materials:
-
Fresh lung tissue (human or animal)
-
Low-melting-point agarose (B213101)
-
Vibrating microtome (vibratome)
-
Culture medium (e.g., DMEM/F-12) with supplements
-
Contractile agonist (e.g., Methacholine, Carbachol)
-
Test compounds: β2-agonist (Drug A), Muscarinic antagonist (Drug B)
-
Digital microscope with image analysis software
Methodology:
-
PCLS Preparation:
-
Inflate the lung or lung lobe with warm (37°C) 2% low-melting-point agarose in culture medium.
-
Allow the agarose to solidify on ice for 30 minutes.
-
Using a vibratome, cut tissue cores and slice them into 200-250 µm thick sections in an ice-cold buffer.[15]
-
Wash slices multiple times in a culture medium to remove agarose and cell debris. Culture overnight to stabilize.
-
-
Induction of Contraction:
-
Transfer individual PCLS to a 24-well plate.
-
Induce a submaximal contraction (approx. 80% of maximum) using a contractile agonist (e.g., 1 µM Methacholine).
-
Capture baseline images of the contracted airway lumen using the microscope.
-
-
Bronchodilator Treatment:
-
Prepare concentration-response curves for Drug A alone, Drug B alone, and a combination of Drug A and Drug B at a fixed ratio (e.g., 1:1, based on their EC50 values).
-
Add increasing concentrations of the single drugs or the combination to the wells containing the pre-contracted PCLS.
-
Incubate for 20-30 minutes at each concentration.
-
-
Image Acquisition and Analysis:
-
After each incubation, capture an image of the airway lumen.
-
Measure the luminal area of the airway in all images.
-
Calculate the percentage of relaxation for each concentration relative to the maximum possible relaxation (luminal area before contraction).
-
Plot concentration-response curves and determine the EC50 (concentration for 50% maximal effect) for each condition.
-
Data Analysis: Isobolographic and Combination Index (CI) Analysis
To quantify synergy, the Chou-Talalay method, which calculates a Combination Index (CI), is widely used.[16][17][18][19]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobolographic analysis provides a graphical representation of the interaction.[20][21][22] The doses of Drug A and Drug B required to produce a specific effect (e.g., 50% relaxation) are plotted on the x and y axes. The line connecting these two points is the line of additivity. Experimental data points for the combination that fall below this line indicate synergy.[20][23]
Example Data Presentation
| Treatment | EC50 (nM) for Relaxation | Combination Index (CI) at 50% Effect | Interaction |
| β2-Agonist (Drug A) | 10.5 | N/A | N/A |
| Muscarinic Antagonist (Drug B) | 8.2 | N/A | N/A |
| Drug A + Drug B (1:1 Ratio) | 3.1 | 0.35 | Synergy |
Note: Data are hypothetical for illustrative purposes.
Application Note 2: Mechanistic Synergy Assessment in Primary Airway Smooth Muscle (ASM) Cells
Primary human ASM cell cultures allow for detailed investigation into the specific intracellular signaling events that underlie synergy.[4][24] These models are highly valuable for studying changes in second messengers like cAMP and Ca2+.[25]
Protocol 2.1: cAMP Accumulation Assay
This assay measures the synergistic increase in intracellular cAMP levels following treatment with a β2-agonist and a muscarinic antagonist.
Materials:
-
Primary human ASM cells
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds: β2-agonist (Drug A), Muscarinic antagonist (Drug B)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Methodology:
-
Cell Culture:
-
Culture primary human ASM cells in appropriate growth medium until they reach 80-90% confluency in 96-well plates.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.
-
-
Compound Treatment:
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add Drug A, Drug B, or the combination at various concentrations. Note: Muscarinic antagonists alone are not expected to increase cAMP but may potentiate the effect of β2-agonists by blocking inhibitory M2 receptor signaling.[12]
-
Incubate for 15-30 minutes at 37°C.[26]
-
-
cAMP Measurement:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the cAMP measurement using a plate reader compatible with the chosen assay technology (e.g., HTRF, fluorescence, or absorbance).
-
-
Data Analysis:
-
Convert raw data to cAMP concentrations using a standard curve.
-
Plot concentration-response curves for the β2-agonist in the presence and absence of the muscarinic antagonist.
-
Analyze the data for a synergistic shift in the potency (leftward shift of EC50) or efficacy (increase in Emax) of the β2-agonist.
-
Protocol 2.2: Intracellular Calcium [Ca2+]i Mobilization Assay
This assay measures the ability of a drug combination to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Primary human ASM cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Contractile agonist (e.g., Acetylcholine, Histamine)
-
Test compounds: β2-agonist (Drug A), Muscarinic antagonist (Drug B)
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary ASM cells on black-walled, clear-bottom 96-well plates.
-
Load cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in a buffer like HBSS for 45-60 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Compound Treatment and Calcium Measurement:
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Pre-treat the cells with Drug A, Drug B, or the combination for 10-20 minutes.
-
Inject the contractile agonist (e.g., 1 µM Acetylcholine) into the wells while continuously recording the fluorescence signal. The increase in fluorescence corresponds to an increase in [Ca2+]i.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve after the addition of the contractile agonist.
-
Calculate the percentage inhibition of the calcium response for each drug and the combination compared to the agonist-only control.
-
Analyze the data for synergistic inhibition of the calcium signal using the methods described in Application Note 1.
-
Example Data Presentation
| Treatment Condition | cAMP Accumulation (% of β-agonist Max) | Inhibition of Ca2+ Mobilization (%) |
| Control (no drug) | 5% | 0% |
| β2-Agonist (10 nM) | 100% | 45% |
| Muscarinic Antagonist (10 nM) | 8% | 85% |
| Combination (10 nM each) | 135% | 98% |
Note: Data are hypothetical for illustrative purposes. The potentiation of cAMP by the muscarinic antagonist may be modest and context-dependent.
References
- 1. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy across the drugs approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy across the drugs approved for the treatment of asthma - Minerva Medica 2022 February;113(1):17-30 - Minerva Medica - Journals [minervamedica.it]
- 4. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of Ca2+ Signaling in the Synergistic Effects between Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Airway Smooth Muscle in Asthma: Just a Target for Bronchodilation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Interactions between Ca2+ and cAMP messenger system in regulation of airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. scilit.com [scilit.com]
- 18. scite.ai [scite.ai]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 22. jpccr.eu [jpccr.eu]
- 23. Isobolographic analysis for combinations of a full and partial agonist: curved isoboles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Airway smooth muscle cell proliferation is increased in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Duovent in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and inflammation. Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. Duovent, a combination of the anticholinergic agent ipratropium (B1672105) bromide and the β2-adrenergic agonist fenoterol (B1672521) hydrobromide, is a widely used bronchodilator for the management of COPD. These application notes provide detailed protocols for testing the efficacy of this compound in established animal models of COPD.
Rationale for Combination Therapy
This compound combines two bronchodilators with different mechanisms of action to produce a greater and more sustained bronchodilator effect than either agent alone.
-
Ipratropium Bromide: A muscarinic receptor antagonist that blocks the bronchoconstrictor effects of acetylcholine (B1216132) on airway smooth muscle.
-
Fenoterol Hydrobromide: A selective β2-receptor agonist that stimulates adenyl cyclase, leading to increased cyclic AMP levels and relaxation of airway smooth muscle.
The following diagram illustrates the distinct signaling pathways targeted by the components of this compound.
Application Notes and Protocols for Measuring cAMP Accumulation with Fenoterol Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol (B1672521) is a potent β2-adrenergic receptor agonist utilized in the treatment of respiratory conditions such as asthma. Its therapeutic action is mediated through the activation of β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). The binding of fenoterol to these receptors initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]
The measurement of intracellular cAMP accumulation is a fundamental method for quantifying the agonistic activity of compounds like fenoterol at the β2-adrenergic receptor. This application note provides detailed protocols for a cell-based functional assay to determine the potency and efficacy of fenoterol by measuring intracellular cAMP levels. The presented methodologies are adaptable to various common cAMP detection technologies.
Signaling Pathway
The classical signaling pathway for fenoterol-induced cAMP accumulation begins with its binding to the β2-adrenergic receptor. This ligand-receptor interaction promotes the coupling of the receptor to the heterotrimeric Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[2]
Figure 1: Fenoterol Signaling Pathway.
Experimental Workflow
The general workflow for measuring fenoterol-stimulated cAMP accumulation involves cell preparation, agonist stimulation, cell lysis, and cAMP detection. It is crucial to include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP during the assay.
Figure 2: Experimental Workflow.
Data Presentation
The potency of fenoterol and its analogs is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes representative EC50 values for fenoterol and related compounds in stimulating cAMP accumulation.
| Compound | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) | Reference |
| (R,R)-Fenoterol | 1321N1 astrocytoma cells | 15.9 | Full agonist | [3] |
| (R,R')-2 (Fenoterol analog) | HEK293 cells expressing β2-AR | 0.3 | Full agonist | [4] |
| (R,S')-2 (Fenoterol analog) | HEK293 cells expressing β2-AR | 2 | Full agonist | [4] |
| (R,R')-64 (Fenoterol analog) | HEK293 cells expressing β2-AR | 1.63 | Full agonist | [4] |
| (R)-Isoproterenol | 1321N1 astrocytoma cells | 16.5 | 100% | [3] |
Experimental Protocols
This section provides a detailed protocol for a cell-based cAMP accumulation assay using a homogenous time-resolved fluorescence (HTRF) format. This protocol can be adapted for other detection technologies such as AlphaScreen or luminescence-based assays.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the β2-adrenergic receptor (e.g., HEK293, CHO-K1) or a stably transfected cell line.[5]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Fenoterol: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Isoproterenol: Positive control, a non-selective β-agonist.
-
Forskolin: Positive control, a direct activator of adenylyl cyclase.[3]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kit).
-
Assay Plates: White, opaque 384-well plates are recommended for luminescent and fluorescent assays.[6]
-
Plate Reader: An HTRF-compatible reader for detection.
Cell Preparation
-
Culture cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Perform a cell count and assess viability (should be >90%).
-
Dilute the cells to the desired seeding density in culture medium. The optimal cell number per well should be determined empirically but typically ranges from 1,000 to 10,000 cells per well for a 384-well plate.[7]
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Agonist Stimulation
-
Prepare a serial dilution of fenoterol and control compounds (isoproterenol, forskolin) in assay buffer. The final concentration should span a range sufficient to generate a full dose-response curve.
-
Prepare a working solution of the PDE inhibitor (e.g., IBMX at a final concentration of 0.5 mM) in the assay buffer.[5]
-
Carefully remove the culture medium from the cell plate.
-
Add the agonist dilutions and control solutions to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes. The optimal stimulation time may vary and should be determined experimentally (e.g., 5, 15, 30, 60 minutes).[5]
cAMP Detection (HTRF Example)
-
Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. This typically involves diluting the HTRF anti-cAMP antibody and the HTRF cAMP-d2 conjugate in the provided lysis buffer.
-
Add the detection reagents to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
Data Analysis
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm) for each well.
-
Generate a cAMP standard curve using the provided standards in the assay kit.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no signal | Low β2-adrenergic receptor expression in the cell line. | Use a cell line with known high expression or a stably transfected cell line.[5] |
| Poor cell health or high passage number. | Ensure cells are healthy and use low passage number cells.[5] | |
| Inactive agonist. | Check the storage and handling of the fenoterol stock solution. | |
| Insufficient PDE inhibition. | Optimize the concentration of the PDE inhibitor (e.g., IBMX).[5] | |
| High background signal | High basal cAMP levels. | Reduce the cell seeding density. |
| Autofluorescence from compounds. | Test compounds for autofluorescence at the assay wavelengths. | |
| Poor Z'-factor | High variability in replicates. | Ensure accurate and consistent pipetting. Optimize cell seeding and reagent addition steps. |
| Small assay window. | Optimize cell number and agonist stimulation time to maximize the signal-to-background ratio. |
Conclusion
This application note provides a comprehensive guide for measuring cAMP accumulation in response to fenoterol stimulation. The detailed protocols and troubleshooting guide will enable researchers to obtain reliable and reproducible data on the potency and efficacy of fenoterol and other β2-adrenergic receptor agonists. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bioauxilium.com [bioauxilium.com]
Application Notes and Protocols: Calcium Imaging in Airway Cells with Ipratropium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental intracellular mechanism governing a multitude of physiological processes in airway cells, including smooth muscle contraction, ciliary beat frequency, and inflammatory mediator release.[1][2] In airway smooth muscle cells, agonists like acetylcholine (B1216132) (ACh) trigger a characteristic biphasic increase in intracellular Ca²⁺, starting with a rapid transient rise followed by sustained Ca²⁺ oscillations.[3][4] This intricate signaling cascade is pivotal in regulating bronchomotor tone.
Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine receptor antagonist widely used as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] Its therapeutic effect stems from its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors on airway smooth muscle, thereby preventing the subsequent rise in intracellular Ca²⁺ and downstream contractile signaling.[6][7]
These application notes provide a detailed overview and experimental protocols for studying the effects of ipratropium on calcium signaling in airway cells.
Mechanism of Action: Ipratropium in the Context of Calcium Signaling
Ipratropium exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), with high affinity for M1, M2, and M3 subtypes.[7] In airway smooth muscle, the binding of acetylcholine to M3 muscarinic receptors activates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol and causing the initial Ca²⁺ transient. This is followed by sustained Ca²⁺ oscillations, which are dependent on both release from intracellular stores and influx of extracellular Ca²⁺.[3][4]
Ipratropium, by blocking the M3 receptor, prevents these initial steps, thereby inhibiting the acetylcholine-induced increase in intracellular Ca²⁺ concentration and subsequent smooth muscle contraction.
Quantitative Data
| Receptor Subtype | IC₅₀ (nM) | Reference |
| M1 | 2.9 | [7] |
| M2 | 2.0 | [7] |
| M3 | 1.7 | [7] |
Signaling Pathway Diagram
References
- 1. Calcium Signaling in Airway Epithelial Cells: Current Understanding and Implications for Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Atrovent, Atrovent HFA (ipratropium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Isolated Tracheal Ring Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolated tracheal ring assays are a fundamental ex vivo technique used to study the physiology and pharmacology of airway smooth muscle. This model allows for the direct measurement of contractile and relaxant responses to various stimuli, making it an invaluable tool in respiratory research and the development of novel therapeutics for diseases such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide detailed protocols for conducting isolated tracheal ring experiments, from tissue dissection to data analysis, along with an overview of the key signaling pathways involved.
Experimental Principles
The assay involves suspending rings of tracheal tissue in an organ bath filled with a physiological salt solution maintained at a constant temperature and pH. One end of the ring is fixed, while the other is connected to a force transducer to measure isometric contractions and relaxations of the tracheal smooth muscle. The effects of drugs and other stimuli can then be quantified by adding them to the organ bath and recording the changes in tension.
Key Applications
-
Screening and characterization of bronchodilator and bronchoconstrictor compounds.
-
Investigation of airway hyperresponsiveness.
-
Studying the mechanisms of smooth muscle contraction and relaxation.
-
Evaluating the role of the epithelium in modulating airway tone.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and the composition of physiological salt solutions are provided in the tables below.
Table 1: Equipment and Materials
| Item | Description |
| Organ Bath System | Jacketed tissue bath, force transducer, micrometer, and supporting apparatus.[1] |
| Circulating Water Bath | To maintain the organ bath at 37°C. |
| Gas Mixture | 95% O₂ / 5% CO₂ for aeration of the physiological salt solution. |
| Data Acquisition System | To record and analyze the output from the force transducer. |
| Dissection Tools | Fine scissors, forceps, and a dissecting microscope. |
| Stainless Steel Wires/Clips | For mounting the tracheal rings in the organ bath.[2][3][4] |
Table 2: Physiological Salt Solutions (PSS)
| Component | Krebs-Henseleit Solution (mM)[2][3] | PSS (mM)[1][5] |
| NaCl | 113.0 - 118.0 | 110.0 - 119.0 |
| KCl | 4.7 - 4.8 | 3.4 - 4.7 |
| CaCl₂ | 2.5 | 2.0 - 2.4 |
| KH₂PO₄ | 1.2 | 1.18 - 1.2 |
| MgSO₄ | 1.2 - 1.66 | 0.8 - 1.17 |
| NaHCO₃ | 25.0 | 18.0 - 25.8 |
| Glucose | 5.7 - 11.1 | 5.6 - 11.0 |
| EDTA | - | 0.026 |
| Sucrose | - | 12.5 |
Note: The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[1][2][3][4]
Experimental Workflow
The following diagram outlines the key steps in performing an isolated tracheal ring assay.
Detailed Protocols
1. Tissue Preparation
-
Euthanize the animal (e.g., guinea pig, mouse, rat) via an approved method.[5]
-
Carefully dissect the trachea and place it in ice-cold physiological salt solution (PSS).[2]
-
Clean the trachea of any adhering connective tissue.[2]
-
Cut the trachea into rings of approximately 4-5 mm in length.[2] For some studies, the epithelium may be gently removed by rubbing the inner surface.[2]
2. Mounting and Equilibration
-
Suspend each tracheal ring between two stainless steel wires or clips in an organ bath filled with PSS at 37°C and gassed with 95% O₂ / 5% CO₂.[2][3][4]
-
Apply an initial resting tension of approximately 1.0-1.5 g.[2][3][4]
-
Allow the rings to equilibrate for at least 60 minutes, washing them with fresh PSS every 15-20 minutes.[2][3][4] During this time, adjust the tension as needed to maintain the desired baseline.
3. Viability and Normalization
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM.[5]
-
This contraction can also be used to normalize subsequent contractile responses.[1] Wash the tissue and allow it to return to baseline tension.
4. Contraction Assays
-
To assess the effect of a contractile agent, add it to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the response to each concentration to plateau before adding the next.
-
Record the isometric tension at each concentration.
5. Relaxation Assays
-
To evaluate a relaxant agent, first induce a submaximal contraction using a contractile agonist such as carbachol (B1668302) or histamine.[2][3]
-
Once the contraction has stabilized, add the relaxant agent in a cumulative, concentration-dependent manner.
-
Record the decrease in tension at each concentration.
Data Presentation and Analysis
The data from concentration-response experiments are typically plotted with the log of the concentration on the x-axis and the response (as a percentage of the maximum contraction or relaxation) on the y-axis. A sigmoidal curve is then fitted to the data to determine parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response).
Table 3: Typical Agonist Concentrations for Dose-Response Curves
| Agonist | Typical Concentration Range | Use |
| Carbachol | 10⁻⁹ to 10⁻⁴ M | Contraction[1][6] |
| Acetylcholine | 10⁻⁷ to 3x10⁻³ M | Contraction[7][8] |
| Histamine | 10⁻⁷ to 10⁻³ M | Contraction[6] |
| Isoproterenol | 10⁻⁹ to 10⁻⁵ M | Relaxation[8] |
| Theophylline | 10⁻⁵ to 4x10⁻³ M | Relaxation[6] |
Signaling Pathways in Airway Smooth Muscle
The contraction and relaxation of tracheal smooth muscle are governed by complex intracellular signaling pathways. The diagrams below illustrate the primary mechanisms.
Airway Smooth Muscle Contraction
Contraction is primarily initiated by an increase in intracellular calcium ([Ca²⁺]ᵢ), which leads to the phosphorylation of myosin light chains.
Airway Smooth Muscle Relaxation
Relaxation is mediated by pathways that decrease intracellular calcium or decrease the sensitivity of the contractile apparatus to calcium, often involving cyclic nucleotides (cAMP and cGMP).
References
- 1. socmucimm.org [socmucimm.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of tracheal ring contraction [bio-protocol.org]
- 6. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Duovent on Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duovent is a combination bronchodilator containing ipratropium (B1672105) bromide, a muscarinic antagonist, and fenoterol (B1672521), a β2-adrenergic agonist. It is clinically used to manage bronchospasm in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Primary human bronchial epithelial (HBE) cells are crucial for studying the pathophysiology of these diseases and for evaluating the efficacy and mechanism of action of therapeutic agents.[3][4] These application notes provide detailed protocols for the culture of primary HBE cells and for investigating the effects of this compound on their function, including potential anti-inflammatory and gene expression modulating properties.
Mechanism of Action
This compound's therapeutic effect stems from the complementary actions of its two active ingredients:
-
Ipratropium Bromide: This compound is an acetylcholine (B1216132) antagonist that blocks muscarinic cholinergic receptors, particularly the M3 subtype found in the airways.[5][6] This blockade inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a decrease in smooth muscle contraction and thereby causing bronchodilation.[1] In epithelial cells, it can also reduce mucus secretion.[5]
-
Fenoterol: As a β2-adrenergic agonist, fenoterol stimulates β2-adrenoceptors on airway smooth muscle cells, leading to bronchodilation. In human bronchial epithelial cells, which also express β2-adrenoceptors, this stimulation can modulate various cellular functions, including potential anti-inflammatory effects through the inhibition of adhesion molecule expression and cytokine release.[7][8]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Bronchial Epithelial (HBE) Cells
This protocol is adapted from established methods for growing HBE cells from tissue explants.[3][9]
Materials:
-
Human bronchial tissue obtained from surgical resections
-
Earle's Balanced Salt Solution (EBSS), cold
-
DMEM/Ham's F-12 medium
-
Antibiotic/antimycotic solution (100x)
-
Coating solution: Collagen (30 µg/ml), Fibronectin (10 µg/ml), and Bovine Serum Albumin (BSA, 10 µg/ml) in sterile water
-
Trypsin/EDTA solution
-
100mm tissue culture plates
-
Sterile surgical instruments
Procedure:
-
Plate Coating:
-
Aseptically coat 100mm culture plates with 2 ml of the coating solution, ensuring the entire surface is covered.
-
Incubate the plates for 1-2 hours at 37°C.
-
Aspirate the excess solution before use.[9]
-
-
Tissue Preparation:
-
Rinse the human bronchial tissue specimens thoroughly in cold EBSS to remove any contaminants.
-
Dissect away excess parenchymal tissue.
-
Cut the bronchial segments open and mince them into 2-3 mm³ pieces.[3]
-
-
Explant Culture:
-
Place the minced tissue pieces onto the coated culture plates.
-
Add DMEM/Ham's F-12 medium supplemented with antibiotic/antimycotic solution.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 3-4 days. Epithelial cells should grow out from the explants, forming monolayers.[3]
-
-
Cell Passaging:
-
When the cell culture reaches 80-90% confluency, wash the cells with sterile PBS.
-
Add Trypsin/EDTA solution and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with a serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium and re-plate onto new coated plates.
-
It is recommended to use HBE cells at passage 3 or lower for experiments to ensure stable gene expression.[10]
-
dot digraph[label="Experimental Workflow for HBE Cell Culture and Treatment", labelloc=t, fontsize=16] { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for HBE cell culture, treatment, and analysis.
Protocol 2: Treatment of HBE Cells with this compound
Materials:
-
Primary HBE cells (Passage 2-3)
-
This compound inhalation solution (or laboratory-grade ipratropium bromide and fenoterol hydrobromide)
-
Culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed the primary HBE cells in multi-well plates at a density of 5 x 10⁴ cells/cm².
-
Allow the cells to adhere and grow to 80-90% confluency.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to achieve the desired final concentrations for the experiment (e.g., ranging from 0.1 nM to 1000 nM).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same dilution of PBS or solvent used for this compound).
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Procedure:
-
Following this compound treatment, add MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Cytokine Secretion (ELISA)
Procedure:
-
After the treatment period, collect the cell culture supernatants.
-
Use commercially available ELISA kits to quantify the concentration of cytokines such as IL-6 and IL-8, which are known to be secreted by HBE cells in response to inflammatory stimuli.[7][11]
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Protocol 5: Analysis of Gene Expression (qRT-PCR)
Procedure:
-
Lyse the treated HBE cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., MUC5AC for mucus production, ICAM-1 for inflammation) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound on primary HBE cells. These tables are for illustrative purposes and actual experimental results may vary.
Table 1: Effect of this compound on HBE Cell Viability
| This compound Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 99.1 ± 5.5 |
| 10 | 97.5 ± 6.1 |
| 100 | 96.3 ± 5.9 |
| 1000 | 94.8 ± 6.3 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion by HBE Cells (Stimulated with TNF-α)
| This compound Concentration (nM) | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| Vehicle Control | 550 ± 45 | 800 ± 62 |
| 1 | 540 ± 42 | 785 ± 58 |
| 10 | 480 ± 38 | 690 ± 51 |
| 100 | 350 ± 31 | 520 ± 45 |
| 1000 | 280 ± 25 | 410 ± 39 |
Table 3: Effect of this compound on Gene Expression in HBE Cells
| This compound Concentration (nM) | Relative MUC5AC Expression (Fold Change) | Relative ICAM-1 Expression (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 | 0.95 ± 0.11 | 0.92 ± 0.13 |
| 100 | 0.78 ± 0.09 | 0.71 ± 0.10 |
| 1000 | 0.62 ± 0.08 | 0.55 ± 0.09 |
Signaling Pathways
The diagrams below illustrate the proposed signaling pathways for the individual components of this compound in human bronchial epithelial cells.
dot digraph[label="Ipratropium Bromide Signaling Pathway in HBE Cells", labelloc=t, fontsize=16] { graph [rankdir=LR, splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Ipratropium bromide blocks the M3 muscarinic receptor.
dot digraph[label="Fenoterol Signaling Pathway in HBE Cells", labelloc=t, fontsize=16] { graph [rankdir=LR, splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Fenoterol activates the β2-adrenergic receptor pathway.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The combination of fenoterol and ipratropium bromide in bronchial asthma: comparison of the acute effects of two different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary human bronchial epithelial cells grown from explants. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 5. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Cytokine release and adhesion molecule expression by stimulated human bronchial epithelial cells are downregulated by salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of gene expression by primary bronchial epithelial cells over increasing passage number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-17-induced cytokine release in human bronchial epithelial cells in vitro: role of mitogen-activated protein (MAP) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoterol in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol (B1672521) is a potent and relatively selective beta-2 (β2)-adrenergic receptor agonist widely used in asthma research models.[1][2] Its primary application lies in its capacity as a powerful bronchodilator, making it an essential tool for investigating airway smooth muscle physiology and pharmacology.[3][4][5] In preclinical studies, fenoterol serves as a reference compound to evaluate the efficacy of novel bronchodilators and to explore the mechanisms underlying bronchoconstriction and airway hyperresponsiveness.[3][4][5] Furthermore, fenoterol is utilized in studies examining the anti-inflammatory potential of β2-agonists, a key aspect of asthma pathophysiology.[6][7][8]
Mechanism of Action
Fenoterol's therapeutic effects are initiated by its binding to β2-adrenergic receptors, which are abundantly expressed on the surface of airway smooth muscle cells.[9][10] This binding activates a Gs protein-coupled signaling cascade.[9] The activated Gs protein stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[9][10] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates various intracellular proteins, which culminates in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[9][11][12] Beyond this primary mechanism, the elevation in cAMP also contributes to the inhibition of inflammatory mediator release from cells such as mast cells.[9]
Applications in Asthma Research Models
Fenoterol is a versatile tool employed in a range of in vitro and in vivo models to dissect the complexities of asthma.
-
In Vitro Models:
-
Isolated Tracheal and Bronchial Rings: This classic organ bath model uses airway tissue from species like guinea pigs or humans to quantify the relaxant properties of compounds. Fenoterol is used to generate concentration-response curves and determine its potency and efficacy in relaxing tissues pre-contracted with agents like histamine (B1213489) or methacholine.[4][5]
-
Precision-Cut Lung Slices (PCLS): PCLS offers a more physiologically relevant ex vivo model by maintaining the complex microenvironment of the airways. In this system, fenoterol is used to assess its bronchoprotective effects against various constrictor stimuli.[13]
-
Cell Culture Systems: Cultured human bronchial epithelial cells or immune cells like eosinophils are used to investigate the anti-inflammatory actions of fenoterol.[8][14] These studies often measure the inhibition of cytokine and chemokine secretion.[14]
-
-
In Vivo Models:
-
Allergen-Sensitized Guinea Pig Models: Guinea pigs are sensitized to an allergen, commonly ovalbumin, to mimic the allergic airway inflammation and hyperresponsiveness characteristic of asthma. Fenoterol is administered, often via inhalation, to evaluate its ability to prevent or reverse bronchoconstriction following an allergen challenge.[5][15]
-
Exercise-Induced Asthma Models: These models are designed to study the bronchoconstriction that occurs following physical exertion. Fenoterol is used to investigate its efficacy in preventing exercise-induced bronchoconstriction.[16][17]
-
Quantitative Data
Table 1: Comparative Bronchodilator Potency of β2-Agonists
| Agonist | Preparation | pD2 (-log EC50 M) | Reference |
| Fenoterol | Guinea Pig Tracheal Spirals | 7.9 | [4] |
| Formoterol | Guinea Pig Tracheal Spirals | 8.9 | [4] |
| Salmeterol (B1361061) | Guinea Pig Tracheal Spirals | 9.2 | [4] |
| Albuterol | Guinea Pig Tracheal Spirals | 6.9 | [4] |
Table 2: Comparative β2-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | pKI | Reference |
| Fenoterol | β2 | 6.33 | [4] |
| Formoterol | β2 | 8.2 | [4] |
| Salmeterol | β2 | 8.3 | [4] |
| Albuterol | β2 | 5.83 | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilator Effects using Isolated Guinea Pig Tracheal Rings
Objective: To quantify the potency and efficacy of fenoterol in relaxing pre-contracted airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Krebs-Henseleit physiological salt solution
-
Histamine (or other contractile agonist, e.g., methacholine)
-
Fenoterol hydrochloride
-
Organ bath system equipped with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and immediately dissect the trachea.
-
Place the trachea in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Apply an optimal resting tension (typically 1.0-1.5 g) and allow the tissues to equilibrate for at least 60 minutes, replacing the bath solution every 15 minutes.
-
Induce a stable, submaximal contraction using a contractile agonist (e.g., 10 µM histamine).
-
Once the contraction plateau is reached, add fenoterol in a cumulative, concentration-dependent manner.
-
Record the relaxant response after each addition until a maximal effect is observed.
-
Analyze the data to construct a concentration-response curve and calculate the pD2 (-log EC50) and maximal relaxation (Emax) values.
Protocol 2: In Vivo Assessment of Bronchoprotection in an Allergen-Sensitized Guinea Pig Model
Objective: To determine the protective effect of fenoterol against allergen-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (allergen)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Whole-body plethysmograph
-
Aerosol delivery system (nebulizer)
-
Fenoterol solution for inhalation
-
Saline (vehicle control)
Procedure:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin mixed with aluminum hydroxide. A typical protocol involves injections on day 0 and day 14.
-
Drug Administration: On the day of the experiment (e.g., day 21-28), place conscious and unrestrained animals in the plethysmograph chambers for acclimatization and baseline respiratory measurements. Administer nebulized fenoterol or saline vehicle for a predetermined duration.
-
Allergen Challenge: After a set time post-drug administration (e.g., 30 minutes), expose the animals to an aerosolized ovalbumin challenge to induce bronchoconstriction.
-
Measurement of Airway Response: Continuously monitor and record respiratory parameters, such as specific airway resistance (sRaw) or Penh (Enhanced Pause), before, during, and after the allergen challenge.
-
Data Analysis: Quantify the bronchoconstrictor response in both vehicle- and fenoterol-treated groups. The protective effect of fenoterol is determined by the percentage inhibition of the allergen-induced increase in airway resistance.
Visualizations
Caption: Fenoterol's signaling pathway in airway smooth muscle cells.
Caption: Workflow for in vitro assessment of fenoterol's bronchodilator effect.
Caption: Logical relationship of fenoterol's dual actions in asthma.
References
- 1. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of fenoterol-induced constitutive beta(2)-adrenoceptor activity on contractile receptor function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]
- 7. Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]
- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human airway contraction and formoterol-induced relaxation is determined by Ca2+ oscillations and Ca2+ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of albuterol and fenoterol on RANTES and IP-10 expression in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of 10, 50 and 200 micrograms inhaled fenoterol on exercise induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenoterol in exercise-induced asthma. Effect of dose on efficacy and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Duovent Delivery in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duovent is a combination bronchodilator therapy consisting of ipratropium (B1672105) bromide, an anticholinergic agent, and fenoterol (B1672521) hydrobromide, a β2-adrenergic agonist. This combination is designed to provide enhanced bronchodilation through two distinct mechanisms of action, making it a valuable tool in preclinical respiratory research.[1] Nebulized delivery of this compound allows for direct administration to the airways, which is a key route for studying respiratory diseases in laboratory animals. These application notes provide detailed protocols for the nebulized delivery of a fenoterol and ipratropium bromide combination in common laboratory animal models, along with data presentation and visualization of the relevant biological pathways.
Data Presentation
The combination of fenoterol and ipratropium bromide has been shown to have an additive, and potentially synergistic, bronchospasmolytic effect in animal models.[1][2] The following tables summarize the efficacy and pharmacokinetic properties of this combination therapy.
Efficacy of Nebulized Fenoterol and Ipratropium Bromide Combination in Guinea Pigs
This table presents data on the inhibition of acetylcholine-induced bronchospasm in guinea pigs following inhalation of fenoterol, ipratropium bromide, and their combination. The data demonstrates the additive effect of the combined therapy.
| Treatment Group | Dose per Actuation | Number of Animals (n) | Mean Inhibition of Bronchospasm (%) |
| Control (Vehicle) | - | 10 | 0 |
| Fenoterol HBr | 0.05 mg | 10 | 45 |
| Ipratropium Br | 0.02 mg | 10 | 35 |
| Fenoterol + Ipratropium Br | 0.05 mg + 0.02 mg | 10 | 80 |
Data adapted from studies on metered-dose inhaler administration in guinea pigs, demonstrating the principle of additive effects.
Pharmacokinetic Properties of Inhaled Fenoterol and Ipratropium Bromide in Rats
The following table summarizes the general pharmacokinetic properties of the individual components of this compound following inhalation in rats. Comprehensive pharmacokinetic data for the co-administration of nebulized fenoterol and ipratropium bromide in rats is limited in publicly available literature.
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Fenoterol HBr | Data not readily available | Data not readily available | Data not readily available | ~1.5 (oral) |
| Ipratropium Br | ~0.3-0.5 | ~0.5-1 | Data not readily available | ~2 |
Note: The provided pharmacokinetic data is based on individual component studies and may not fully represent the profile of co-administered nebulized this compound.
Experimental Protocols
Protocol 1: Nebulized this compound Delivery to Guinea Pigs for Airway Responsiveness Testing
Objective: To assess the bronchodilator effects of nebulized this compound in a guinea pig model of airway hyperreactivity.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound inhalation solution (or a combination of ipratropium bromide and fenoterol hydrobromide solutions)
-
Saline solution (0.9% NaCl)
-
Acetylcholine (B1216132) (ACh) or histamine (B1213489) solution for bronchoconstriction challenge
-
Small animal nebulizer system (e.g., jet nebulizer)
-
Whole-body plethysmography system for measuring airway resistance
-
Animal restraining device
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the plethysmography chamber and restraining device for several days prior to the experiment to minimize stress.
-
Baseline Measurement: Place the conscious, restrained guinea pig in the whole-body plethysmograph and measure baseline specific airway conductance (sGaw) or airway resistance (Raw).
-
Bronchoconstriction Induction: Induce bronchoconstriction by nebulizing a solution of acetylcholine or histamine until a stable, significant increase in airway resistance is achieved.
-
Nebulized this compound Administration:
-
Prepare the this compound solution for nebulization. A typical dose might involve a combination of fenoterol (e.g., 0.05 mg/mL) and ipratropium bromide (e.g., 0.02 mg/mL) in saline.
-
Place the guinea pig in a nose-only exposure chamber or a whole-body inhalation chamber connected to the nebulizer.
-
Nebulize the this compound solution for a predetermined duration (e.g., 5-10 minutes). The nebulizer should be calibrated to deliver a consistent particle size within the respirable range for guinea pigs (ideally 1-3 µm).
-
-
Post-treatment Monitoring: Immediately following nebulization, return the animal to the plethysmograph and continuously measure airway resistance for a specified period (e.g., up to 60 minutes) to assess the onset, magnitude, and duration of bronchodilation.
-
Data Analysis: Calculate the percentage reversal of the induced bronchoconstriction at various time points. Compare the effects of the this compound combination to control groups receiving only saline, fenoterol, or ipratropium bromide.
Protocol 2: Pharmacokinetic Study of Nebulized this compound in Rats
Objective: To determine the pharmacokinetic profile of co-administered nebulized fenoterol and ipratropium bromide in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound inhalation solution
-
Nose-only inhalation exposure system
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats to the nose-only exposure tubes for several days before the study.
-
Nebulization:
-
Prepare the this compound solution for nebulization.
-
Place the rats in the nose-only exposure system.
-
Nebulize the this compound solution for a fixed duration (e.g., 15 minutes). Ensure consistent aerosol generation and delivery to each animal.
-
-
Blood Sampling:
-
At predetermined time points post-inhalation (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes), collect blood samples from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Plasma Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the simultaneous quantification of fenoterol and ipratropium in rat plasma.
-
Analyze the plasma samples to determine the concentrations of both drugs at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate pharmacokinetic software to calculate key parameters for both fenoterol and ipratropium, including Cmax, Tmax, AUC, and elimination half-life.
-
Mandatory Visualizations
Signaling Pathways of this compound Components
The bronchodilator effect of this compound is achieved through the distinct signaling pathways of its two active ingredients: fenoterol, a β2-adrenergic agonist, and ipratropium bromide, a muscarinic antagonist.
Experimental Workflow for Nebulized this compound Delivery and Efficacy Testing
The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of nebulized this compound in a laboratory animal model.
References
- 1. A comparison of effects of inhaling a combined preparation of fenoterol with ipratropium bromide (this compound) with those of fenoterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of fenoterol and ipratropium bromide in bronchial asthma: comparison of the acute effects of two different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of Beta-Agonists and Anticholinergics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying beta-adrenergic agonists (beta-agonists) and anticholinergic agents. The information is intended to guide researchers in pharmacology, respiratory biology, and drug development in the investigation of these two important classes of compounds, primarily focusing on their effects on the respiratory system.
I. Beta-Adrenergic Agonists
Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors (β-ARs), mimicking the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] They are widely used in research to investigate physiological processes regulated by the sympathetic nervous system and are cornerstone therapies for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3]
A. Mechanism of Action & Signaling Pathway
Beta-agonists primarily exert their effects through the activation of β2-adrenergic receptors located on the surface of airway smooth muscle cells.[3] This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
The binding of a beta-agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit.[4] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[5]
B. Research Applications & Experimental Protocols
Application: To determine the potency and efficacy of beta-agonists in inducing airway smooth muscle relaxation.
Key Experiments:
-
cAMP Accumulation Assay: Measures the intracellular concentration of cAMP, a key second messenger in the beta-agonist signaling pathway.
-
Airway Smooth Muscle Contraction Assay: Directly assesses the ability of a compound to relax pre-contracted airway smooth muscle tissue or cells.
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.
Materials:
-
Human airway smooth muscle (HASM) cells or a suitable cell line expressing β2-adrenergic receptors (e.g., CHO-K1 cells transfected with the human β2-adrenoceptor).[6]
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Beta-agonist of interest.
-
Forskolin (positive control).[8]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Agonist Stimulation:
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the assay to measure cAMP levels. The signal is typically inversely proportional to the amount of cAMP in the sample in competitive assays.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.[7]
-
Protocol 2: Airway Smooth Muscle Contraction Assay (Collagen Gel Contraction)
This method provides a functional measure of smooth muscle relaxation.
Materials:
-
Human bronchial smooth muscle cells (BSMCs).[4]
-
Cell culture medium.
-
Type I collagen solution.[10]
-
24-well plates.
-
A contractile agent (e.g., histamine (B1213489) or methacholine).[2][4]
-
Beta-agonist of interest.
-
Image analysis software.
Procedure:
-
Gel Preparation: Embed BSMCs in a collagen gel matrix in 24-well plates and culture for several days to allow the cells to form a contractile network.[10]
-
Contraction Induction: Induce contraction of the collagen gel by adding a contractile agent like histamine or methacholine (B1211447) at a concentration that produces a submaximal response.[2][4]
-
Treatment: Add the beta-agonist at various concentrations to the contracted gels.
-
Measurement:
-
Capture images of the gels at regular intervals (e.g., every 10 minutes for 1 hour).[4]
-
Measure the surface area of the gel using image analysis software. Relaxation is indicated by an increase in gel size.
-
-
Data Analysis: Calculate the percentage of relaxation relative to the contraction induced by the contractile agent alone. Plot the percentage of relaxation against the log of the beta-agonist concentration to determine the IC50 (potency).
Application: To assess the therapeutic potential of beta-agonists in preclinical models of asthma and COPD.
Key Experiments:
-
Ovalbumin (OVA)-Induced Asthma Model: A widely used model to study allergic airway inflammation and hyperresponsiveness.[11][12]
-
Cigarette Smoke (CS)-Induced COPD Model: Mimics the chronic inflammation and airway remodeling seen in human COPD.[5][13]
-
Measurement of Airway Hyperresponsiveness (AHR): Quantifies the exaggerated bronchoconstrictor response to stimuli, a hallmark of asthma.
Protocol 3: Ovalbumin (OVA)-Induced Asthma Model in Mice
Materials:
-
BALB/c mice.[14]
-
Ovalbumin (OVA).[14]
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.[14]
-
Saline.
-
Nebulizer.
Procedure:
-
Sensitization:
-
Challenge:
-
Treatment: Administer the beta-agonist (e.g., via inhalation, i.p., or oral gavage) at a specified time before or after the OVA challenge, depending on the study design.
-
Assessment: 24-48 hours after the final challenge, assess endpoints such as airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and lung histology.
Protocol 4: Cigarette Smoke (CS)-Induced COPD Model in Mice or Rats
Materials:
-
C57BL/6 mice or Sprague-Dawley rats.[16]
-
Standardized research-grade cigarettes.[17]
-
Whole-body smoke exposure chamber.
Procedure:
-
Exposure:
-
Expose animals to cigarette smoke (e.g., from a set number of cigarettes per day, 5-6 days a week) in a whole-body exposure chamber for a chronic period (e.g., 3-6 months).[17]
-
Control animals are exposed to room air.
-
-
Treatment: Administer the beta-agonist during the last few weeks or months of the smoke exposure period.
-
Assessment: At the end of the study period, evaluate COPD-like features, including lung function (e.g., forced expiratory volume), inflammatory markers in BAL fluid, and histological changes (e.g., emphysema, airway remodeling).
Protocol 5: Measurement of Airway Hyperresponsiveness (AHR) in Mice
This protocol describes an invasive method for measuring AHR.
Materials:
-
Anesthetized, tracheostomized mouse.
-
Small animal ventilator (e.g., FlexiVent).[14]
-
Methacholine solution in saline at increasing concentrations.[7]
-
Nebulizer integrated with the ventilator circuit.
Procedure:
-
Anesthesia and Tracheostomy: Anesthetize the mouse and perform a tracheostomy to insert a cannula connected to the ventilator.[14]
-
Baseline Measurement: Obtain baseline measurements of lung resistance and compliance.
-
Methacholine Challenge:
-
Data Analysis: Plot the change in lung resistance against the methacholine concentration to generate a dose-response curve. A leftward and upward shift in the curve indicates airway hyperresponsiveness.
C. Quantitative Data Summary
| Beta-Agonist | Receptor Selectivity | Potency (cAMP Assay) | Efficacy (Bronchodilation) |
| Isoproterenol | Non-selective (β1/β2) | High | High |
| Salbutamol | β2 > β1 | Moderate | High (Short-acting) |
| Salmeterol (B1361061) | High β2 selectivity | Partial Agonist | High (Long-acting) |
| Formoterol (B127741) | High β2 selectivity | Full Agonist | High (Long-acting) |
| Indacaterol | Ultra-long-acting β2 | High | High (Ultra-long-acting) |
Note: Potency and efficacy can vary depending on the specific assay and experimental conditions. This table provides a general comparison.
II. Anticholinergics
Anticholinergic agents are substances that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors.[14][15] In the context of respiratory research, the focus is on antimuscarinic agents, which competitively inhibit ACh at muscarinic receptors on airway smooth muscle and submucosal glands.[7] This action leads to bronchodilation and a reduction in mucus secretion.
A. Mechanism of Action & Signaling Pathway
In the airways, parasympathetic nerve fibers release acetylcholine, which binds to M3 muscarinic receptors on smooth muscle cells, causing contraction (bronchoconstriction).[1] Anticholinergic drugs act as competitive antagonists at these M3 receptors, preventing acetylcholine from binding and thereby inhibiting bronchoconstriction.[7] They also block M3 receptors on submucosal glands, reducing mucus secretion. Some anticholinergics may also have activity at M2 receptors on presynaptic nerve terminals, which can modulate acetylcholine release.[1]
B. Research Applications & Experimental Protocols
Application: To determine the affinity, selectivity, and functional antagonism of anticholinergic drugs at muscarinic receptors.
Key Experiments:
-
Receptor Binding Assay: Measures the affinity of a compound for different muscarinic receptor subtypes.
-
Functional Antagonism Assay: Assesses the ability of an anticholinergic to inhibit agonist-induced smooth muscle contraction.
Protocol 6: Muscarinic Receptor Binding Assay
This protocol describes a radioligand binding assay.
Materials:
-
Cell membranes from cells expressing specific human muscarinic receptor subtypes (M1-M5).[5]
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).[19]
-
Anticholinergic drug of interest.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate or tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled anticholinergic drug.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled antagonist) from total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Calculate the IC50 value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.[5]
-
Application: To evaluate the efficacy of anticholinergics in preventing or reversing bronchoconstriction in vivo. The same animal models of asthma and COPD described for beta-agonists can be utilized. The primary endpoint would be the effect of the anticholinergic on airway hyperresponsiveness induced by a cholinergic agonist like methacholine.
C. Quantitative Data Summary
| Anticholinergic | Receptor Subtype Selectivity (Ki in nM) | Primary Application |
| Ipratropium | Non-selective (M1, M2, M3) | Short-acting bronchodilator |
| Tiotropium | Kinetically selective for M3/M1 over M2 | Long-acting bronchodilator |
| Aclidinium | Kinetically selective for M3 over M2 | Long-acting bronchodilator |
| Umeclidinium | High affinity for M3 | Long-acting bronchodilator |
| Atropine | Non-selective | Research tool, various clinical uses |
Ki values represent binding affinities at human recombinant muscarinic receptors and are compiled from various sources. Lower Ki values indicate higher affinity.[20]
III. Combined Beta-Agonist and Anticholinergic Research
The co-administration of beta-agonists and anticholinergics is a common therapeutic strategy for COPD, as they have complementary mechanisms of action. Research applications in this area often focus on synergistic effects on bronchodilation and potential anti-inflammatory properties. Experimental protocols would typically involve the in vitro and in vivo models described above, with treatment groups for each drug alone and in combination.
By utilizing the detailed protocols and understanding the underlying mechanisms outlined in these application notes, researchers can effectively investigate the pharmacological properties and therapeutic potential of beta-agonists and anticholinergic agents.
References
- 1. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. graphviz.org [graphviz.org]
- 5. Receptor binding studies of soft anticholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 8. innoprot.com [innoprot.com]
- 9. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Long acting inhaled beta-adrenoceptor agonists the comparative pharmacology of formoterol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. researchgate.net [researchgate.net]
- 19. Real-time RT-PCR for the detection of beta-adrenoceptor messenger RNAs in small human endomyocardial biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenoterol Dosage in Cell Culture Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing fenoterol (B1672521) dosage for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is fenoterol and what is its primary mechanism of action in cell culture?
Fenoterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. In in vitro systems, fenoterol binds to β2-ARs on the cell surface. This binding primarily activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[4] Additionally, fenoterol can signal through β-arrestin-2, which can lead to anti-inflammatory effects by down-regulating TLR signaling.[5][6]
Q2: What are typical effective concentrations of fenoterol for in vitro experiments?
The optimal concentration of fenoterol is highly dependent on the cell type, experimental endpoint (e.g., anti-inflammatory effects, cytotoxicity), and culture duration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[7] However, based on published studies, a general starting range can be suggested.
| Cell Line/Type | Experimental Context | Effective Concentration Range | Reference |
| THP-1 (monocytic cell line) | Anti-inflammatory effects (LPS-induced) | Pre-incubation, specific concentration not detailed but effective | [5] |
| Human Eosinophils | Inhibition of O₂⁻ generation | 10⁻⁵ M (10 µM) | [8] |
| Peripheral Mononuclear Cells | In vitro immune response | 2, 20, and 200 ng/mL | [9] |
| BEAS-2B (bronchial epithelial) | Suppression of chemokine expression | Not specified, dose-dependent effects observed | [10] |
Q3: How should I prepare and store fenoterol for in vitro use?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. It is advisable to consult the manufacturer's instructions for solubility information. Stock solutions should be aliquoted and stored, protected from light, at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment to ensure stability and accuracy.
Q4: What is the potential for cytotoxicity with fenoterol in vitro?
Like any compound, fenoterol can be cytotoxic at high concentrations. The cytotoxic concentration (CC50) will vary significantly between cell lines. It is essential to determine the therapeutic window by comparing the effective concentration (EC50) for the desired biological effect with the cytotoxic concentration.[11] A cell viability assay should be performed across a wide range of fenoterol concentrations to identify the concentration at which cell health is compromised.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of fenoterol dosage.
Issue 1: Low or no biological response to fenoterol.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | The concentration of fenoterol may be too low to elicit a response. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration and EC50 value for your specific cell type and assay.[7] |
| Cell Line Lacks Functional β2-Adrenergic Receptors | The cell line you are using may not express sufficient levels of functional β2-ARs. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low or absent, consider using a different cell line known to express the receptor. |
| Degraded Fenoterol Stock | Fenoterol may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. |
| Incorrect Assay Setup | The experimental endpoint being measured may not be appropriate for detecting a response to fenoterol in your chosen cell line. Ensure your assay is validated and sensitive enough to detect the expected biological change (e.g., cAMP production, cytokine inhibition). |
Issue 2: High or unexpected cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Fenoterol Concentration is Too High | High concentrations of fenoterol can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50). Select a working concentration well below the CC50 for your functional assays. |
| Solvent Toxicity | If using a solvent like DMSO to prepare your stock solution, the final concentration in the culture medium may be toxic to the cells. Always include a vehicle control (medium with the same final concentration of solvent as the highest fenoterol concentration) to assess its effect on cell viability. Keep the final solvent concentration as low as possible (typically <0.5%). |
| Off-Target Effects | At high concentrations, fenoterol may interact with other receptors or cellular components, leading to toxicity. Using the lowest effective concentration that elicits the desired on-target response can help minimize these effects. |
| Long-Term Treatment Issues | For experiments lasting several days, cell confluence can become a confounding factor. Consider seeding cells at a lower density or using a lower serum concentration to slow proliferation if compatible with your cell line.[12] |
Issue 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Small volumes of concentrated stock solutions can be difficult to pipette accurately. Prepare serial dilutions and use calibrated pipettes. Consider preparing a larger volume of intermediate dilutions to minimize errors. |
| Uneven Cell Seeding | A non-homogenous cell suspension before plating will result in wells with different cell numbers. Ensure you have a single-cell suspension and mix thoroughly before and during plating. |
| Edge Effects | Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells for experimental conditions. Instead, fill them with sterile water or PBS to maintain humidity. |
| Precipitation of Fenoterol | Fenoterol may precipitate at high concentrations or due to interactions with media components. Visually inspect the media for any signs of precipitation after adding fenoterol. If observed, try preparing the stock solution in a different solvent or reducing the final concentration. |
Visualizations
Signaling Pathways of Fenoterol
Caption: Canonical and non-canonical signaling pathways of fenoterol.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining the optimal fenoterol concentration.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Determining Fenoterol EC50/IC50 using MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[13]
Materials:
-
96-well flat-bottom sterile plates
-
Cells of interest in culture
-
Complete culture medium
-
Fenoterol hydrobromide
-
Appropriate solvent (e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of fenoterol in the appropriate solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of fenoterol.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest fenoterol concentration) and a "no-treatment control" (medium only).[13]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control cells (which represents 100% viability).
-
Plot the percentage of viability against the log of the fenoterol concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to determine the EC50 or IC50 value.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenoterol effects on the in vitro immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of albuterol and fenoterol on RANTES and IP-10 expression in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipratropium Bromide Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of ipratropium (B1672105) bromide in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My ipratropium bromide solution is showing signs of degradation. What are the primary factors I should consider?
A1: The stability of ipratropium bromide in solution is primarily influenced by several factors:
-
pH: Ipratropium bromide is an ester and is susceptible to hydrolysis. It is most stable in acidic conditions (pH 3-4) and degrades rapidly in neutral to alkaline solutions.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation. Solutions should be stored at controlled room temperature (15-25°C) or refrigerated if specified.[3][4]
-
Light: Exposure to light can lead to photodegradation. Solutions should be protected from light by using amber-colored containers or by storing them in the dark.[3][5]
-
Oxidizing Agents: Ipratropium bromide can be degraded by oxidizing agents.[6][7] It is crucial to avoid contact with such substances.
-
Presence of Other Drugs/Excipients: While stable with some nebulizer solutions like salbutamol, compatibility with other agents should always be verified.[4][8][9] For instance, mixing with sodium cromoglycate can cause precipitation due to preservatives.[3]
Q2: What is the optimal pH for storing an aqueous solution of ipratropium bromide?
A2: The optimal pH for maximum stability of ipratropium bromide in an aqueous solution is in the acidic range, typically between 3.0 and 4.0.[1][10] Commercial formulations often have a pH of around 3.4.[3] Adjusting the pH with a suitable acid, such as hydrochloric acid or citric acid, can significantly inhibit hydrolytic degradation.[10]
Q3: Are there any recommended excipients to enhance the stability of ipratropium bromide solutions?
A3: Yes, several excipients are used to stabilize ipratropium bromide solutions:
-
pH Adjusting Agents/Buffers: Inorganic acids (e.g., hydrochloric acid) or organic acids (e.g., citric acid, ascorbic acid) are used to maintain an acidic pH.[10]
-
Preservatives: In multi-dose formulations, preservatives like benzalkonium chloride are added.[3]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., edetate disodium) are often included to chelate metal ions that can catalyze degradation.[3][11]
Q4: How should I store my ipratropium bromide solutions to minimize degradation?
A4: To ensure the stability of your ipratropium bromide solution, follow these storage recommendations:
-
Store in a tightly sealed, light-resistant container (e.g., amber glass vial).[3]
-
Maintain a controlled room temperature between 15°C and 25°C.[3]
-
Protect the solution from freezing and excessive heat.
-
If the solution is diluted, it should be used immediately unless its stability in the diluent has been established.[3]
Troubleshooting Guides
Problem 1: Rapid loss of potency in my ipratropium bromide standard solution.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Incorrect pH | Measure the pH of the solution. | Adjust the pH to 3.0-4.0 using a suitable acid (e.g., 0.1N HCl). |
| Exposure to Light | Review storage conditions. | Store the solution in an amber vial or protect it from light by wrapping the container in foil. |
| High Temperature | Check the storage temperature. | Store the solution at a controlled room temperature (15-25°C). Avoid leaving it on a benchtop exposed to direct sunlight or near heat sources. |
| Contamination | Consider potential sources of contamination (e.g., incompatible excipients, microbial growth). | Prepare fresh solutions using high-purity water and sterile equipment. If using a multi-dose vial, ensure proper handling to prevent contamination. |
Problem 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Degradation | Analyze the sample preparation and storage history. | This indicates the formation of degradation products. Review the pH, temperature, and light exposure of your sample. Ensure the analytical mobile phase is not causing on-column degradation. |
| Interaction with other components | If it's a formulated solution, check for excipient interactions. | Review the compatibility of all components in the formulation. |
| Oxidation | Consider if the solution was exposed to air for a prolonged period or if it came into contact with oxidizing agents. | Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen) if oxygen sensitivity is suspected. |
Quantitative Data on Ipratropium Bromide Degradation
The rate of degradation of ipratropium bromide is significantly influenced by pH and temperature. The following table summarizes the degradation observed under various stress conditions.
| Stress Condition | Condition Details | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 4 hours | 13.42 | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature | 26.39 | [6] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 28.89 | [6] |
| Thermal Degradation | 60°C | No significant degradation | [6] |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ipratropium Bromide in Solution
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ipratropium bromide in a suitable solvent (e.g., water or a methanol:water mixture).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N hydrochloric acid.
-
Incubate at 60°C for 4 hours.[12]
-
Cool, neutralize with 0.1 N sodium hydroxide, and dilute to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N sodium hydroxide.
-
Keep at room temperature for a specified period (e.g., 30 minutes), monitoring for degradation.
-
Neutralize with 0.1 N hydrochloric acid and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 2 hours).
-
Dilute to the target concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at predetermined time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C).
-
Analyze at predetermined time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining ipratropium bromide and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method for Ipratropium Bromide
This is a general example of an HPLC method that can be adapted for stability studies.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) buffer (e.g., 60:40 v/v).[6] The pH of the buffer should be in the acidic range.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Visualizations
Caption: Major degradation pathways for ipratropium bromide in solution.
Caption: Troubleshooting workflow for ipratropium bromide solution degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. uspnf.com [uspnf.com]
- 6. Issue's Article Details [indiandrugsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Ipratropium Bromide Inhalation Solution 0.02% (RDP) [dailymed.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US5955058A - Stabilized medicinal aerosol solution formulations containing ipratropium bromide - Google Patents [patents.google.com]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. sierrajournals.com [sierrajournals.com]
Technical Support Center: In Vitro Bronchoconstriction Assays
Welcome to the technical support center for in vitro bronchoconstriction assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate the complexities of measuring airway smooth muscle contraction in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Tissue Preparation and Viability
Q1: My airway tissue is not showing a contractile response to standard agonists. What could be the problem?
A1: A lack of contractile response is a common issue that can stem from several factors related to tissue handling and viability. Here are some key areas to troubleshoot:
-
Dissection Technique: The process of isolating the trachea or bronchi is delicate. Applying excessive force with forceps or damaging the airway smooth muscle during cleaning can impair its function.[1] It is crucial to handle the tissue gently, holding it by the surrounding cartilage or connective tissue and making cuts parallel to the airway to avoid damage.[1]
-
Buffer Composition and Oxygenation: The physiological salt solution (PSS) or Krebs-Henseleit (K-H) buffer used must be correctly prepared and continuously oxygenated with a 95% O2 / 5% CO2 mixture (carbogen) to maintain tissue viability.[1][2] Ensure the buffer is at the correct pH and temperature.
-
Tissue Storage: While some studies have shown that human airway tissue can be stored overnight in cooled K-H buffer for up to 55 hours without significant loss of viability, prolonged or improper storage can lead to tissue degradation.[2] For animal tissues, it is best to use them immediately after dissection.[2]
-
Sedatives Used in Animal Models: Certain sedatives, such as Avertin (Tribromoethanol), have been observed to have strong relaxant effects on airway smooth muscle and should be avoided in studies measuring tracheal contraction.[1]
Q2: How can I assess the viability of my precision-cut lung slices (PCLS) over time?
A2: Maintaining the viability of PCLS is critical for long-term studies. Viability can be assessed using several methods:
-
Cellular Viability Assays: Standard assays that measure metabolic activity, such as the PrestoBlue assay, can be adapted for PCLS to quantify viable cells.[3] Lactate dehydrogenase (LDH) assays on the culture medium can also indicate cell death.[4]
-
Histopathology: Histological examination of the slices at different time points can reveal changes in tissue architecture, cell morphology, and signs of necrosis or apoptosis.[5]
-
Functional Responsiveness: A key indicator of viability is the sustained ability of the airways within the slice to contract in response to agonists and relax in response to dilators over the culture period.[5] Studies have shown that rat PCLS can maintain bronchoconstrictive ability for 13 to 25 days in culture, depending on the mediator used.[5]
Experimental Setup and Execution
Q3: I am observing high variability in my organ bath contraction data. How can I reduce this?
A3: Variability in organ bath experiments is a frequent challenge. Here are some strategies to improve consistency:
-
Standardize Tissue Preparation: Ensure that tracheal rings or bronchial strips are of a consistent size and prepared in the same manner for each experiment.[6]
-
Optimize Basal Tension: Applying an optimal basal tension is crucial for achieving maximal contractile responses. This tension needs to be determined empirically for your specific tissue type and size. The tissue should be allowed to equilibrate under this tension before starting the experiment.
-
Normalization of Data: Normalizing contraction data to a parameter of tissue size (e.g., weight, length, or cross-sectional area) is a common practice to account for variations in specimen size.[6] However, the best normalization method can vary between tissue types and should be validated for your specific experimental model.[6]
-
Consistent Agonist/Antagonist Application: Ensure accurate and consistent concentrations of pharmacological agents are added to the organ bath. Use calibrated pipettes and ensure thorough mixing in the bath.
Q4: What are the key differences between using tracheal rings and PCLS for studying bronchoconstriction?
A4: Both tracheal rings and PCLS are valuable models, but they have distinct advantages and disadvantages:
-
Tracheal Rings: This is a classic ex vivo method that provides robust and direct measurement of airway smooth muscle contractility.[1][7] It is a relatively simple and well-established technique.[1] The main limitation is that it isolates the airway from its native lung parenchyma, thus losing the influence of surrounding tissue forces.[8]
-
Precision-Cut Lung Slices (PCLS): PCLS offer a more physiologically relevant model as they preserve the microanatomy of the lung, including the interactions between airways, blood vessels, and the surrounding parenchymal tissue.[9][10][11] This allows for the study of integrated cellular responses and the mechanical interplay between different lung components.[9][11] PCLS are particularly useful for visualizing and measuring dynamic airway constriction in real-time.[10] However, the preparation of PCLS is more technically demanding, and long-term culture can lead to changes in tissue reactivity.[5]
Pharmacology and Data Interpretation
Q5: I am not seeing the expected potentiation of vagally-induced bronchoconstriction with a muscarinic antagonist. Why might this be?
A5: This could be due to the specific muscarinic receptor subtypes being blocked. Muscarinic antagonists like atropine (B194438) and ipratropium (B1672105) block M3 receptors on airway smooth muscle, leading to bronchodilation.[12] However, they can also block inhibitory M2 autoreceptors on parasympathetic nerves.[12][13] Blocking these M2 receptors can actually increase acetylcholine (B1216132) release, potentially counteracting the direct relaxant effect on the smooth muscle and potentiating vagally-induced bronchoconstriction.[12][13] The net effect will depend on the concentration of the antagonist and the specific experimental conditions.
Q6: Why is my β2-agonist not effectively reversing a strong bronchoconstriction?
A6: While β2-adrenoceptor agonists are potent bronchodilators, their efficacy can be limited under certain conditions:
-
Functional Antagonism: β2-agonists act as functional antagonists, meaning they actively relax the airway smooth muscle, opposing the contractile stimulus.[14] However, during severe bronchoconstriction, the contractile forces may be too strong for the relaxant effect of the β2-agonist to overcome completely.[14]
-
Receptor Desensitization: Prolonged or repeated exposure to β2-agonists can lead to desensitization of the β2-adrenoceptors, reducing their responsiveness.
-
Inflammatory Milieu: In inflammatory conditions, such as those modeled in vitro by exposing tissues to cytokines like IL-13, the contractile machinery of the smooth muscle can be altered, leading to hypercontractility and reduced relaxation in response to bronchodilators.[15]
Quantitative Data Summary
Table 1: Common Agonists and Antagonists in In Vitro Bronchoconstriction Assays
| Compound Class | Example | Mechanism of Action | Typical Concentration Range | Primary Use |
| Cholinergic Agonist | Methacholine, Carbachol (B1668302) | Activates muscarinic receptors (primarily M3) on airway smooth muscle, causing contraction.[1] | 10⁻⁹ M to 10⁻³ M | Inducing bronchoconstriction to study airway hyperreactivity.[16] |
| Histaminergic Agonist | Histamine | Activates H1 receptors on airway smooth muscle, leading to contraction.[17] | 10⁻⁸ M to 10⁻³ M | Modeling allergic bronchoconstriction.[17] |
| Muscarinic Antagonist | Atropine, Ipratropium | Competitively blocks muscarinic receptors on airway smooth muscle, preventing acetylcholine-mediated contraction.[12] | 10⁻⁹ M to 10⁻⁶ M | Studying cholinergic pathways and as a bronchodilator.[12] |
| β2-Adrenergic Agonist | Albuterol (Salbutamol) | Activates β2-adrenergic receptors, leading to airway smooth muscle relaxation.[14] | 10⁻⁹ M to 10⁻⁵ M | Reversing bronchoconstriction and studying bronchodilation.[15] |
| Leukotriene Receptor Antagonist | Montelukast | Blocks the action of cysteinyl leukotrienes on their receptors, reducing bronchoconstriction.[18] | 10⁻⁸ M to 10⁻⁵ M | Investigating the role of leukotrienes in inflammatory airway diseases.[18] |
Table 2: Composition of Physiological Salt Solutions
| Component | Krebs-Henseleit (K-H) Buffer (mM) | Physiological Salt Solution (PSS) (mM) |
| NaCl | 118.4 | 118 |
| KCl | 4.7 | 4.7 |
| CaCl₂ | 2.5 | 2.5 |
| MgSO₄·7H₂O | 1.2 | 1.2 |
| KH₂PO₄ | 1.2 | 1.2 |
| NaHCO₃ | 25.0 | 25.0 |
| Glucose | 11.7 | 11.0 |
Note: Solutions should be continuously bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
Experimental Protocols
Protocol 1: Murine Tracheal Ring Organ Bath Assay
-
Animal Euthanasia and Trachea Dissection:
-
Deeply sedate a mouse with an appropriate anesthetic (avoiding those with muscle relaxant properties like Avertin).[1]
-
Confirm proper sedation level via a toe-pinch test.[1]
-
Sacrifice the mouse by cervical dislocation.[1]
-
Excise the trachea from below the bronchial bifurcation to above the pharynx and place it in ice-cold, oxygenated PSS.[1]
-
Carefully clean the trachea of surrounding connective tissue using fine scissors, ensuring not to damage the tracheal rings.[1]
-
-
Mounting the Tracheal Ring:
-
Measurement of Contraction:
-
Induce a reference contraction using a high potassium solution or a standard agonist like carbachol to ensure tissue viability.[1]
-
After washing and returning to baseline, apply the test compounds in a cumulative concentration-response manner.
-
Record the isometric force generated by the tracheal ring using a force transducer and data acquisition software.[7]
-
-
Data Analysis:
-
Normalize the contractile force to the tissue's weight or cross-sectional area.
-
Plot concentration-response curves to determine parameters like EC₅₀ and maximal contraction.
-
Protocol 2: Precision-Cut Lung Slice (PCLS) Preparation and Bronchoconstriction Assay
-
Lung Inflation and Embedding:
-
Euthanize the animal and cannulate the trachea.
-
Slowly inflate the lungs with a low-melting-point agarose (B213101) solution until fully expanded.
-
Place the inflated lungs in a cold buffer to solidify the agarose.
-
-
Slicing the Lung Tissue:
-
Using a vibratome, cut the embedded lung lobes into thin slices (typically 200-300 µm).[5]
-
Collect the slices in a culture medium.
-
-
PCLS Culture and Experimentation:
-
Culture the PCLS in a suitable medium, often at an air-liquid interface to better mimic physiological conditions.[9]
-
For bronchoconstriction assays, place a single PCLS in a perfusion chamber on a microscope stage.
-
Perfuse the slice with a buffer containing a contractile agonist (e.g., methacholine).
-
-
Image Acquisition and Analysis:
-
Capture images or videos of the airway lumen before and after the addition of the agonist using phase-contrast microscopy.[11]
-
Measure the change in the airway lumen area to quantify the degree of bronchoconstriction.[11]
-
Specialized software can be used to track and analyze the spatio-temporal changes in airway and parenchymal strains.[11]
-
Visualizations
Caption: General experimental workflow for in vitro bronchoconstriction assays.
Caption: Simplified signaling pathways for bronchoconstriction and bronchodilation.
References
- 1. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of human airways in vitro: a review of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Functional changes in long-term incubated rat precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Models to study airway smooth muscle contraction in vivo, ex vivo and in vitro: implications in understanding asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scireq.com [scireq.com]
- 11. Frontiers | Airway and Parenchymal Strains during Bronchoconstriction in the Precision Cut Lung Slice [frontiersin.org]
- 12. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action of mediators on airway smooth muscle: functional antagonism as a mechanism for bronchodilator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human airway musculature on a chip: an in vitro model of allergic asthmatic bronchoconstriction and bronchodilation - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 16. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Fenoterol Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting off-target effects of fenoterol (B1672521) in experimental settings. The following guides and frequently asked questions (FAQs) are designed to directly address specific issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiovascular effects (e.g., increased heart rate, altered contractility) in our in vitro cardiac cell models treated with fenoterol, even at concentrations that should be selective for the β2-adrenoceptor. What could be the cause?
A1: This is a common observation and can be attributed to several factors:
-
β1-Adrenoceptor Activation: Fenoterol, while being β2-selective, still possesses affinity for β1-adrenoceptors, which are prominently expressed in cardiac tissue and play a crucial role in regulating heart rate and contractility. At higher concentrations, fenoterol can lead to significant β1-adrenoceptor activation, causing these cardiovascular effects.[1][2][3][4][5][6]
-
Receptor Expression Levels: The relative expression levels of β1 and β2 adrenoceptors in your specific cell model can influence the observed response. Cell lines or primary cells with a higher β1:β2 receptor ratio will be more susceptible to these off-target cardiac effects.
-
Stereoisomer Composition: Commercial fenoterol is often a racemic mixture of (R,R')- and (S,S')-enantiomers. These stereoisomers have different binding affinities and efficacies at adrenoceptor subtypes, which can contribute to the overall pharmacological profile, including off-target effects.[7][8][9][10][11]
Q2: Our experimental results show inconsistent inhibition of downstream signaling pathways (e.g., cAMP accumulation) with fenoterol. What could be the reason for this variability?
A2: Inconsistent results in signaling assays can stem from several sources:
-
Receptor Desensitization: Prolonged or repeated exposure to fenoterol can lead to β2-adrenoceptor desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment, which uncouples the receptor from Gs-protein signaling, leading to diminished cAMP production.[12][13][14][15]
-
Biased Agonism: Fenoterol can act as a biased agonist, preferentially activating certain downstream signaling pathways over others. For instance, it might favor Gs-protein-mediated cAMP production over β-arrestin-mediated signaling, or vice versa, depending on the specific experimental context and cell type. This can lead to variability in readouts depending on the specific signaling arm being measured.[4][5][14][16][17][18]
-
Cellular Context: The signaling outcome of fenoterol treatment can be highly dependent on the specific cell line or tissue being used, due to differences in the expression and stoichiometry of receptors, G-proteins, GRKs, and β-arrestins.
Q3: We are investigating the anti-inflammatory effects of fenoterol and observe responses that are not blocked by a β2-adrenoceptor antagonist. Is this a known phenomenon?
A3: Yes, this is a documented off-target effect of fenoterol. Studies have shown that fenoterol can inhibit certain functions of inflammatory cells, such as eosinophils, through mechanisms that are independent of the β2-adrenoceptor.[13][19][20] For example, at higher concentrations, fenoterol can directly inhibit protein kinase C (PKC) or downstream signaling components, leading to an anti-inflammatory effect that is not reversible by β2-antagonists.[13][19]
Troubleshooting Guides
Guide 1: Unexpected Cardiovascular Effects
This guide provides a systematic approach to troubleshooting unexpected cardiovascular off-target effects of fenoterol in in vitro models.
Troubleshooting Workflow for Unexpected Cardiovascular Effects
Caption: A logical decision tree for troubleshooting unexpected cardiovascular effects of fenoterol.
Guide 2: Inconsistent Signaling Assay Results
This guide assists in diagnosing and resolving variability in downstream signaling assays, such as cAMP accumulation, when using fenoterol.
Troubleshooting Workflow for Inconsistent Signaling Assays
Caption: A logical decision tree for troubleshooting inconsistent signaling assay results with fenoterol.
Data Presentation
Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers at β2-Adrenoceptors
| Stereoisomer | Ki (nM) at β2-Adrenoceptor | Reference(s) |
| (R,R')-fenoterol | 164 - 350 | [8][19] |
| (R,S')-fenoterol | ~4700 | [19] |
| (S,R')-fenoterol | ~8500 | [19] |
| (S,S')-fenoterol | 7158 - 27800 | [8][19] |
Table 2: Selectivity of Fenoterol for Human β-Adrenoceptor Subtypes
| Receptor Subtype | Selectivity Ratio (β2 vs. Subtype) | Reference(s) |
| β1-Adrenoceptor | 97.7 | [21][22][23] |
| β3-Adrenoceptor | 43.7 | [21][22][23] |
Experimental Protocols
Protocol 1: Radioligand Displacement Assay for Determining Fenoterol Binding Affinity
This protocol describes a method to determine the binding affinity (Ki) of fenoterol for β-adrenoceptors using a radiolabeled antagonist.
Experimental Workflow for Radioligand Displacement Assay
Caption: A streamlined workflow for performing a radioligand displacement assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β1, β2, or β3-adrenoceptor to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
25 µL of fenoterol solution at various concentrations (typically from 10^-10 M to 10^-4 M).
-
25 µL of radiolabeled antagonist (e.g., [3H]CGP-12177) at a fixed concentration (typically near its Kd value).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of fenoterol that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay to Measure Functional Activity
This protocol details a method to assess the functional agonistic activity of fenoterol by measuring intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for cAMP Accumulation Assay
Caption: A step-by-step workflow for conducting a cAMP accumulation assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells expressing the target β-adrenoceptor subtype into a 96-well cell culture plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of fenoterol (typically from 10^-12 M to 10^-5 M) to the wells and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the fenoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of fenoterol that produces 50% of the maximal response).
-
Signaling Pathways
Fenoterol-Induced β2-Adrenoceptor Signaling
Caption: Canonical Gs-protein and β-arrestin signaling pathways activated by fenoterol binding to the β2-adrenoceptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease | MDPI [mdpi.com]
- 6. Nebulized fenoterol causes greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of salbutamol in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resources - innoVitro GmbH [innovitro.de]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. The role of kinetic context in apparent biased agonism at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ipratropium Bromide Assay Solubility and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of ipratropium (B1672105) bromide for various assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.
Solubility of Ipratropium Bromide
Ipratropium bromide is a quaternary ammonium (B1175870) compound, which influences its solubility characteristics. Its ionic nature generally leads to good solubility in polar solvents.
Data Presentation: Solubility Profile
| Solvent | Solubility Description | Quantitative Solubility (approx. at 25°C) | Notes |
| Water | Freely soluble / Soluble | 10 mg/mL | As a quaternary ammonium salt, it readily dissolves in aqueous solutions. The pH of a 1% (w/v) solution in water is between 5 and 7.5. |
| Methanol (B129727) | Freely soluble | > 100 mg/mL (Estimated based on "freely soluble" definition) | A common solvent for stock solutions in HPLC methods. |
| Ethanol | Slightly soluble / Sparingly soluble | 1 - 10 mg/mL (Estimated based on "slightly soluble" definition) | May require sonication or warming to fully dissolve higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥20.62 mg/mL; 123 mg/mL | Sonication is recommended to aid dissolution. |
| Isopropyl alcohol | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| Chloroform | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| Methylene chloride | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| Benzene | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| Ether | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| Acetonitrile (B52724):Water (50:50 v/v) | Soluble | Used as a diluent for HPLC analysis. | A common mobile phase component in which ipratropium bromide is soluble. |
Troubleshooting Guide for Ipratropium Bromide Dissolution
This guide addresses common issues encountered when preparing ipratropium bromide solutions for assays.
Problem: Ipratropium bromide is not dissolving or is dissolving slowly.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a suitable polar solvent such as water, methanol, or a mixture of water and an organic solvent like acetonitrile or methanol. Ipratropium bromide is insoluble in non-polar organic solvents. |
| Low Temperature | Gently warm the solution. Solubility of salts like ipratropium bromide generally increases with temperature. |
| Insufficient Agitation | Use a vortex mixer or sonicate the solution to increase the rate of dissolution. |
| High Concentration | You may be exceeding the solubility limit of the solvent. Refer to the solubility table above. If a higher concentration is needed, consider using a different solvent system, such as DMSO for very high concentrations. |
| pH of the Solution | Ipratropium bromide is stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline solutions. Ensure your solvent is not alkaline. For aqueous preparations, the pH is typically in the range of 3 to 4 for inhalation solutions. |
Problem: Precipitate forms in the solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Change in Temperature | If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain a constant temperature or prepare a more dilute solution. |
| Solvent Evaporation | Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration of ipratropium bromide and potentially lead to precipitation. |
| Interaction with Other Components | If you are preparing a mixture, there might be an interaction with other excipients or active ingredients. Test the solubility of ipratropium bromide alone in the solvent system first. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of ipratropium bromide for an HPLC assay?
A1: Methanol is an excellent choice for preparing a stock solution of ipratropium bromide as it is described as "freely soluble" in this solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is also commonly used as a diluent in HPLC methods and can be a good option.
Q2: I am observing peak tailing in my HPLC chromatogram. Could this be related to solubility issues?
A2: While peak tailing can have multiple causes (e.g., column degradation, secondary interactions), poor solubility can be a contributing factor. If the sample is not fully dissolved in the mobile phase, it can lead to broad or tailing peaks. Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase. If necessary, filter the sample solution before injection to remove any undissolved particles.
Q3: Can I use sonication to dissolve ipratropium bromide?
A3: Yes, sonication is a recommended method to aid the dissolution of ipratropium bromide, particularly for preparing standard solutions for HPLC.
Q4: Is ipratropium bromide stable in aqueous solutions?
A4: Ipratropium bromide is generally stable in neutral and acidic aqueous solutions. However, it is rapidly hydrolyzed in alkaline solutions. For this reason, inhalation solutions are often pH-adjusted to be acidic (pH 3-4). When preparing solutions, it is advisable to use buffered or pH-adjusted solvents if stability over time is a concern. Also, protect solutions from light.
Q5: My ipratropium bromide powder seems clumpy. Will this affect its solubility?
A5: Ipratropium bromide can be hygroscopic, meaning it can absorb moisture from the air, which may cause it to become clumpy. While this should not fundamentally change its solubility, it can make accurate weighing difficult. It is best to store ipratropium bromide in a desiccator or a tightly sealed container in a dry environment.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution for HPLC
This protocol is based on a method for the HPLC analysis of ipratropium bromide.
-
Weighing: Accurately weigh 5 mg of ipratropium bromide powder.
-
Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 5 mL of the chosen diluent (e.g., methanol or a 50:50 v/v mixture of acetonitrile and water).
-
Mixing: Mix the solution for 2 minutes using a vortex mixer or sonicate until the powder is completely dissolved.
-
Final Dilution: Make up the volume to 10 mL with the diluent. This results in a stock solution with a concentration of 500 µg/mL.
-
Working Standard Preparation: Further dilutions can be made from this stock solution to prepare working standards for calibration curves. For example, to prepare a 40 µg/mL working standard, transfer 0.8 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the diluent.
Mandatory Visualizations
Signaling Pathway of Ipratropium Bromide
Caption: Mechanism of action of Ipratropium Bromide.
Experimental Workflow for Preparing a Standard Solution
Caption: Workflow for stock solution preparation.
Technical Support Center: Co-administration of Ipratropium and Fenoterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the co-administration of ipratropium (B1672105) and fenoterol (B1672521).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering ipratropium and fenoterol?
The combination of ipratropium bromide, an anticholinergic agent, and fenoterol hydrobromide, a beta-2 adrenergic agonist, is designed to produce a greater bronchodilator effect than when either drug is used alone at its recommended dosage.[1] This is achieved by targeting two distinct mechanisms involved in bronchospasm.[1] Studies have shown that the combined treatment can lead to additive bronchodilation.[2]
Q2: What are the known cardiovascular side effects of this combination?
While the combination is generally well-tolerated, cardiovascular side effects can occur, primarily attributed to the fenoterol component. These may include tachycardia (increased heart rate), palpitations, and changes in blood pressure.[3] However, some studies suggest that the combination may be associated with fewer cardiovascular side effects compared to higher doses of fenoterol alone.[4]
Q3: Are there formulation challenges associated with creating a stable co-formulation?
Yes, developing a stable solution for nebulization or a metered-dose inhaler (MDI) containing both ipratropium bromide and fenoterol hydrobromide can be challenging. Stability can be influenced by factors such as pH and the presence of preservatives like sodium benzoate.[5] For MDIs, the use of hydrofluoroalkane (HFA) propellants has been investigated to replace chlorofluorocarbons (CFCs), with studies showing therapeutic equivalence between HFA and CFC formulations.[6]
Q4: Can this combination be used in pediatric patients?
The co-administration of ipratropium and fenoterol has been studied in children with asthma.[7][8] While some studies suggest a slightly greater response with the combination compared to either drug alone, others have found no significant differences in symptom scores or lung function parameters over a one-month period.[7][8] Dosage and administration should be carefully considered in this population.
Q5: What is the onset and duration of action of the combined therapy?
The combination of ipratropium and fenoterol generally has a rapid onset of action, with bronchodilation observed shortly after administration.[9] The duration of action is typically prolonged compared to fenoterol alone.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent drug delivery from Metered-Dose Inhaler (MDI) | Improper MDI administration technique. | Ensure proper shaking of the inhaler, coordination of actuation and inhalation, and a 10-second breath-hold.[10] For patients with coordination difficulties, the use of a spacer is recommended.[10] |
| Clogging of the actuator. | Clean the mouthpiece regularly, before and after each use.[10] | |
| Unexpectedly low bronchodilator response | Patient tolerance to beta-agonists. | The systemic effects of beta-agonists on skeletal muscle can be subject to the development of tolerance.[6] Consider assessing the patient's response to each component individually. |
| Incorrect diagnosis or presence of a condition unresponsive to this combination. | Re-evaluate the underlying cause of bronchoconstriction. | |
| Paradoxical bronchospasm | A known, though rare, adverse reaction to both ipratropium and fenoterol.[1] | Discontinue the use of the combination immediately and seek alternative treatment.[1] |
| Increased side effects (e.g., tremor, tachycardia) | High dosage of the combination. | An assessment of dose-response relationships has shown that higher doses are associated with an increased incidence of side effects.[9] Consider reducing the dosage. |
| Drug-drug interactions. | Review concomitant medications for potential interactions. For example, other sympathomimetic agents can increase the risk of adverse cardiovascular effects.[1] |
Quantitative Data Summary
Table 1: Efficacy of Ipratropium and Fenoterol Combination in Clinical Studies
| Study Focus | Drug(s) and Dosage | Key Efficacy Outcome | Result | Reference |
| Chronic partially reversible airflow limitation (MDI) | Ipratropium (40 µg) + Fenoterol (400 µg) | Improved FEV1 response | Significant additive bronchodilation from 3 to 6 hours after fenoterol administration. | [2] |
| Chronic partially reversible airflow limitation (Nebulizer) | Ipratropium (0.5 mg) + Fenoterol (2.0 mg) | FEV1 response | Significantly greater than fenoterol or ipratropium alone at various time points. | [2] |
| Chronic Obstructive Pulmonary Disease (COPD) | Ipratropium (40 µg) + Fenoterol (100 µg) MDI | FEV1 and FVC | Improvement was significantly better than fenoterol alone at 1 hour and lasted up to six hours. | [11] |
| Acute Asthma in Children (Nebulizer) | Ipratropium (250 µg) + Fenoterol (625 µg) | FEV1 | Greatest improvement in the combination group. | [12] |
FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; MDI: Metered-Dose Inhaler
Signaling Pathways
Below are the diagrams illustrating the signaling pathways of ipratropium and fenoterol in bronchial smooth muscle cells.
Experimental Protocols
In Vitro Drug Deposition Testing for a Co-formulated MDI
This protocol outlines a method for assessing the aerodynamic particle size distribution (APSD) of a co-formulated ipratropium and fenoterol MDI, which is crucial for determining the amount of drug likely to be deposited in the lungs.
Objective: To determine the in vitro bioequivalence of a test MDI formulation against a reference standard.[13]
Materials:
-
Test and Reference Ipratropium/Fenoterol MDIs (at least 3 batches of each)[13]
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)[14]
-
Vacuum pump
-
Flow meter
-
Collection plates/filters for the impactor
-
Validated High-Performance Liquid Chromatography (HPLC) system for drug quantification
Methodology:
-
Preparation:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Ensure the system is leak-tight.
-
Set the airflow rate to 28.3 L/min.[14]
-
-
Sample Collection:
-
Shake the MDI canister well.
-
Actuate a single puff into the impactor's induction port.
-
Repeat for a predetermined number of actuations to ensure sufficient sample for analysis.
-
-
Drug Recovery:
-
Carefully disassemble the impactor.
-
Rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Collect the solvent from each stage into separate, labeled vials.
-
-
Quantification:
-
Analyze the drug content in each vial using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of ipratropium and fenoterol deposited on each stage of the impactor.
-
Determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) for both drugs.
-
Compare the APSD profiles of the test and reference products.
-
Preclinical Assessment of Bronchodilator Efficacy in Guinea Pigs
This protocol describes an in vivo method to evaluate the bronchodilator effects of co-administered ipratropium and fenoterol in a guinea pig model of bronchoconstriction.
Objective: To assess the ability of the drug combination to attenuate histamine-induced bronchoconstriction.[15]
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ipratropium bromide and fenoterol hydrobromide solutions
-
Histamine (B1213489) solution
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure intratracheal pressure
Methodology:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Connect the animal to a small animal ventilator.
-
-
Baseline Measurement:
-
Administer a standard dose of histamine intravenously to induce bronchoconstriction.
-
Record the increase in intratracheal pressure as a measure of the bronchoconstrictor response.
-
-
Drug Administration:
-
Administer ipratropium, fenoterol, or the combination intravenously or via inhalation.
-
Allow a set time for the drug to take effect.
-
-
Histamine Challenge:
-
Re-administer the same standard dose of histamine.
-
Record the change in intratracheal pressure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each treatment group.
-
Compare the efficacy of the combination to the individual drugs.
-
Clinical Trial Protocol for COPD Patients
This protocol outlines a double-blind, placebo-controlled, crossover study to evaluate the efficacy and safety of co-administered ipratropium and fenoterol in patients with Chronic Obstructive Pulmonary Disease (COPD).
Objective: To compare the bronchodilator response of combined ipratropium and fenoterol to each drug alone and to placebo.[11]
Study Design: Double-blind, randomized, placebo-controlled, crossover.
Inclusion Criteria:
-
Patients with a diagnosis of stable COPD.
-
Demonstrated minimal improvement in FEV1 after inhaling a sympathomimetic drug.[11]
-
Age 40-75 years.
-
Signed informed consent.
Exclusion Criteria:
-
Recent exacerbation of COPD.
-
Significant cardiovascular disease.
-
Use of other bronchodilator medications within a specified washout period.
Methodology:
-
Screening and Randomization:
-
Screen patients based on inclusion and exclusion criteria.
-
Randomize eligible patients to a treatment sequence.
-
-
Treatment Periods:
-
Each patient will undergo four treatment periods, separated by a washout period.
-
The treatments are:
-
Ipratropium MDI
-
Fenoterol MDI
-
Combined Ipratropium/Fenoterol MDI
-
Placebo MDI
-
-
-
Study Visits:
-
On each study day, baseline spirometry (FEV1, FVC) will be performed.
-
The assigned study medication will be administered.
-
Spirometry will be repeated at regular intervals for up to six hours post-dose.
-
Adverse events will be monitored and recorded.
-
-
Data Analysis:
-
The primary endpoint will be the change in FEV1 from baseline.
-
Secondary endpoints will include changes in FVC and the incidence of adverse events.
-
Statistical analysis will be performed to compare the treatment groups.
-
References
- 1. A Review of Ipratropium Bromide/Fenoterol Hydrobromide (Berodual®) Delivered Via Respimat® Soft Mist™ Inhaler in Patients with Asthma and Chronic Obstructive Pulmonary Disease | Semantic Scholar [semanticscholar.org]
- 2. Studies of ipratropium bromide and fenoterol administered by metered-dose inhaler and aerosolized solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of a combination of fenoterol hydrobromide and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combination of fenoterol and ipratropium bromide in bronchial asthma: comparison of the acute effects of two different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2493827C1 - Stable combined solution of fenoterol hydrobromide and ipratropium bromide - Google Patents [patents.google.com]
- 6. boehringerone.com [boehringerone.com]
- 7. The effects of ipratropium bromide and fenoterol nebulizer solutions in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A dose-response and duration of action assessment of a combined preparation of fenoterol and ipratropium bromide (Duovent) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IPRATROPIUM bromide metered dose inhaler | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. The effects of inhaled ipratropium bromide, fenoterol and their combination in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved delivery of ipratropium bromide/fenoterol from Respimat Soft Mist Inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. MDI CHARACTERIZATION - Closing the Gap Between In Vitro Test Data & the In-Use Performance for Metered Dose Inhalers [drug-dev.com]
- 15. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding experimental artifacts in respiratory pharmacology
Welcome to the technical support center for respiratory pharmacology research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts.
Section 1: Ex Vivo Preparations
This section focuses on common issues encountered with isolated tissue preparations, such as tracheal rings and precision-cut lung slices (PCLS).
Troubleshooting Guide: Isolated Tracheal Rings
| Observed Problem | Potential Cause | Recommended Solution |
| No response or weak contraction to agonists (e.g., carbachol, KCl) | 1. Damaged tissue during dissection.[1] 2. Incorrect buffer composition or pH.[2][3] 3. Suboptimal resting tension.[1][4][5] 4. Tissue desensitization from previous experiments. | 1. Use care during dissection to avoid damaging the epithelium and smooth muscle.[1] 2. Ensure Krebs-Henseleit solution is freshly prepared, continuously gassed with 95% O₂ / 5% CO₂, and maintained at pH 7.4.[2][3][5] 3. Apply a resting tension of 1.0-1.5 g and allow at least 60 minutes for equilibration, washing every 15-20 minutes.[1][2][4][5] 4. Ensure adequate washout periods between agonist additions. |
| High baseline variability between rings | 1. Inconsistent ring size.[2] 2. Variation in resting tension application. 3. Differences in anatomical location from which rings were cut. | 1. Cut tracheal rings to a consistent length, typically 4-5 mm.[2] 2. Use a micrometer to apply consistent resting tension to all tissues.[1] 3. Harvest rings from the same region of the trachea for all experiments. |
| Spontaneous, rhythmic contractions | 1. Tissue hypoxia. 2. Incorrect temperature. | 1. Ensure continuous and adequate gassing of the organ bath with 95% O₂ / 5% CO₂.[2][3] 2. Maintain the organ bath temperature at a constant 37°C.[3][4][5] |
| Relaxation response is absent or weak | 1. Epithelium was inadvertently removed or damaged. 2. Agonist used for pre-contraction is too high, causing maximal contraction. | 1. Take extreme care during dissection and mounting to preserve the epithelial layer.[1] 2. Pre-contract the tissue to approximately 50-70% of its maximal response. |
Experimental Workflow: Isolated Tracheal Ring Assay
References
- 1. socmucimm.org [socmucimm.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Muscarinic Receptor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for muscarinic receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, leading to a poor assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used. Common causes and troubleshooting steps are outlined below:
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | Select a radioligand with lower hydrophobicity if possible, as hydrophobic radioligands may exhibit higher non-specific binding.[1] Ensure high radioligand purity (>90%), as impurities can significantly contribute to NSB.[1][2] |
| Assay Conditions | Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1] Consider adding salts or detergents to the wash or binding buffer. Adjust incubation time and temperature; shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still achieved.[1][2] Optimize washing steps by increasing the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[2] |
| Receptor Preparation | Titrate the receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein.[1][2] |
Low Specific Binding Signal
Q2: I am observing a very low or no specific binding signal. What are the potential reasons and how can I improve it?
A2: A weak specific binding signal can be due to a variety of factors, from the radioligand itself to the assay conditions.
Troubleshooting Low Specific Binding
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | Confirm the radioligand concentration, as inaccurate dilutions can lead to a lower than expected concentration in the assay.[2] Check for radioligand degradation under the experimental conditions.[2] Ensure high specific activity; for tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.[2] |
| Assay Conditions | Optimize the incubation time to ensure the reaction has reached equilibrium, which can be determined through association kinetic experiments.[2] Verify the buffer composition, as incorrect pH or missing components can negatively impact binding. |
| Receptor Preparation | Ensure the integrity and activity of your receptor preparation. Improper storage or handling can lead to receptor degradation. Verify the protein concentration of your membrane preparation. |
Assay Variability and Reproducibility
Q3: I am experiencing high variability between replicate wells and poor reproducibility between experiments. How can I improve the consistency of my assay?
A3: Lack of consistency can invalidate your results. Standardizing your procedure and paying attention to detail are key to improving reproducibility.
Improving Assay Consistency
| Potential Cause | Recommended Solution(s) |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. Gently vortex or mix all solutions before adding them to the assay plate.[2] |
| Temperature Fluctuations | Maintain a constant temperature by performing incubations in a temperature-controlled environment.[2] |
| Variable Washing Steps | Standardize the washing procedure. Use a cell harvester for rapid and consistent filtration and washing.[2] Ensure the wash volume and duration are the same for all samples.[2] |
| Scintillation Counting Issues | Check for quenching, which is interference with light emission in scintillation counting. Use quench correction methods provided by the scintillation counter software.[2] |
Buffer Component Optimization
Q4: What is the optimal pH for a muscarinic receptor binding assay?
A4: The optimal pH for muscarinic receptor binding is generally around 7.4. The binding of the antagonist [3H]methylscopolamine has been shown to be constant between pH 7 and 10.[3] However, agonist binding affinity can be sensitive to pH changes. For example, carbamylcholine (B1198889) binding affinity is depressed in media with low pH.[3] It is crucial to maintain a stable pH throughout the experiment using a suitable buffer system, such as Tris-HCl or HEPES.
Impact of pH on Muscarinic Receptor Binding
| pH Range | Effect on Binding | Reference |
| 7.0 - 10.0 | Constant binding of [3H]methylscopolamine. | [3] |
| < 7.0 | Decreased affinity of [3H]methylscopolamine. | [3] |
| Low pH | Depressed carbamylcholine binding affinity. | [3] |
Q5: What is the role of divalent cations, such as MgCl₂, in the assay buffer?
A5: Divalent cations like magnesium (Mg²⁺) can be important modulators of muscarinic receptor binding, particularly for agonist affinity. MgCl₂ is often included in assay buffers at concentrations ranging from 1 to 10 mM.[4][5] Mg²⁺ can increase the affinity of agonists in the absence of guanine (B1146940) nucleotides.[4] However, the effect of Mg²⁺ can be complex and may depend on the specific receptor subtype and the subcellular fraction being studied.[6]
Effects of MgCl₂ on Muscarinic Receptor Binding
| MgCl₂ Concentration | Observed Effect | Reference |
| Up to 10 mM | Increased agonist affinity in the absence of guanine nucleotides. | [4] |
| 1 - 5 mM | Commonly used concentration in assay buffers. | [7][8] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a general framework for performing saturation and competition radioligand binding assays.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled Ligand: For competition assays (e.g., atropine (B194438) for non-specific binding, or a test compound).
-
Membrane Preparation: Isolated cell membranes expressing the muscarinic receptor of interest.
-
Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.[7]
2. Saturation Binding Assay Protocol:
-
Prepare serial dilutions of the radioligand (e.g., [³H]-NMS) in the assay buffer. A typical concentration range is 0.01 to 5 nM.[7]
-
In a 96-well plate, set up triplicate wells for each concentration for "Total Binding" and "Non-specific Binding" (NSB).
-
For NSB wells, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[7]
-
Add the membrane preparation to all wells.
-
Incubate the plate, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[9]
-
Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[7]
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
3. Competition Binding Assay Protocol:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).[7]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand, assay buffer, and membranes.
-
NSB: Radioligand, high concentration of unlabeled antagonist (e.g., 1 µM atropine), and membranes.
-
Competition: Radioligand, serial dilutions of the test compound, and membranes.[7]
-
-
The concentration of the radioligand should be fixed, typically at or near its Kd value.
-
Follow the incubation, filtration, washing, and counting steps as described in the saturation assay protocol.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor subtypes couple to different G proteins.[7][10]
Radioligand Binding Assay Workflow
Caption: A typical workflow for a radioligand binding experiment.[7]
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical approach to troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of magnesium ion on the interaction of atrial muscarinic acetylcholine receptors and GTP-binding regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MgCl2-sensitive and Gpp(NH)p-sensitive antagonist binding states of rat heart muscarinic receptors: preferential detection at ambient temperature assay and location in two subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Duovent (Fenoterol/Ipratropium Bromide) and Other Short-Acting Bronchodilator Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Duovent, a combination of the short-acting beta-2 agonist (SABA) fenoterol (B1672521) and the short-acting muscarinic antagonist (SAMA) ipratropium (B1672105) bromide, with other inhaled bronchodilator combinations. The focus is on performance metrics and supporting experimental data relevant to drug development and clinical research.
Executive Summary
This compound is a potent and rapidly acting bronchodilator used for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD). Its dual mechanism of action, targeting both the adrenergic and cholinergic pathways, offers a synergistic effect that can lead to superior bronchodilation compared to monotherapy. This guide will delve into the comparative efficacy, safety, and pharmacological profiles of this compound against other combinations, primarily the widely used salbutamol (B1663637)/ipratropium bromide formulation (marketed as Combivent® or DuoNeb®).
Mechanism of Action: A Dual Approach to Bronchodilation
This compound's efficacy stems from the complementary actions of its two components:
-
Fenoterol Hydrobromide: A direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors on bronchial smooth muscle cells. This activation leads to the relaxation of these muscles and subsequent bronchodilation.
-
Ipratropium Bromide: An anticholinergic agent that competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on bronchial smooth muscle, thereby inhibiting vagally mediated bronchoconstriction.
The combination of these two agents results in a more pronounced and prolonged bronchodilator effect than either drug used alone.
Signaling Pathways
The distinct signaling cascades initiated by fenoterol and ipratropium are visualized below.
Comparative Efficacy
Clinical studies have consistently demonstrated that the combination of a SABA and a SAMA produces a greater and more sustained bronchodilator response than either agent alone. The primary endpoint in these studies is typically the change in Forced Expiratory Volume in one second (FEV1).
Quantitative Data on Bronchodilator Performance
| Performance Metric | This compound (Fenoterol/Ipratropium) | Salbutamol/Ipratropium (Combivent/DuoNeb) | Salbutamol (Monotherapy) | Source(s) |
| Peak FEV1 Improvement | Significantly greater than salbutamol alone.[1] In some studies, a 32% increase from baseline was observed.[2] | Superior to either ipratropium or albuterol alone, with peak increases of 31-33% over baseline.[3] | Peak increases of 24-27% over baseline.[3] | [1][2][3] |
| Onset of Action | Rapid onset, with significant bronchodilation observed within minutes. | Starts to work in about 15 minutes. | Rapid onset of action. | [4] |
| Duration of Action | Effects can last up to 7 hours.[4] A significant difference from placebo was still observed at 8 hours.[2] | Benefits may not be sustained beyond 4 hours in some studies. | Effects can last up to 6 hours.[4] | [2][4][5] |
Note: Direct head-to-head trials of this compound and Combivent with detailed published data are limited. The data presented for Salbutamol/Ipratropium is from studies on Combivent/DuoNeb.
Safety and Tolerability Profile
The combination of a SABA and a SAMA is generally well-tolerated. The adverse effects are typically those associated with the individual components.
| Adverse Event | This compound (Fenoterol/Ipratropium) | Salbutamol/Ipratropium (Combivent/DuoNeb) | Salbutamol (Monotherapy) | Source(s) |
| Common | Tremor, nervousness, headache, dizziness, palpitations.[6] | Upper respiratory tract infections, cough. | Tremor, palpitations. | [6][7] |
| Less Common | Dry mouth, throat irritation. | Headache, nausea, bronchitis. | Headache, muscle cramps. | [7] |
| Cardiovascular | Minimal and clinically insignificant effects on heart rate and blood pressure at therapeutic doses.[2] | Can affect heart rate and blood pressure.[7] | Can cause tachycardia and palpitations. | [2][7] |
Experimental Protocols
The following is a synthesized protocol representative of the methodology used in clinical trials comparing short-acting bronchodilator combinations.
Study Design: Randomized, Double-Blind, Crossover Trial
A randomized, double-blind, crossover study design is often employed to compare the efficacy and safety of different bronchodilator combinations.
1. Patient Selection:
-
Inclusion Criteria: Patients with a confirmed diagnosis of stable asthma or COPD, demonstrating a reversible airway obstruction (e.g., ≥15% increase in FEV1 after administration of a SABA).
-
Exclusion Criteria: Recent respiratory tract infection, history of cardiovascular instability, or use of medications that could interfere with the study results.
2. Study Procedures:
-
Visit 1 (Screening): Informed consent, medical history review, physical examination, and baseline pulmonary function tests (PFTs).
-
Randomization: Patients are randomly assigned to a treatment sequence (e.g., this compound followed by Salbutamol/Ipratropium, or vice versa).
-
Treatment Visits:
-
Patients attend the clinic on separate days for each treatment arm, with a washout period in between to eliminate any carryover effects of the previous medication.
-
Baseline FEV1 and vital signs are recorded.
-
The study drug is administered via a metered-dose inhaler or nebulizer.
-
FEV1 is measured at multiple time points post-administration (e.g., 15, 30, 60, 120, 180, 240, 360 minutes) to assess onset and duration of action.[6]
-
Adverse events are monitored and recorded throughout the study.
-
3. Outcome Measures:
-
Primary Efficacy Endpoint: Change in FEV1 from baseline.
-
Secondary Efficacy Endpoints: Peak expiratory flow rate (PEFR), forced vital capacity (FVC).
-
Safety Endpoints: Incidence of adverse events, changes in vital signs, and electrocardiogram (ECG) parameters.
4. Statistical Analysis:
-
Appropriate statistical tests (e.g., ANOVA for crossover design) are used to compare the treatment effects on the primary and secondary endpoints.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The combination of a short-acting beta-2 agonist and a short-acting muscarinic antagonist, as found in this compound, offers a significant therapeutic advantage over monotherapy for the management of bronchospasm. Clinical data suggests that this compound provides a rapid, potent, and sustained bronchodilator effect. While direct comparative data with other SABA/SAMA combinations like salbutamol/ipratropium is not abundant in publicly available literature, the existing evidence indicates that both types of combinations are more effective than their individual components. The choice between different combinations may be guided by factors such as local availability, cost, and individual patient response. For drug development professionals, the synergistic effect of combining a SABA and a SAMA remains a compelling strategy for optimizing bronchodilator therapy.
References
- 1. A dose response study comparing this compound vs salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of bronchodilator effects of fenoterol/ipratropium bromide and salbutamol in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of effects of inhaling a combined preparation of fenoterol with ipratropium bromide (this compound) with those of fenoterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Clinical physiological data on the bronchodilator effect of this compound versus salbutamol in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duoneb vs. Combivent for COPD: Important Differences and Potential Risks. [goodrx.com]
Fenoterol's Anti-inflammatory Profile: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory effects of fenoterol (B1672521) in comparison to other key respiratory therapeutics. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.
Comparative Efficacy of Fenoterol on Inflammatory Markers
Fenoterol, a β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects. However, a growing body of evidence demonstrates its significant anti-inflammatory properties. This guide provides a comparative analysis of fenoterol's effects on key inflammatory markers against other commonly used respiratory medications, including the short-acting β2-agonist (SABA) salbutamol (B1663637), the long-acting β2-agonist (LABA) formoterol (B127741), and the inhaled corticosteroid (ICS) budesonide (B1683875).
The following table summarizes the quantitative data from various in vitro studies, highlighting the comparative efficacy of these compounds in modulating inflammatory responses. It is important to note that the data is compiled from different studies and experimental conditions may vary, which should be taken into consideration when making direct comparisons.
| Inflammatory Marker | Cell Type | Stimulant | Fenoterol | Salbutamol | Formoterol | Budesonide | Citation(s) |
| TNF-α Release | THP-1 cells | AICAR | Reduced | Not Available | Not Available | Not Available | [1] |
| THP-1 cells | LPS | Reduced | Not Available | Not Available | Not Available | [2] | |
| Human Monocytes | LPS | Not Available | IC50: 31.6 nM | Not Available | Not Available | [3] | |
| THP-1 cells | LPS | Not Available | Not Available | Not Available | Significant reduction | [4] | |
| IL-1β Release | THP-1 cells | LPS | Reduced | Not Available | Not Available | Not Available | [5] |
| IL-6 Release | Bronchial Epithelial Cells | Organic Dust | Not Available | Not Available | Increased | Attenuated | [6][7] |
| IL-8 Release | Bronchial Epithelial Cells | Organic Dust | Not Available | Not Available | No effect | Attenuated | [7] |
| Eosinophil Superoxide Generation | Human Eosinophils | PMA | Significant inhibition | No significant inhibition | Not Available | Not Available | |
| Eosinophil Degranulation (EPX Release) | Human Eosinophils | PMA | Significant inhibition (~65%) | No significant inhibition | Not Available | Not Available | |
| Eosinophil Cationic Protein (ECP) Release | Atopic Asthmatics (in vivo) | Pollen Season | Not Available | No change | Not Available | Not Available | [8] |
| NF-κB Activation | THP-1 cells | AICAR | Reduced | Not Available | Not Available | Not Available | [1] |
| THP-1 cells | LPS | Reduced | Not Available | Not Available | Not Available | [5][9] | |
| AMPK Activation | THP-1 cells | AICAR | Inhibited | Not Available | Not Available | Not Available | [1] |
| THP-1 cells | LPS | Inhibited | Not Available | Not Available | Not Available | [5][9] |
Note: "Not Available" indicates that data for that specific comparison was not found in the searched literature. The presented values are indicative of the reported effects and may not be directly comparable across different studies due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Culture and Stimulation for Cytokine Release Assays (THP-1 Cells)
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation:
-
Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Prior to stimulation, cells are pre-incubated with various concentrations of fenoterol or other test compounds for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL or 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).
-
The cell culture supernatants are collected after 24 hours of incubation.
-
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and Phospho-AMPK
-
Cell Lysis: After treatment and stimulation, THP-1 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of AMPK (p-AMPK), total AMPK, the p65 subunit of NF-κB, or β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing the Mechanisms of Action
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram illustrates a typical experimental workflow for investigating the effects of fenoterol and other compounds on inflammatory marker expression in a cell-based model.
Caption: Experimental workflow for evaluating anti-inflammatory drug effects.
Signaling Pathway of Fenoterol's Anti-inflammatory Action
Fenoterol exerts its anti-inflammatory effects primarily through the β2-adrenergic receptor signaling pathway. The diagram below outlines the key molecular interactions involved.
Caption: Fenoterol's anti-inflammatory signaling pathway.
References
- 1. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenoterol inhibits LPS-induced AMPK activation and inflammatory cytokine production through β-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of salmeterol and salbutamol on clinical activity and eosinophil cationic protein serum levels during the pollen season in atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of Duovent and Salbutamol in Airway Hyperreactivity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of Duovent, a combination of the β2-adrenergic agonist fenoterol (B1672521) and the muscarinic antagonist ipratropium (B1672105) bromide, and salbutamol (B1663637) (albuterol), a short-acting β2-adrenergic agonist. The following sections present quantitative data from preclinical models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate an objective evaluation of their therapeutic potential.
Bronchodilator Efficacy: A Preclinical Overview
This compound, leveraging a dual mechanism of action, has been shown in preclinical studies to offer additive, and in some cases synergistic, effects in alleviating bronchoconstriction compared to single-agent therapy. Salbutamol is a widely used fast-acting bronchodilator. Preclinical evidence provides a basis for comparing their efficacy.
In Vivo Bronchodilation Data
Studies in animal models, particularly guinea pigs, are instrumental in assessing the in vivo efficacy of bronchodilators. These models often involve inducing bronchoconstriction with agents like acetylcholine (B1216132) to mimic asthmatic responses.
| Preclinical Model | Intervention | Key Findings | Reference |
| Guinea Pig (in vivo) | Fenoterol and Ipratropium Bromide combination vs. individual agents | The combination demonstrated an additive effect on bronchospasmolysis. | [1] |
| Guinea Pig (in vivo) | Fenoterol and Ipratropium Bromide combination vs. individual agents | The study pointed to an overadditive (synergistic) interaction in counteracting acetylcholine-induced bronchospasm. | [2] |
In Vitro Smooth Muscle Relaxation Data
In vitro studies using isolated tracheal smooth muscle preparations allow for a direct assessment of the relaxant properties of bronchodilators.
| Preclinical Model | Intervention | Key Findings | Reference |
| Isolated Guinea Pig Trachea | Fenoterol and Ipratropium Bromide combination vs. individual agents | The combination showed an overadditive interaction against carbachol-induced contractions. | [2] |
| Feline Bronchial Smooth Muscle | Ipratropium Bromide, Fenoterol, Salbutamol (individual agents) | Under low contractile tone, the rank order of potency was: formoterol (B127741) > ipratropium bromide > fenoterol > isoprenaline > salbutamol ≥ salmeterol (B1361061) > theophylline (B1681296). | [3] |
Anti-Inflammatory Effects: Preclinical Insights
Beyond bronchodilation, the potential anti-inflammatory properties of these agents are of significant interest. Preclinical models of lung inflammation help to elucidate these effects.
| Preclinical Model | Intervention | Key Findings | Reference |
| Rat Model of Acute Pulmonary Inflammation (Cadmium-induced) | Formoterol and Ipratropium Bromide (alone and in combination) | Formoterol significantly decreased total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF). Ipratropium bromide reduced neutrophil numbers. The combination did not show synergistic or additive anti-inflammatory effects. | [4][5] |
| In Vitro Macrophage Model (THP-1 cells) | Ipratropium and Fenoterol | Fenoterol was found to be more effective than ipratropium in reducing IL-6 and TNF-α levels. | [6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and salbutamol underpin their pharmacological effects. This compound combines the actions of a β2-adrenergic agonist and a muscarinic antagonist, while salbutamol acts solely through the β2-adrenergic pathway.
Caption: Salbutamol/Fenoterol Signaling Pathway.
Caption: Ipratropium Bromide Signaling Pathway.
Experimental Protocols
In Vivo Guinea Pig Model of Airway Hyperresponsiveness
This model is used to assess the protective effects of bronchodilators against induced bronchoconstriction.
-
Animal Sensitization: Guinea pigs are sensitized to an allergen, commonly ovalbumin, to induce an asthmatic phenotype. This typically involves intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.[7]
-
Airway Function Measurement: Airway resistance is measured in conscious, unrestrained animals using a whole-body plethysmography chamber or in anesthetized animals via a tracheal cannula connected to a ventilator and pressure transducer.[8]
-
Bronchoconstriction Challenge: A bronchoconstricting agent, such as acetylcholine or histamine, is administered via aerosol inhalation to induce airway narrowing.[2]
-
Drug Administration: Test compounds (this compound, salbutamol, or vehicle) are administered, often via a nebulizer, prior to the bronchoconstriction challenge.
-
Data Analysis: Changes in airway resistance are recorded and analyzed to determine the protective effect of the treatment.
Caption: In Vivo Experimental Workflow.
In Vitro Tracheal Ring Assay
This ex vivo method directly measures the contractile and relaxant properties of airway smooth muscle.
-
Tissue Preparation: Tracheas are excised from euthanized guinea pigs and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings of 4-5 mm in length.[9]
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing the gassed physiological solution at 37°C. One hook is fixed, and the other is connected to a force transducer to measure isometric tension.[9]
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. Subsequently, a contractile agent like carbachol (B1668302) or acetylcholine is added to induce a stable contraction.[9]
-
Drug Addition: Cumulative concentrations of the test compounds (fenoterol, ipratropium, salbutamol) are added to the organ bath to generate concentration-response curves.[3]
-
Data Analysis: The relaxation of the tracheal rings is measured as a percentage of the pre-contraction tension. Potency (EC50) and efficacy (Emax) are calculated and compared between the different treatments.[3]
Caption: In Vitro Experimental Workflow.
References
- 1. Pharmacological effects of a combination of fenoterol hydrobromide and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of overadditive interaction between fenoterol and ipratropium bromide in the counteraction of cholinomimetic-induced tracheobronchial contractions [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ipratropium and Tiotropium for Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ipratropium (B1672105) and tiotropium (B1237716), two inhaled anticholinergic bronchodilators pivotal in the management of Chronic Obstructive Pulmonary Disease (COPD). This analysis is intended to support research, clinical development, and decision-making by objectively presenting their respective pharmacological profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
Executive Summary
Ipratropium is a short-acting muscarinic antagonist (SAMA) requiring multiple daily doses, while tiotropium is a long-acting muscarinic antagonist (LAMA) administered once daily.[1] This fundamental difference in duration of action, stemming from their distinct receptor binding kinetics, underpins the observed disparities in their clinical profiles. Clinical evidence consistently demonstrates that tiotropium offers superior improvements in lung function, a reduction in exacerbations, and enhanced quality of life compared to ipratropium in patients with moderate to severe COPD.[2][3] While both drugs are generally well-tolerated, tiotropium's once-daily dosing may also contribute to improved patient adherence.[4]
Pharmacodynamic Profile: Receptor Binding and Mechanism of Action
Both ipratropium and tiotropium exert their bronchodilatory effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors in the airways, primarily the M3 receptor located on airway smooth muscle, leading to muscle relaxation and bronchodilation.[2][4] However, their interaction with different muscarinic receptor subtypes and their dissociation kinetics vary significantly.
Ipratropium is a non-selective muscarinic antagonist, blocking M1, M2, and M3 receptors.[4] Blockade of the presynaptic M2 autoreceptors can lead to a transient increase in acetylcholine release, which may slightly counteract its bronchodilatory effect.[2]
Tiotropium, in contrast, exhibits kinetic selectivity for M1 and M3 receptors over M2 receptors.[3] It dissociates much more slowly from M1 and M3 receptors compared to M2 receptors, resulting in a prolonged duration of action of over 24 hours.[2][5] This extended receptor blockade provides sustained bronchodilation with once-daily administration. In vitro binding affinity studies have shown that tiotropium's affinity for muscarinic receptors is 10-11 times higher than that of ipratropium.
Signaling Pathway of Muscarinic Antagonists in Airway Smooth Muscle
Caption: Mechanism of action of ipratropium and tiotropium on muscarinic receptors.
Pharmacokinetic Comparison
The pharmacokinetic profiles of ipratropium and tiotropium are key to understanding their different dosing regimens and systemic effects. Both are quaternary ammonium (B1175870) compounds, which limits their systemic absorption after inhalation.
| Parameter | Ipratropium | Tiotropium |
| Dosing Frequency | 3-4 times daily[2] | Once daily[2] |
| Duration of Action | 6-8 hours[2] | > 24 hours[6] |
| Time to Peak Effect | 1-2 hours[7] | ~30 minutes[8] |
| Systemic Bioavailability (Inhaled) | < 10% | ~19.5% |
| Elimination Half-life | ~2 hours[7] | 5-6 days[8] |
Data compiled from multiple sources.[2][6][7][8]
Clinical Efficacy: A Head-to-Head Comparison
Multiple randomized controlled trials (RCTs) and systematic reviews have compared the efficacy of tiotropium and ipratropium in patients with stable moderate to severe COPD. The consistent finding is that tiotropium provides superior clinical outcomes.
Lung Function
A systematic review of two large RCTs (Vincken et al., 2002 and Voshaar et al., 2008) involving 1073 participants found that tiotropium significantly improved trough Forced Expiratory Volume in one second (FEV1) compared to ipratropium.[2] At 3 months, the mean difference in trough FEV1 was 109 mL in favor of tiotropium.[2] In a 12-month study, trough FEV1 increased by 120 mL from baseline with tiotropium, while it decreased by 30 mL with ipratropium.[2]
| Lung Function Parameter | Tiotropium | Ipratropium | Mean Difference (95% CI) |
| Change in Trough FEV1 at 3 Months (mL) | 109 (81 to 137)[2] | ||
| Change in Trough FEV1 at 12 Months (mL) | +120 | -30 | 150 (111 to 190)[2] |
| Trough FEV1 Response at 13 Weeks (L) | 0.16 | 0.03 | 0.13 (0.08 to 0.18)[6] |
| Trough FVC Response at 13 Weeks (L) | 0.34 - 0.39 | 0.08 - 0.18 | -[6] |
Data from a systematic review and a 13-week clinical trial.[2][6]
COPD Exacerbations and Hospitalizations
Tiotropium has been shown to be more effective than ipratropium in reducing the frequency of COPD exacerbations. The aforementioned systematic review found that tiotropium treatment resulted in fewer exacerbations and related hospital admissions compared to ipratropium.[2]
Quality of Life
Improvements in health-related quality of life, as measured by the St. George's Respiratory Questionnaire (SGRQ), were also greater in patients receiving tiotropium compared to ipratropium.[2]
Safety and Tolerability
Both ipratropium and tiotropium are generally well-tolerated, with most adverse effects being related to their anticholinergic properties.
| Adverse Event | Tiotropium | Ipratropium | Odds Ratio (95% CI) |
| Dry Mouth | More frequent[9][10] | Less frequent[9][10] | - |
| Serious Adverse Events (Non-fatal) | Lower Incidence | Higher Incidence | 0.50 (0.34 to 0.73)[2] |
| COPD-related Serious Adverse Events | Lower Incidence | Higher Incidence | 0.59 (0.41 to 0.85)[2] |
| All-cause Mortality | No significant difference | No significant difference | 1.39 (0.44 to 4.39)[2] |
Data from a systematic review and a comparative study.[2][9][10]
The most commonly reported adverse event for both drugs is dry mouth, which tends to be more frequent with tiotropium.[9][10] Importantly, systematic reviews have found that tiotropium is associated with a lower risk of non-fatal serious adverse events and COPD-related serious adverse events compared to ipratropium.[2] There is no significant difference in all-cause mortality between the two treatments.[2]
Experimental Protocols: Key Clinical Trial Methodology
The data presented is largely derived from randomized, double-blind, parallel-group clinical trials. A representative experimental design, based on the Vincken et al. (2002) and Voshaar et al. (2008) studies, is outlined below.[2]
Representative Experimental Workflow
Caption: A generalized workflow for clinical trials comparing ipratropium and tiotropium.
Key Methodological Components:
-
Study Design: Randomized, double-blind, double-dummy, parallel-group, multicenter trials.[2][11]
-
Participants: Patients with a clinical diagnosis of stable moderate to severe COPD, typically with an FEV1 of less than 70% of the predicted value and an FEV1/FVC ratio of less than 70%.[9]
-
Interventions:
-
Outcome Measures:
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an intention-to-treat (ITT) population, with statistical tests such as ANCOVA to compare treatment groups.[9]
Conclusion
The available evidence strongly supports the clinical superiority of tiotropium over ipratropium for the maintenance treatment of patients with stable moderate to severe COPD. Tiotropium's long duration of action, resulting from its kinetic selectivity for M1 and M3 muscarinic receptors, translates into more significant and sustained improvements in lung function, a reduction in the frequency of exacerbations, and better quality of life. While both drugs have a favorable safety profile, tiotropium is associated with a lower incidence of serious adverse events. The convenience of once-daily dosing with tiotropium may also enhance patient adherence to therapy. These findings have important implications for the development of new respiratory therapeutics and the design of future clinical trials in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiotropium versus ipratropium bromide in the management of COPD | Cochrane [cochrane.org]
- 4. Comparative study of tiotropium vs. ipratropium in COPD patients. [wisdomlib.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. A randomised controlled comparison of tiotropium nd ipratropium in the treatment of chronic obstructive pulmonary disease. The Dutch Tiotropium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. cda-amc.ca [cda-amc.ca]
- 10. A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized study of tiotropium Respimat Soft Mist inhaler vs. ipratropium pMDI in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Short-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used short-acting beta-agonists (SABAs), focusing on their performance based on experimental data from head-to-head clinical studies. The information presented is intended to support research and development efforts in respiratory therapeutics.
Executive Summary
Short-acting beta-agonists are a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide delves into the comparative efficacy, safety, and pharmacokinetic profiles of prominent SABAs, including albuterol (salbutamol), levalbuterol (B1212921), and terbutaline (B1683087). While all SABAs share a common mechanism of action, subtle differences in their clinical performance and side-effect profiles exist, which are critical for the development of new and improved therapeutic agents.
Comparative Efficacy
The primary measure of efficacy for SABAs is their ability to induce bronchodilation, typically quantified by the change in Forced Expiratory Volume in one second (FEV1). Head-to-head studies have demonstrated comparable efficacy among the evaluated SABAs, with some nuances.
Table 1: Comparison of Bronchodilator Efficacy
| Parameter | Albuterol (Salbutamol) | Levalbuterol | Terbutaline | Key Findings from Head-to-Head Studies |
| Change in FEV1 | Significant improvement | Significant improvement, with some studies suggesting a greater effect at lower doses compared to racemic albuterol.[1][2][3] | Significant improvement, comparable to salbutamol (B1663637).[4][5][6] | Levalbuterol 1.25 mg showed a greater increase in FEV1 compared to racemic albuterol 2.5 mg in some studies.[1][2] Another study found racemic albuterol to be superior to levalbuterol in improving FEV1 in children with acute asthma exacerbations.[7] Terbutaline and salbutamol have been shown to have similar bronchodilator effects.[5][6] |
| Onset of Action | ~5-15 minutes[8] | ~10-17 minutes (nebulizer solution); 5.5-10.2 minutes (MDI)[9] | ~5 minutes | All three agents have a rapid onset of action.[8] |
| Time to Peak Effect | ~15-30 minutes[8] | ~1.5 hours (nebulizer solution); ~76-78 minutes (MDI)[9] | Not consistently reported in comparative studies. | Data on time to peak effect varies across studies and formulations. |
| Duration of Action | 3-6 hours[8] | 5-6 hours (nebulizer solution); 3-4 hours (MDI)[9] | At least 4 hours[10] | All provide short-acting relief, with durations generally lasting between 3 to 6 hours. |
Safety and Tolerability
The safety profiles of SABAs are largely characterized by their potential to cause systemic side effects due to beta-adrenergic stimulation. The most common side effects include tachycardia and tremor.
Table 2: Comparison of Common Side Effects
| Side Effect | Albuterol (Salbutamol) | Levalbuterol | Terbutaline | Key Findings from Head-to-Head Studies |
| Tachycardia (Increased Heart Rate) | Incidence reported.[11][12][13] | Some studies suggest a lower incidence or smaller increase in heart rate compared to racemic albuterol, though other studies show no significant difference.[11][13][14][15] | Incidence reported, similar to salbutamol.[5][12] | One study reported a mean heart rate increase of 29 bpm for racemic albuterol versus 16 bpm for levalbuterol.[11] Another found no significant difference in the change in heart rate between the two.[13] Tachycardia was reported to be more frequent with salbutamol than terbutaline in one study.[12] |
| Tremor | Incidence reported.[14] | Incidence reported, with some studies suggesting a lower incidence compared to racemic albuterol.[14] | Incidence reported. | One study noted that two patients discontinued (B1498344) terbutaline treatment due to side effects including tremor.[4] Another study found no significant difference in side effects, including tremor, between salbutamol and terbutaline in children.[6] |
| Other Side Effects | Nervousness, headache, dizziness.[14] | Nervousness, headache, dizziness.[14] | Anxiety reported to be less frequent than with salbutamol in one study.[16] | A study comparing terbutaline and salbutamol for preterm labor found that adverse effects like tachycardia and anxiety were more common in the salbutamol group.[16][17] |
Pharmacokinetic Profiles
The pharmacokinetic properties of inhaled SABAs are crucial for understanding their absorption, distribution, metabolism, and excretion.
Table 3: Comparison of Pharmacokinetic Parameters (Inhaled Administration)
| Parameter | Albuterol (Salbutamol) | Levalbuterol ((R)-Albuterol) | Terbutaline |
| Tmax (Time to Peak Plasma Concentration) | ~0.22 hours (13.2 minutes)[18][19] | ~0.2 hours (12 minutes)[20] | Prolonged after exercise.[21] |
| Cmax (Peak Plasma Concentration) | ~1469 pg/mL (after 180 mcg dose)[18] | ~1100 pg/mL (after 1.25 mg dose)[20] | Lower after exercise.[21] |
| Half-life (t1/2) | ~4.4 - 6 hours[18][22] | ~3.3 - 4 hours[9][22] | Not consistently reported for inhaled route in comparative studies. |
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Short-acting beta-agonists exert their therapeutic effect by binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Experimental Workflow for Comparing SABA Efficacy
A typical clinical trial to compare the efficacy of different SABAs involves a randomized, double-blind, crossover design.
Caption: Experimental workflow for a SABA comparison trial.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of SABAs.
Spirometry for Bronchodilator Response
Objective: To assess the degree of reversible airflow obstruction and the efficacy of a bronchodilator.
Procedure:
-
Baseline Measurement: Perform spirometry according to American Thoracic Society (ATS) guidelines to establish baseline FEV1 and Forced Vital Capacity (FVC).
-
Drug Administration: Administer a standardized dose of the SABA (e.g., 4 puffs of albuterol 100 mcg/puff via a spacer).
-
Post-Bronchodilator Measurement: Repeat spirometry 10-15 minutes after administration of the bronchodilator.
-
Calculation of Reversibility: A significant bronchodilator response is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from baseline.
Methacholine (B1211447) Challenge Test
Objective: To assess airway hyperresponsiveness, a characteristic feature of asthma.
Procedure:
-
Baseline Spirometry: Establish a baseline FEV1.
-
Inhalation of Diluent: The patient inhales a saline control solution. Spirometry is repeated.
-
Incremental Doses of Methacholine: The patient inhales progressively increasing concentrations of methacholine at set intervals.
-
Spirometry After Each Dose: FEV1 is measured after each dose of methacholine.
-
Endpoint: The test is terminated when there is a 20% or greater fall in FEV1 from baseline (a positive test), or the maximum concentration of methacholine has been administered without a significant fall in FEV1 (a negative test).[16][19][23][24][25]
-
Reversal of Bronchoconstriction: A SABA is administered at the end of the test to reverse the effects of methacholine.
Assessment of Tremor
Objective: To objectively quantify the incidence and severity of drug-induced tremor.
Procedure:
-
Baseline Measurement: A baseline tremor recording is taken before drug administration.
-
Accelerometer Placement: An accelerometer is placed on the dorsum of the patient's hand or on a finger.
-
Post-Dose Measurement: Tremor is recorded at specified time points after SABA administration.
-
Data Analysis: The frequency and amplitude of the tremor are analyzed. A subjective assessment by the patient may also be recorded.
Heart Rate Monitoring
Objective: To continuously monitor for changes in heart rate as a measure of cardiovascular side effects.
Procedure:
-
Baseline Measurement: A baseline heart rate is recorded before drug administration.
-
Continuous Monitoring: Heart rate is monitored continuously using a 12-lead electrocardiogram (ECG) or a validated heart rate monitor.
-
Data Collection: Heart rate is recorded at predefined intervals (e.g., every 5-15 minutes) for a specified duration after drug administration.
-
Data Analysis: The maximum increase in heart rate from baseline and the time to return to baseline are determined.
References
- 1. Levalbuterol compared with racemic albuterol in the treatment of acute asthma: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pairwise comparison of levalbuterol versus racemic albuterol in the treatment of moderate-to-severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of levalbuterol with racemic albuterol in the treatment of acute severe asthma exacerbations in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the clinical efficacy and patient acceptability of terbutaline Turbuhaler and salbutamol Rotahaler, in adult patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the effects of intravenous administration of aminophylline, salbutamol and terbutaline in patients suffering from reversible airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of terbutaline and salbutamol inhalation in children with mild or moderate acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. drugs.com [drugs.com]
- 10. Comparison of terbutaline and salbutamol aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of Levalbuterol Compared to Albuterol in Patients With a Tachyarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Terbutaline versus salbutamol for suppression of preterm labor: a randomized clinical trial – ScienceOpen [scienceopen.com]
- 17. Terbutaline versus salbutamol for suppression of preterm labor: A randomized clinical trial (Journal Article) | ETDEWEB [osti.gov]
- 18. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Clinical pharmacokinetics of terbutaline in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Evaluation of skeletal muscle tremor due to bronchodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Properties of Duovent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Duovent, a combination of ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide, with alternative treatments for obstructive airway diseases. The information presented is supported by experimental data to assist in research and development decisions.
This compound is a well-established bronchodilator therapy for asthma and chronic obstructive pulmonary disease (COPD), containing ipratropium bromide (an anticholinergic) and fenoterol hydrobromide (a β2-adrenergic agonist).[1][2][3][4] While its primary mechanism is the relaxation of airway smooth muscle, emerging evidence suggests that its components also possess anti-inflammatory properties. This guide will delve into these properties, comparing them with other therapeutic agents.
Mechanism of Action and Anti-inflammatory Pathways
This compound's Dual-Action Approach:
-
Ipratropium Bromide: This short-acting muscarinic antagonist (SAMA) primarily acts on muscarinic receptors in the airways to decrease cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to bronchodilation.[1][2][5] Beyond this, ipratropium has been shown to reduce neutrophil infiltration in response to inflammatory stimuli.[6][7] In-vitro studies have also suggested it can reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8]
-
Fenoterol Hydrobromide: As a short-acting beta-agonist (SABA), fenoterol stimulates β2-adrenergic receptors, increasing cyclic adenosine (B11128) monophosphate (cAMP) levels, which relaxes bronchial smooth muscle.[2][4][9] This increase in cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and other immune cells.[2][4][9] Studies have demonstrated that fenoterol can suppress the expression of chemokines like RANTES and IP-10 in bronchial epithelial cells and inhibit the production of TNF-α in monocytic cells through a β-arrestin-2 mediated pathway.[10]
The following diagram illustrates the proposed anti-inflammatory signaling pathways for the components of this compound.
Comparative Efficacy of this compound and Alternatives
While this compound shows some anti-inflammatory activity, it is primarily a bronchodilator. For significant airway inflammation, inhaled corticosteroids (ICS) are the standard of care. Other alternatives include different combinations of bronchodilators and non-steroidal anti-inflammatory agents.
| Therapeutic Agent(s) | Class | Primary Mechanism | Documented Anti-inflammatory Effects |
| This compound (Ipratropium/Fenoterol) | SAMA/SABA | Bronchodilation via muscarinic antagonism and β2-agonism | Inhibition of mast cell mediators, reduction of some cytokines (TNF-α, IL-6), and neutrophil infiltration.[6][7][8][11] |
| Combivent/Duoneb (Ipratropium/Salbutamol) | SAMA/SABA | Bronchodilation via muscarinic antagonism and β2-agonism | Similar to this compound, with salbutamol (B1663637) also showing inhibition of inflammatory mediator release.[12] |
| Budesonide/Fluticasone | Inhaled Corticosteroid (ICS) | Broad anti-inflammatory effects by inhibiting gene transcription of pro-inflammatory proteins. | Potent and broad suppression of inflammatory cells and mediators, including cytokines, chemokines, and eosinophils.[13][14] |
| Cromolyn | Mast Cell Stabilizer | Stabilizes mast cell membranes, preventing the release of histamine (B1213489) and other inflammatory mediators. | Primarily prophylactic anti-inflammatory action by preventing mast cell degranulation.[14][15] |
| Montelukast | Leukotriene Receptor Antagonist | Blocks the action of cysteinyl leukotrienes, which are potent pro-inflammatory mediators. | Reduces eosinophilic inflammation and bronchoconstriction caused by leukotrienes.[15] |
Quantitative Comparison of Anti-inflammatory Effects
Direct comparative studies quantifying the anti-inflammatory effects of this compound against other agents are limited. The following table summarizes findings from an animal model study.
Table 1: Effects on Inflammatory Markers in a Rat Model of Cadmium-Induced Pulmonary Inflammation
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Macrophages in BALF (x10^5) | MMP-9 Activity in BALF (Arbitrary Units) |
| Control (Saline) | 2.8 ± 0.3 | 0.1 ± 0.0 | 2.7 ± 0.3 | 10 ± 2 |
| Cadmium | 12.5 ± 1.1 | 8.9 ± 0.9 | 3.6 ± 0.4 | 85 ± 7 |
| Ipratropium Bromide + Cadmium | 10.2 ± 0.9 | 5.1 ± 0.6 | 5.1 ± 0.5 | 50 ± 5 |
| Formoterol (B127741) (LABA) + Cadmium | 7.5 ± 0.7 | 4.2 ± 0.5 | 3.3 ± 0.4 | 45 ± 4* |
*p < 0.05 compared to Cadmium group. Data adapted from a study by de Faria et al. (2010), which used formoterol, a long-acting β2-agonist, and ipratropium bromide.[6][7] This study suggests that both β2-agonists and anticholinergics can reduce neutrophilic inflammation and matrix metalloproteinase-9 (MMP-9) activity.
Experimental Protocols
In-vitro Assessment of Anti-inflammatory Effects on THP-1 Cells
This protocol is based on studies investigating the effects of β2-agonists on inflammatory cytokine production.[11]
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Stimulation: Cells are pre-treated with various concentrations of fenoterol for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or 5-amino-1-β-d-ribofuranosyl-imidazole-4-carboxamide (AICAR).
-
Cytokine Measurement: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of inflammatory cytokines such as TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Signaling Pathway Analysis: To investigate the mechanism, protein expression and phosphorylation (e.g., p-AMPK, NF-κB) can be analyzed by Western blotting. Specific pathway inhibitors or siRNA-mediated knockdown can be used to confirm the role of molecules like β-arrestin-2.
The workflow for this experimental protocol is outlined below.
References
- 1. This compound - Drug - RxReasoner [rxreasoner.com]
- 2. mims.com [mims.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]
- 10. Inhibitory effects of albuterol and fenoterol on RANTES and IP-10 expression in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Treatments for Asthma and Chronic Obstructive Pulmonary Disease that Do Not Use Chlorofluorocarbons | FDA [fda.gov]
- 13. This compound UDV - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 14. Integrative Medicine for Respiratory Conditions: Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newer and alternative non-steroidal treatments for asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Ipratropium Bromide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ipratropium (B1672105) bromide in immunoassays, offering valuable data for researchers and professionals in drug development and analytical sciences. Understanding the specificity of immunoassays is critical for accurate quantification and interpretation of results, particularly when analyzing samples that may contain structurally related compounds. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated pathways and workflows.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of its ability to distinguish the target analyte from other structurally similar compounds. High cross-reactivity can lead to inaccurate, often overestimated, measurements of the intended analyte. The following table summarizes the cross-reactivity of various compounds in an enzyme-linked immunosorbent assay (ELISA) designed for the detection of ipratropium and atropine (B194438).
| Compound | % Cross-Reactivity |
| Ipratropium | 100% |
| Atropine | 88% |
| 4'Chloro-3-(diphenylmethoxy)-Tropane | 0.30% |
| Scopolamine | 0.03% |
| Aminobenztropine | 0.02% |
| Scopolamine N-oxide | 0.004% |
Data sourced from a commercially available Ipratropium/Atropine ELISA Kit.[1]
Analysis and Interpretation
The data clearly indicates a high degree of cross-reactivity between ipratropium and atropine in this particular immunoassay.[1] This is expected due to their significant structural similarities. For assays where precise quantification of ipratropium is required in the potential presence of atropine, this level of cross-reactivity would necessitate a confirmatory method, such as chromatography, to differentiate between the two compounds. The significantly lower cross-reactivity of other tested tropane (B1204802) alkaloids, like scopolamine, suggests that the antibody used in this assay has a high specificity for the core tropane structure shared by ipratropium and atropine.
Signaling Pathway of Ipratropium Bromide
Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). Its therapeutic effect in conditions like COPD is primarily mediated through the blockade of M3 receptors on bronchial smooth muscle, leading to bronchodilation.
Caption: Mechanism of action of ipratropium bromide.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA used to determine the presence of ipratropium bromide and its cross-reactivity with other compounds. This protocol is based on the principles of the commercially available kit.[1]
Objective: To screen for the presence of ipratropium and assess the cross-reactivity of related compounds using a competitive enzyme-linked immunosorbent assay.
Materials:
-
Microtiter plate pre-coated with antibodies specific to ipratropium/atropine.
-
Ipratropium standards of known concentrations.
-
Solutions of potential cross-reactants (e.g., atropine, tiotropium (B1237716), scopolamine) of known concentrations.
-
Enzyme-conjugated ipratropium (or a structural analog).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1M Sulfuric Acid).
-
Microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the ipratropium standard and the potential cross-reactants.
-
Sample/Standard Addition: Add a defined volume of the standards, samples, or potential cross-reactants to the wells of the antibody-coated microtiter plate.
-
Competitive Binding: Add the enzyme-conjugated ipratropium to each well. The free analyte in the sample/standard and the enzyme-conjugated analyte will compete for binding to the limited number of antibody sites.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze the conversion of the substrate, leading to a color change.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with an acid stop).
Data Analysis:
The concentration of ipratropium in a sample is inversely proportional to the color signal. A standard curve is generated by plotting the absorbance values against the known concentrations of the ipratropium standards. The concentration of ipratropium in the samples can then be interpolated from this curve.
To determine the percent cross-reactivity of another compound, the concentration of that compound that gives a 50% inhibition of the maximum signal (IC50) is determined and compared to the IC50 of ipratropium using the following formula:
% Cross-Reactivity = (IC50 of Ipratropium / IC50 of Cross-Reactant) x 100
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the cross-reactivity of ipratropium bromide in a competitive ELISA.
Caption: Workflow for competitive ELISA.
Conclusion
The specificity of an immunoassay is a critical parameter for ensuring the reliability of experimental data. For ipratropium bromide, significant cross-reactivity with its structural analog, atropine, has been quantitatively demonstrated in at least one commercially available ELISA kit. Researchers and drug development professionals should be aware of this potential for interference and consider the use of confirmatory analytical methods when the presence of atropine or other structurally similar compounds is suspected. Further studies are warranted to characterize the cross-reactivity of ipratropium bromide with other relevant compounds, such as tiotropium bromide, in various immunoassay formats.
References
Nebulizer vs. Metered-Dose Inhaler: A Comparative Guide for Researchers
For researchers and drug development professionals, the choice between a nebulizer and a metered-dose inhaler (MDI) for aerosolized drug delivery is a critical decision that can significantly impact clinical outcomes and patient adherence. This guide provides an objective comparison of the performance of these two delivery systems, supported by experimental data, to aid in the selection of the most appropriate device for research and clinical applications.
Performance Comparison: Nebulizer vs. MDI
The efficacy of a drug delivery system is determined by its ability to deliver a therapeutic dose to the target site with minimal variability and side effects. The following tables summarize key performance indicators for nebulizers and MDIs based on published research.
Drug Delivery and Bioavailability
The efficiency of drug delivery to the lungs is a primary determinant of therapeutic effect. Studies utilizing urinary pharmacokinetic methods have compared the systemic and lung delivery of drugs like salbutamol.
| Performance Metric | Nebulizer | Metered-Dose Inhaler (MDI) | Metered-Dose Inhaler with Spacer (MDI+SP) | Key Findings |
| 30-min Urinary Excretion of Salbutamol (µg) | 16.1 ± 4.6[1] | 12.6 ± 3.5[1] | 27.1 ± 6.0[1] | MDI with a spacer demonstrated significantly higher lung deposition in the first 30 minutes compared to both MDI alone and nebulizers.[1] |
| 24-hour Urinary Excretion of Salbutamol and Metabolite (µg) | 253.4 ± 138.3[1] | 287.0 ± 46.5[1] | 198.1 ± 34.7[1] | MDI alone resulted in the highest systemic drug exposure over 24 hours.[1] |
| Relative Bioavailability to the Lungs | Lower | Moderate | Higher | The use of a spacer with an MDI enhances lung deposition while reducing systemic absorption.[1] |
Particle Size Distribution
The aerodynamic particle size distribution is a critical factor influencing the site of drug deposition in the respiratory tract. The Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) are key parameters.
| Device Type | Drug Formulation | MMAD (µm) | GSD | Measurement Method |
| Jet Nebulizer (Pari LC Sprint Star) | Not Specified | ~2.5 | Not Specified | Andersen Cascade Impactor (ACI)[2] |
| Jet Nebulizer (Pari LC Sprint Star) | Not Specified | ~7.0 | Not Specified | Aerodynamic Particle Sizer (APS)[2] |
| MDI (Flovent - CFC) | Fluticasone Propionate | 2.8 ± 0.07 | Not Specified | Andersen Cascade Impactor (ACI)[3] |
| MDI (Flovent - CFC) | Fluticasone Propionate | 2.0 ± 0.05 | Not Specified | Next Generation Impactor (NGI)[3] |
| MDI (Qvar - HFA) | Beclomethasone Dipropionate | 1.2 ± 0.02 | Not Specified | Andersen Cascade Impactor (ACI)[3] |
| MDI (Qvar - HFA) | Beclomethasone Dipropionate | 0.9 ± 0.03 | Not Specified | Next Generation Impactor (NGI)[3] |
Note: Different measurement methods can yield different MMAD results for the same device, highlighting the importance of standardized protocols in comparative studies.[2]
Clinical and Patient-Centered Outcomes
Beyond drug delivery metrics, clinical efficacy and patient preference are vital for successful therapy.
Clinical Efficacy in Acute Asthma
Randomized controlled trials have compared the clinical effectiveness of nebulizers and MDIs with spacers in treating acute asthma exacerbations.
| Outcome Measure | Nebulizer Group | MDI with Spacer Group | Key Findings |
| Hospital Admission Rate | Higher (>50% in one study)[4] | Lower (significant reduction)[4] | MDI with a spacer was associated with a significantly lower hospital admission rate, particularly in children with moderate to severe exacerbations.[4] |
| Change in Clinical Severity Score | Significant Improvement | More Significant Improvement | Both methods are effective, but some studies suggest MDI with a spacer can lead to a greater reduction in clinical severity scores.[4] |
| Side Effects (e.g., Increased Heart Rate) | More Frequent[4] | Less Frequent[4] | Nebulizer use is associated with a higher incidence of systemic side effects like increased heart rate.[4] |
Patient and Healthcare Provider Preferences
Surveys have been conducted to understand the attitudes of patients and healthcare professionals towards different delivery methods.
| Population | Preferred Device | Percentage Preferring Nebulizer | Percentage Preferring MDI with Spacer | Rationale for Preference |
| Patients | Nebulizer | 60.6%[5][6] | Not Specified | Perception of higher effectiveness and comfort.[5][6] |
| Doctors | Nebulizer | 49.5%[5][6] | 10.7%[5][6] | Perceived effectiveness and patient comfort.[5] |
| Nurses | Nebulizer | 49.1%[5][6] | 34.5%[5][6] | Perceived effectiveness, patient comfort, and ease of administration.[5] |
Despite evidence suggesting equal or superior efficacy of MDIs with spacers, a significant portion of patients and healthcare providers still perceive nebulizers as more effective.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
Gamma Scintigraphy for Lung Deposition
This non-invasive imaging technique is the gold standard for quantifying drug deposition in the lungs.
Methodology:
-
Radiolabeling: The drug is labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc).[7]
-
Device Preparation: The radiolabeled drug is loaded into the nebulizer or MDI.
-
Subject Preparation: Healthy volunteers or patients are enrolled, and baseline images may be acquired.
-
Inhalation: Subjects inhale the radiolabeled drug under controlled conditions.
-
Imaging: Immediately after inhalation, anterior and posterior images of the chest and abdomen are captured using a gamma camera.[7]
-
Region of Interest (ROI) Analysis: ROIs are drawn around the lungs, oropharynx, and stomach to quantify the radioactivity in each region.
-
Deposition Quantification: The amount of drug deposited in each region is calculated as a percentage of the total emitted dose.[7][8]
Clinical Efficacy Trial in Acute Asthma Exacerbation
This protocol outlines a typical randomized controlled trial to compare the effectiveness of a nebulizer and an MDI with a spacer.
Methodology:
-
Patient Selection: Patients presenting with an acute asthma exacerbation who meet predefined inclusion criteria are recruited.[9]
-
Baseline Assessment: Key clinical parameters such as heart rate, respiratory rate, pulsus paradoxus, peak expiratory flow rate (PEFR), and a clinical severity score are recorded.[9][10]
-
Randomization: Patients are randomly assigned to receive a bronchodilator (e.g., salbutamol) via either a nebulizer or an MDI with a spacer.[9]
-
Intervention: The medication is administered according to a standardized protocol for each device.
-
Outcome Assessment: Clinical parameters are reassessed at fixed intervals (e.g., 20, 40, and 60 minutes) after the intervention.[9][10]
-
Data Analysis: The changes in clinical parameters and other outcomes (e.g., hospital admission rates) between the two groups are statistically compared.[10]
Conclusion
Both nebulizers and MDIs are effective for aerosol drug delivery. However, the evidence suggests that MDIs, particularly when used with a spacer, can offer advantages in terms of higher lung deposition, lower systemic side effects, and reduced hospital admission rates in acute settings.[1][4] Despite this, patient and healthcare provider perceptions often favor nebulizers.[5][6] For researchers, the choice of device should be guided by the specific aims of the study, the drug formulation, and the target patient population. The use of standardized and detailed experimental protocols is essential for generating robust and comparable data.
References
- 1. Relative lung and total systemic bioavailability following inhalation from a metered dose inhaler compared with a metered dose inhaler attached to a large volume plastic spacer and a jet nebuliser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Aerodynamic particle size analysis of aerosols from pressurized metered-dose inhalers: comparison of Andersen 8-stage cascade impactor, next generation pharmaceutical impactor, and model 3321 Aerodynamic Particle Sizer aerosol spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cts-sct.ca [cts-sct.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. Nebulizer versus metered dose inhaler with space chamber (MDI spacer) for acute asthma and chronic obstructive pulmonary disease exacerbation: attitudes of patients and healthcare providers in the COVID-19 era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma scintigraphic pulmonary deposition study of glycopyrronium/formoterol metered dose inhaler formulated using co-suspension delivery technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gamma scintigraphy study to investigate lung deposition and clearance of inhaled amikacin-loaded liposomes in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of jet nebulizer and metered dose inhaler with spacer device in the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COMPARISON OF TWO INHALATIONAL TECHNIQUES FOR BRONCHODILATOR ADMINISTRATION IN CHILDREN AND ADOLESCENTS WITH ACUTE ASTHMA CRISIS: A META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Synergistic Drug Interactions
For researchers, scientists, and drug development professionals, identifying and quantifying synergistic drug interactions is a critical step in developing more effective combination therapies. This guide provides an objective comparison of key statistical models used to analyze drug synergy, supported by detailed experimental protocols and visualizations to clarify complex biological and methodological concepts.
Comparison of Synergy Scoring Models
The quantification of drug synergy relies on mathematical models that compare the observed effect of a drug combination to an expected effect under the assumption of no interaction.[1] Several models are widely used, each with its own underlying assumptions and ideal use cases. The choice of model can significantly impact the interpretation of experimental results.[1][2]
| Model | Principle | Best For | Key Features |
| Loewe Additivity | Based on the concept of dose equivalence, where a drug is combined with itself.[3][4] It assumes that if two drugs have similar mechanisms of action, their combined effect should be predictable from their individual dose-response curves.[1] | Drug combinations with similar mechanisms of action.[1] | - Compares the effect of a combination to the expected effect if the drugs were interchangeable.[1] - Often used to determine dose equivalence.[1] - Requires a full dose-response matrix for accurate analysis.[1] |
| Bliss Independence | Assumes that two drugs act independently of each other through different mechanisms.[1][5] The expected combined effect is calculated based on the probabilities of each drug producing its effect.[6] | Drug combinations with different mechanisms of action.[1] | - Identifies "excess over expected" effects as synergy.[1] - Can be prone to false-positive claims without robust statistical testing.[6] |
| Zero Interaction Potency (ZIP) | Integrates the principles of both the Loewe additivity and Bliss independence models.[1] It models the expected outcome using a response surface approach, accounting for dose-response curves and drug potency.[1] | High-throughput screening applications where a consistent synergy score is needed across many combinations.[1] | - Supports 3D modeling of synergy landscapes.[1] - Offers a nuanced mapping of synergy across a range of concentrations.[1] |
| Highest Single Agent (HSA) | A simpler reference model that compares the combination effect to the effect of the most potent single agent in the combination.[1][2] | Quick filtering or validation of drug pairs, especially when resources are limited.[1] | - Straightforward and easy to implement.[1] - Does not assume a specific interaction model, providing a neutral baseline.[1] - Tends to provide a conservative estimate of synergy.[1] |
| Chou-Talalay Method (Combination Index) | Based on the median-effect equation derived from the mass-action law principle.[7][8] It provides a quantitative measure of the extent of drug interaction. | A wide range of drug combination studies, offering a standardized quantification of synergy. | - The Combination Index (CI) provides a clear definition: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8] - Allows for automated computer simulation of synergism/antagonism at various effect and dose levels.[7] |
Experimental Protocols
A robust experimental design is fundamental to the accurate assessment of drug synergy. High-throughput screening of drug combinations in cancer cells is a common approach.[2] The following is a generalized protocol for a cell viability assay using a dose-response matrix.
Cell Viability Assay Protocol (e.g., MTT Assay)
This protocol outlines the key steps for assessing cell viability in response to single drugs and drug combinations.
-
Cell Seeding:
-
Culture and harvest cancer cells in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).[6]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO).[6]
-
Create a dose-response matrix by serially diluting each drug individually and in combination. Typically, an 8x8 matrix is used for pairwise combinations.
-
Treat the cells with the single drugs and their combinations at various concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated cells as controls.[6]
-
-
Incubation:
-
Incubate the treated cells for a period that is relevant to the cell line and drug mechanism of action (e.g., 48 or 72 hours).[6]
-
-
Cell Viability Measurement (MTT Assay Example):
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[9]
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[9]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated controls to determine the percentage of cell viability or inhibition for each drug concentration and combination.
-
Use software tools like SynergyFinder to analyze the dose-response data and calculate synergy scores based on the selected models (e.g., Loewe, Bliss, ZIP, HSA).[10][11]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for illustrating complex experimental workflows and the biological rationale behind synergistic drug combinations.
Experimental Workflow for Drug Synergy Analysis
The following diagram outlines the typical workflow from experimental setup to data analysis for assessing drug synergy.
Caption: A typical experimental workflow for drug synergy analysis.
Signaling Pathway Crosstalk: A Rationale for Combination Therapy
Many synergistic drug combinations work by co-targeting interconnected signaling pathways that are crucial for cancer cell survival and proliferation.[1] A prime example is the crosstalk between the PI3K/AKT/mTOR and Ras/MAPK pathways.[3] Inhibiting both pathways simultaneously can lead to a more profound anti-tumor effect than inhibiting either pathway alone.[3]
Caption: Crosstalk between PI3K/AKT/mTOR and Ras/MAPK pathways.
By providing a framework for understanding the different synergy models, offering a practical experimental protocol, and visualizing the underlying biological rationale, this guide aims to equip researchers with the necessary tools to effectively design, execute, and interpret drug combination studies.
References
- 1. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
Fenoterol vs. Next-Generation Beta-Agonists: A Comparative Efficacy and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the short-acting β2-agonist fenoterol (B1672521) with newer generation long-acting (LABA) and ultra-long-acting (ultra-LABA) β2-agonists. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Overview of Beta-Agonists
Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to a variety of physiological responses.[1] In the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), β2-agonists are crucial for their ability to relax bronchial smooth muscle, resulting in bronchodilation.[1][2] Fenoterol is a short-acting β2-agonist (SABA), while next-generation compounds include long-acting β2-agonists (LABAs) such as salmeterol (B1361061) and formoterol (B127741), and ultra-long-acting β2-agonists (ultra-LABAs) like indacaterol (B1671819), vilanterol, and olodaterol, which offer extended duration of action.[3][4]
Comparative Efficacy
The efficacy of β2-agonists is primarily determined by their potency, onset of action, and duration of action.
Table 1: Efficacy Comparison of Fenoterol and Next-Generation Beta-Agonists
| Drug Class | Drug | Onset of Action | Duration of Action | Potency/Efficacy Notes |
| SABA | Fenoterol | Fast (within 5 minutes)[5] | 4-6 hours[6] | Higher bronchodilating potency than salbutamol (B1663637) and terbutaline.[7] Considered a full agonist.[8] |
| SABA | Salbutamol (Albuterol) | Fast (within 5 minutes)[9][10] | 4-6 hours[6] | Considered a partial agonist compared to fenoterol.[8] |
| LABA | Formoterol | Fast (within 5 minutes)[9][10][11] | ~12 hours[12] | Full agonist with high intrinsic activity.[12] More potent than salbutamol.[13] |
| LABA | Salmeterol | Slower (~14 minutes)[11] | ~12 hours[12] | Partial agonist.[12] Slower onset due to high lipophilicity.[12] |
| Ultra-LABA | Indacaterol | Fast (~5 minutes)[3][14] | 24 hours[3] | High efficacy agonist.[14][15] Provides superior bronchodilation compared to formoterol and salmeterol.[3] |
| Ultra-LABA | Vilanterol | Fast (~5 minutes)[16] | 24 hours[16] | - |
| Ultra-LABA | Olodaterol | - | 24 hours[4] | - |
Safety Profile: Cardiovascular Effects
A primary concern with β2-agonists is their potential for cardiovascular side effects, which are related to their action on β1- and β2-adrenergic receptors in the heart.[1][17] These effects can include increased heart rate, palpitations, and changes in blood pressure.[18][19]
Table 2: Cardiovascular Safety Comparison
| Drug | Key Cardiovascular and Metabolic Effects |
| Fenoterol | Associated with a greater maximum effect on heart rate and QTc interval compared to salbutamol and formoterol.[18] Causes a significant reduction in plasma potassium.[18] At high doses, shows no significant difference in chronotropic or inotropic activities compared to salbutamol.[20] |
| Salbutamol (Albuterol) | Can increase heart rate and decrease plasma potassium.[18] When compared to fenoterol, it results in lesser maximum cardiac and metabolic effects.[8] |
| Formoterol | Has similar cardiovascular effects to salbutamol when inhaled repeatedly.[18] More selective β2-agonist than fenoterol.[18] |
| Salmeterol | - |
| Indacaterol | Well-tolerated with a good overall safety profile, including minimal impact on QTc interval.[21] |
| Vilanterol | No significant increase in adverse cardiovascular events, including electrocardiographic changes.[16] |
| Olodaterol | - |
Receptor Binding and Selectivity
The therapeutic and adverse effects of β-agonists are dictated by their affinity and selectivity for β1 and β2 receptor subtypes. Higher selectivity for β2-receptors is generally desirable to minimize cardiac side effects mediated by β1-receptors.[13][17]
Table 3: Receptor Binding Affinity and Selectivity
| Drug | β2-Receptor Affinity (pKi) | β1-Receptor Affinity (pKi) | β2 vs β1 Selectivity Notes |
| Fenoterol | 6.33 +/- 0.07[13] | 5.67 +/- 0.05[13] | Less selective than formoterol and salmeterol.[13] |
| Salbutamol (Albuterol) | 5.83 +/- 0.06[13] | 4.71 +/- 0.16[13] | Less selective than formoterol and salmeterol.[13] |
| Formoterol | 8.2 +/- 0.09[13] | 6.25 +/- 0.06[13] | Highly selective for the β2-receptor.[13] |
| Salmeterol | 8.3 +/- 0.04[13] | 5.7 +/- 0.04[13] | Highly selective for the β2-receptor.[13] |
| Indacaterol | - | - | Acts as a weak agonist at the β1-adrenoceptor.[14] |
| Vilanterol | - | - | Highly β2-selective (>1000-fold).[22] |
| Olodaterol | - | - | β2-selectivity resides elsewhere than the β2-specific exosite used by salmeterol and vilanterol.[22] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta-Agonists
Upon binding to a β2-adrenergic receptor, an agonist triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1][23] The activated Gs protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][23] Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to smooth muscle relaxation and bronchodilation.[23]
Caption: General signaling pathway of beta-agonists.
Experimental Workflow for Efficacy Comparison
A typical preclinical or clinical study to compare the efficacy of different β-agonists involves several key steps, from subject selection to data analysis.
Caption: Typical experimental workflow for beta-agonist comparison.
Methodologies of Key Experiments
The data presented in this guide are derived from a variety of experimental studies, including in vitro, preclinical, and clinical trials.
-
Receptor Binding Assays: These in vitro studies are crucial for determining the binding affinity (Ki) of a drug for its target receptor and its selectivity for different receptor subtypes (e.g., β1 vs. β2).[13] A common method involves using radiolabeled ligands to compete with the test drug for binding to receptors expressed in cell membranes. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
-
Isolated Tissue/Organ Bath Studies: These experiments use isolated tissues, such as guinea pig tracheal spirals, to assess the functional effects of β-agonists.[13] The ability of a drug to relax pre-contracted airway smooth muscle is measured, providing information on its potency (EC50) and intrinsic efficacy.
-
Clinical Trials in Healthy Volunteers and Patients: Randomized, double-blind, placebo-controlled clinical trials are the gold standard for evaluating the efficacy and safety of new drugs in humans.[18][20][21] Key parameters measured in studies on bronchodilators include:
-
Spirometry: Forced expiratory volume in one second (FEV1) is a primary endpoint to assess the degree of bronchodilation. Measurements are taken at baseline and at various time points after drug administration to determine the onset and duration of action.[3][21]
-
Cardiovascular Monitoring: Heart rate, blood pressure, and electrocardiograms (ECG) are monitored to assess cardiovascular safety.[18][20]
-
Metabolic Parameters: Blood samples may be taken to measure plasma potassium and glucose levels, which can be affected by β-agonist stimulation.[18]
-
Symptom Scores and Quality of Life: In patient populations, questionnaires are used to assess changes in symptoms like dyspnea and overall health status.[3][21]
-
Conclusion
The landscape of β2-agonist therapy has evolved significantly from short-acting agents like fenoterol to the development of long-acting and ultra-long-acting compounds. Next-generation β-agonists generally offer the advantage of a longer duration of action, allowing for less frequent dosing, which may improve patient adherence.[4]
From the available data, fenoterol is a potent, full agonist with a rapid onset but a short duration of action and a notable cardiovascular side effect profile.[7][8][18] In contrast, modern LABAs and ultra-LABAs like formoterol and indacaterol provide a similarly rapid onset of action but with a significantly extended duration of bronchodilation and an improved safety profile, particularly concerning cardiovascular effects.[3][18][21] The enhanced β2-selectivity of many newer agents also contributes to their improved safety.[13]
For drug development professionals, the focus continues to be on optimizing the therapeutic window by maximizing β2-receptor mediated bronchodilation while minimizing off-target effects. The data compiled in this guide underscore the progress made in this area and highlight the key parameters for the continued development of novel respiratory therapeutics.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation beta adrenoreceptor agonists for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and side effects of beta 2-agonists by inhaled route in acute asthma in children: comparison of salbutamol, terbutaline, and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial vs full beta-receptor agonism. A clinical study of inhaled albuterol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the onset of action of salbutamol and formoterol in reversing methacholine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Onset of action following formoterol Turbuhaler and salbutamol pMDI in reversible chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. researchgate.net [researchgate.net]
- 20. Single dosing comparison of the relative cardiac beta 1/beta 2 activity of inhaled fenoterol and salbutamol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of a new once-daily long-acting inhaled beta2-agonist indacaterol versus twice-daily formoterol in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Duovent
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including pharmaceutical products like Duovent. Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring that its active ingredients do not pose a risk to personnel or the ecosystem.
This compound is a combination bronchodilator containing ipratropium (B1672105) bromide and either fenoterol (B1672521) hydrobromide or salbutamol.[1][2] The disposal of this medication, whether in the form of a nebulizer solution or an inhaler, requires adherence to specific protocols due to its chemical composition and, in the case of inhalers, the pressurized container.
Core Disposal Procedures
The primary rule for the disposal of any pharmaceutical, including this compound, is to avoid discarding it in standard trash or flushing it down the drain.[3][4] Unused medications can pose a risk of accidental exposure and can contaminate water systems. Research laboratories must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) for pharmaceutical waste management.[5][6][7]
Step-by-Step Disposal Protocol for this compound:
-
Segregation of Waste: The first critical step is to correctly identify and segregate the this compound waste. It should be classified as non-hazardous pharmaceutical waste unless it is mixed with other substances that would render it hazardous.[6] In a laboratory setting, maintain separate, clearly labeled waste streams for chemical, biological, and pharmaceutical waste.[8]
-
Handling Unused this compound Nebulizer Solution:
-
This compound nebulizer solution is often supplied in single-use plastic vials.[1]
-
If a full vial is unused and needs to be discarded, it should be treated as pharmaceutical waste.
-
For partially used vials, the manufacturer advises discarding any remaining solution as it does not contain preservatives.[3] This discarded solution should be collected in a designated pharmaceutical waste container.
-
-
Managing this compound Inhalers:
-
This compound inhalers are pressurized canisters that present both an environmental and physical hazard if disposed of improperly.[9][10] The propellants used in many inhalers are potent greenhouse gases.
-
These devices should never be punctured or incinerated in standard waste disposal.[10][11]
-
The recommended method of disposal for inhalers is through a pharmacy take-back program or a designated hazardous waste collection event.[10][12]
-
-
Packaging for Disposal:
-
Place the unused this compound vials or inhalers into a designated, leak-proof, and clearly labeled pharmaceutical waste container.
-
Ensure the container is securely sealed to prevent any leakage or spillage.
-
-
Engaging a Licensed Waste Management Service:
-
Research laboratories are required to contract with a licensed biomedical or pharmaceutical waste disposal company.[4][13]
-
These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Maintain thorough documentation of all waste generated and disposed of, as this is a mandatory requirement.[5]
-
Quantitative Data on Pharmaceutical Waste
| Market Indicator | Region/Scope | Value (2023/2024) | Projected CAGR (2024-2032) |
| Pharmaceutical Waste Management Market Size | Global | USD 4.7 Billion | 7.6% |
| Non-Hazardous Pharmaceutical Waste Revenue | Global | USD 3.6 Billion | - |
| North America Market Share | North America | USD 1.7 Billion | 7.0% |
| Offsite Treatment Market Share | Global | 59% | - |
Source: Grand View Research, 2024[14]
These figures underscore the significant volume of pharmaceutical waste being managed and the growing market for compliant disposal services.
Experimental Protocol: Segregation and Disposal of Non-Hazardous Pharmaceutical Waste in a Laboratory Setting
Objective: To ensure the safe, compliant, and environmentally responsible disposal of non-hazardous pharmaceutical waste, such as this compound, from a research laboratory.
Materials:
-
Designated, properly labeled, leak-proof pharmaceutical waste container (e.g., a specific color-coded bin or a container with a biohazard symbol if required by the institution).
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.
-
Waste manifest or logbook for documentation.
Procedure:
-
Don PPE: Before handling any waste, put on appropriate PPE.
-
Identify and Collect Waste:
-
At the point of generation (e.g., experimental workstation), identify any unused this compound nebulizer vials or expired inhalers designated for disposal.
-
Do not mix pharmaceutical waste with general trash, chemical waste, or biohazardous waste.
-
-
Containerize Waste:
-
Carefully place the this compound vials or inhalers into the designated pharmaceutical waste container.
-
Ensure the container lid is securely closed after each addition of waste.
-
-
Documentation:
-
Record the type and quantity of waste being disposed of in the laboratory's waste log or manifest. This is crucial for regulatory compliance and tracking.
-
-
Storage Pending Pickup:
-
Store the sealed pharmaceutical waste container in a designated, secure area away from general laboratory traffic.
-
This area should be clearly marked as "Pharmaceutical Waste Storage."
-
-
Scheduled Pickup:
-
Adhere to the scheduled pickup times established with the licensed waste management contractor.
-
Ensure all required documentation is completed and accompanies the waste container for pickup.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound from a laboratory setting.
References
- 1. mims.com [mims.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound UDV - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. gmpsop.com [gmpsop.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Inhaler Recycling: Disposing Old Or Empty Inhalers [redbags.com]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. bioservusa.com [bioservusa.com]
- 14. gminsights.com [gminsights.com]
Essential Safety and Handling Guide for Duovent in a Research Environment
This guide provides crucial safety and logistical information for the handling of Duovent (a combination of ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide) within a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals through proper operational protocols and disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its nebulized form or as a solution, adherence to the following personal protective equipment standards is mandatory to mitigate risks of exposure. The active ingredients, ipratropium bromide and fenoterol hydrobromide, are categorized as harmful if inhaled or swallowed and can cause serious eye irritation or skin sensitization.[1][2][3][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and aerosols entering the eyes, which can cause serious irritation.[2][4] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which may cause irritation or sensitization.[4][6] |
| Body Protection | Laboratory coat or impervious clothing | Protects against spills and contamination of personal clothing.[4] |
| Respiratory Protection | N95 filtering facepiece respirator or higher | Essential when handling the nebulized solution or powder form to prevent inhalation of aerosols.[7] |
Operational Plan: Handling this compound Solution
This step-by-step protocol outlines the safe handling of this compound solution from preparation to administration in a research context.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the product.
-
Work within a certified chemical fume hood or a biological safety cabinet to minimize aerosol exposure.[8]
-
Inspect the this compound unit dose vials for any damage or leaks before opening.
-
If dilution is required, use a sterile, preservative-free sodium chloride solution as specified in the experimental protocol.
2. Administration (for experimental purposes):
-
Use a nebulizer with a mouthpiece rather than a face mask to direct the aerosol stream and minimize dispersion into the laboratory environment.[6]
-
If a face mask is necessary, ensure it fits properly to prevent leakage.
-
For in vitro or ex vivo experiments, conduct all procedures involving the aerosolized solution within a contained and ventilated workspace.
3. Post-Administration:
-
After use, thoroughly clean and disinfect the nebulizer components according to the manufacturer's instructions to prevent cross-contamination.
-
Wipe down all work surfaces with a suitable disinfectant.
-
Remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after completing the procedure.[3][4]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused or Expired this compound Solution:
-
Contaminated Materials:
-
All materials that have come into contact with this compound, including used unit dose vials, nebulizer components (if disposable), gloves, and paper towels, should be considered contaminated pharmaceutical waste.[11]
-
Place these materials in a separate, sealed, and labeled hazardous waste bag or container.
-
-
Final Disposal:
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nephronpharm.com [nephronpharm.com]
- 7. aaqr.org [aaqr.org]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Use of metered dose inhalers for bronchodilator responsiveness testing: laboratory practices in Australia and opportunities for carbon footprint reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medprodisposal.com [medprodisposal.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
